2-Dodecylphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-dodecylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYEJMVLDXAUOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
| Record name | DODECYL PHENOL | |
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DSSTOX Substance ID |
DTXSID00274042 | |
| Record name | 2-Dodecylphenol | |
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Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Straw-colored liquid with a phenolic odor. (USCG, 1999) Dodecylphenol is considered a marine pollutant by the US Department Of Transportation. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater., Liquid, Straw-colored liquid with phenolic odor; [Hawley] | |
| Record name | DODECYL PHENOL | |
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| Record name | Phenol, dodecyl- | |
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| Record name | Dodecylphenol | |
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Boiling Point |
310 to 335 °F at 760 mmHg (USCG, 1999) | |
| Record name | DODECYL PHENOL | |
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Flash Point |
325 °F (USCG, 1999) | |
| Record name | DODECYL PHENOL | |
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Density |
0.94 at 68 °F (USCG, 1999) - Less dense than water; will float | |
| Record name | DODECYL PHENOL | |
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Vapor Pressure |
0.0000023 [mmHg] | |
| Record name | Dodecylphenol | |
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CAS No. |
27193-86-8, 5284-29-7 | |
| Record name | DODECYL PHENOL | |
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| Record name | 2-Dodecylphenol | |
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| Record name | Phenol, dodecyl- | |
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| Record name | 2-Dodecylphenol | |
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| Record name | Dodecylphenol | |
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| Record name | 2-Dodecylphenol | |
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| Record name | 2-DODECYLPHENOL | |
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Foundational & Exploratory
2-Dodecylphenol chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Dodecylphenol
Introduction
This compound is an organic compound belonging to the alkylphenol family. Characterized by a phenol ring substituted with a twelve-carbon alkyl chain at the ortho position, it is a crucial intermediate in the synthesis of a wide array of industrial chemicals. Its applications span from the production of lubricating oil additives, surfactants, and antioxidants to the manufacturing of resins, dyes, and pharmaceuticals.[1][2] The position of the dodecyl group on the phenol ring significantly influences the molecule's physical properties and chemical reactivity. This guide provides a comprehensive technical overview of the core chemical and physical properties of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its molecular structure, physicochemical characteristics, analytical characterization protocols, synthesis, and safety considerations, offering field-proven insights into its scientific landscape.
Molecular Structure and Isomerism
Chemical Structure of this compound
The structure of this compound consists of a hydroxyl group (-OH) and a dodecyl group (-C₁₂H₂₅) attached to adjacent carbon atoms on a benzene ring. This ortho-substitution pattern is key to its unique properties, imparting steric hindrance around the hydroxyl group that influences its reactivity.
Isomers of Dodecylphenol
Dodecylphenol exists as a mixture of isomers, with the alkyl chain attached at the ortho- (2-), meta- (3-), or para- (4-) position relative to the hydroxyl group. Commercial dodecylphenol is often a complex mixture of these isomers, predominantly the para-isomer.[3] The distinction between these isomers is critical as their physical properties, reactivity, and biological activity can vary significantly.
Caption: Chemical structures of ortho-, meta-, and para-dodecylphenol isomers.
Key Molecular Identifiers
For clarity and precise identification, the fundamental molecular identifiers for this compound are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| Synonyms | o-Dodecylphenol, 2-Laurylphenol | [2][5] |
| CAS Number | 5284-29-7 | [2][6] |
| Molecular Formula | C₁₈H₃₀O | [2][4] |
| Molecular Weight | 262.43 g/mol | [4][5] |
| InChIKey | CYEJMVLDXAUOPN-UHFFFAOYSA-N | [4] |
| SMILES | CCCCCCCCCCCCC1=CC=CC=C1O | [4][7] |
Physicochemical Properties
The physical state and properties of this compound can vary based on purity. It is often described as a solid or a liquid, reflecting a melting point close to ambient temperature.
Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | White to light yellow solid or lump; Straw-colored liquid | [1][4][6] |
| Odor | Phenolic | [4][5] |
| Physical State | Solid or Liquid | [1][6] |
| Melting Point | 39°C to 46°C | [5][6][8] |
| Boiling Point | ~300 - 340°C (for isomer mixture) | |
| Density | ~0.94 g/cm³ at 20°C (for isomer mixture) | [3] |
| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., methanol) | [3][5] |
| Vapor Pressure | 0.0000023 mmHg |
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and quality control of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy is used to identify the aromatic protons, the phenolic hydroxyl proton, and the protons of the long alkyl chain. The integration and splitting patterns confirm the substitution pattern. ¹³C NMR provides distinct signals for each carbon atom, confirming the presence of 18 carbons and their chemical environments.[4][9]
-
Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by a broad absorption band for the O-H stretch of the phenol group (~3200-3600 cm⁻¹), C-H stretching bands from the alkyl chain (~2850-2960 cm⁻¹), and C=C stretching bands from the aromatic ring (~1450-1600 cm⁻¹).[4]
-
Mass Spectrometry (MS) : When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 262.4).[4] The fragmentation pattern will typically involve cleavage of the alkyl chain, providing further structural confirmation.
-
Chromatographic Analysis : Gas chromatography (GC) is the preferred method for assessing the purity of this compound and separating it from other isomers or impurities.[6]
Experimental Protocols for Characterization
The following protocols outline standard procedures for the analytical characterization of a this compound sample.
Caption: Standard analytical workflow for the characterization of this compound.
Protocol for ¹H and ¹³C NMR Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of the this compound sample into a clean vial. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup : Use a ¹H NMR spectrometer with a minimum field strength of 400 MHz.
-
Data Acquisition : Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum. For more detailed structural analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) can be performed to establish proton-proton connectivities.
-
Data Processing : Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the ¹H signals. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
Protocol for FTIR Analysis
-
Sample Preparation : If the sample is solid, use the KBr pellet method.[4] Mix a small amount of the sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. If the sample is a liquid, a neat film can be prepared by placing a drop of the liquid between two salt (NaCl or KBr) plates.
-
Data Acquisition : Place the prepared sample in the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups (O-H, C-H, C=C) to confirm the molecular structure.
Protocol for GC-MS Analysis
-
Sample Preparation : Prepare a dilute solution of the this compound sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrument Setup : Use a GC-MS system equipped with a capillary column suitable for separating semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the injector temperature to 250-280°C and the MS transfer line to ~280°C.
-
Data Acquisition : Inject 1 µL of the prepared sample. Run a temperature program for the GC oven, for example, starting at 100°C and ramping up to 300°C at a rate of 10-15°C/min. The mass spectrometer should be set to scan a mass range of m/z 40-450.
-
Data Analysis : Analyze the resulting chromatogram to determine the retention time and purity of the compound. Examine the mass spectrum of the main peak to confirm the molecular weight and analyze the fragmentation pattern for structural verification.[4]
Synthesis and Reactivity
Common Synthesis Route: Ortho-Alkylation of Phenol
This compound is synthesized via the Friedel-Crafts alkylation of phenol with a C₁₂ alkene, typically 1-dodecene. The key challenge in this synthesis is achieving high regioselectivity for the ortho position over the thermodynamically more stable para position. While traditional Lewis acid catalysts often yield isomer mixtures, specific catalysts have been developed to favor ortho-alkylation.[10][11] One effective method involves using activated clay at elevated temperatures, which can promote ortho-substitution.[12]
Caption: General workflow for the synthesis of dodecylphenol via alkylation.
Detailed Synthesis Protocol
This protocol is based on a general procedure for dodecylphenol synthesis and should be adapted and optimized for safety and yield.[12]
-
Reactor Setup : Charge a dry, four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser with phenol and dried activated clay catalyst.[12]
-
Reaction : Heat the mixture to the reaction temperature (e.g., 135°C) with vigorous stirring.[12]
-
Addition of Alkene : Add 1-dodecene dropwise from the dropping funnel over several hours, maintaining the reaction temperature.[12]
-
Workup : After the addition is complete, continue stirring at temperature for a set period to ensure complete reaction. Cool the mixture and filter to remove the solid catalyst.[12]
-
Purification : Purify the crude product by vacuum distillation to separate the desired dodecylphenol isomers from unreacted starting materials and byproducts.[12] Further chromatographic separation may be required to isolate the pure this compound isomer.
Key Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional components: the phenolic hydroxyl group and the aromatic ring.
-
Reactions of the Hydroxyl Group : The -OH group is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then undergo reactions like etherification (Williamson ether synthesis) and esterification. The bulky ortho-dodecyl group can sterically hinder reactions at this site compared to phenol or 4-dodecylphenol.
-
Reactions of the Aromatic Ring : The hydroxyl group is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In this compound, the remaining ortho position (C6) and the para position (C4) are activated. The large dodecyl group may provide some steric hindrance, potentially influencing the ratio of substitution products.
Applications and Industrial Relevance
The unique combination of a hydrophilic phenol head and a long, lipophilic dodecyl tail makes this compound and its derivatives valuable in many applications:
-
Lubricant Additives : Metal salts of dodecylphenol are used as detergents and dispersants in lubricating oils to neutralize acids and keep engines clean.[5]
-
Surfactants and Emulsifiers : Ethoxylation of the phenolic hydroxyl group produces non-ionic surfactants used in detergents, cleaning agents, and emulsifier blends.[5]
-
Polymer and Resin Production : It serves as a monomer or modifier in the production of phenolic and epoxy resins, imparting flexibility and solubility.
-
Chemical Intermediate : It is a precursor for synthesizing antioxidants, fungicides, bactericides, and dyes.[4]
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling to prevent exposure.
-
GHS Hazards : It is known to cause skin irritation and severe eye irritation or damage.[4] Some classifications indicate it may cause severe skin burns and is suspected of damaging fertility.[4] It is also considered very toxic to aquatic life.[4]
-
Handling Precautions : Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials. Some grades are noted to be air-sensitive and should be stored under an inert atmosphere.[6]
Conclusion
This compound is a multifaceted chemical with significant industrial importance. Its properties are defined by the interplay between the polar hydroxyl group, the nonpolar alkyl chain, and their ortho-positioning on the aromatic ring. A thorough understanding of its physicochemical properties, supported by robust analytical characterization, is essential for its effective use in research and development. The protocols and data presented in this guide provide a foundational framework for scientists and professionals working with this versatile compound.
References
- 1. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. scbt.com [scbt.com]
- 3. Dodecylphenol - PCC Group [products.pcc.eu]
- 4. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. labproinc.com [labproinc.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 9. This compound(5284-29-7) 1H NMR spectrum [chemicalbook.com]
- 10. orgsyn.org [orgsyn.org]
- 11. Alkylation of Phenol by 1-Dodecene and 1-Decanol. A Literature Correction | Chemsrc ID:516967 [chemsrc.com]
- 12. Synthesis routes of this compound [benchchem.com]
An In-Depth Technical Guide to the Synthesis of 2-Dodecylphenol from Phenol and Dodecene
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis of 2-dodecylphenol. It delves into the underlying reaction mechanisms, offers detailed experimental protocols, and provides insights into process optimization and troubleshooting.
Executive Summary: The Strategic Importance of Dodecylphenols
Dodecylphenols are a class of alkylphenols that serve as crucial chemical intermediates in a wide array of industrial applications. Their utility stems from the combination of a hydrophilic phenolic head and a long, hydrophobic dodecyl tail. This amphipathic nature makes them ideal precursors for the synthesis of non-ionic surfactants, additives for lubricants and fuels, and components in the production of resins and varnishes.[1][2][3] Specifically, the ortho-isomer, this compound, is a valuable building block in the synthesis of specialized polymers and antioxidants. The controlled synthesis of this compound via the alkylation of phenol with dodecene is a process of significant industrial relevance, demanding a nuanced understanding of reaction kinetics, catalysis, and separation science.
The Core Chemistry: Understanding the Friedel-Crafts Alkylation Mechanism
The synthesis of dodecylphenol from phenol and dodecene is a classic example of a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution involves the attachment of the dodecyl group to the electron-rich phenol ring.[4] The reaction is acid-catalyzed, with the catalyst's role being to generate a carbocation from the dodecene, which then acts as the electrophile.
Generating the Electrophile: The Role of the Catalyst
An acid catalyst protonates the double bond of 1-dodecene, forming a secondary carbocation. The stability of this carbocation is a key factor, and rearrangements to more stable carbocations can occur, potentially leading to a mixture of branched dodecylphenol isomers.[5][6]
The Nucleophilic Attack: C-Alkylation vs. O-Alkylation
Phenol is a bidentate nucleophile, meaning it can be attacked at two positions: on the aromatic ring (C-alkylation) to form the desired dodecylphenol, or on the phenolic oxygen (O-alkylation) to form dodecyl phenyl ether.[4]
-
C-Alkylation: This is the desired pathway, leading to the formation of ortho- and para-dodecylphenol. It is favored by stronger acid catalysts and higher reaction temperatures.[3]
-
O-Alkylation: This competing reaction is favored by weaker acid sites and lower temperatures.[3] The resulting ether can, under certain conditions, undergo a Fries rearrangement to the C-alkylated product, particularly in the presence of excess strong acid catalyst.[4]
Directing the Substitution: Ortho vs. Para Selectivity
The hydroxyl group of phenol is a powerful ortho-, para-directing group due to its ability to donate electron density to the aromatic ring, stabilizing the carbocation intermediate (the arenium ion).[7]
-
Ortho-Alkylation: Steric hindrance from the bulky dodecyl group can make attack at the ortho position less favorable than the para position. However, some catalysts can promote ortho-selectivity. For example, certain catalysts can coordinate with the phenolic hydroxyl group, directing the electrophile to the adjacent ortho position.[8][9]
-
Para-Alkylation: This is often the thermodynamically favored product due to reduced steric hindrance.[10]
The choice of catalyst and reaction conditions is therefore critical in steering the reaction towards the desired this compound isomer.
Caption: Reaction mechanism for the synthesis of dodecylphenol.
Catalyst Selection: A Comparative Analysis
The choice of catalyst is paramount in controlling the yield and isomeric distribution of the final product. Both homogeneous and heterogeneous catalysts have been successfully employed.
| Catalyst Type | Examples | Operating Temperature (°C) | Advantages | Disadvantages | Selectivity Insights | References |
| Homogeneous Lewis Acids | AlCl₃, BF₃ | 90 - 100 | High activity | Corrosive, difficult to separate from product, generates toxic waste | Can lead to polyalkylation; excess catalyst can favor C-alkylation via Fries rearrangement. | [4][5][11] |
| Heterogeneous Solid Acids | ||||||
| - Acid-Activated Clay | Montmorillonite (e.g., Galeonite #136) | 130 - 140 | Low cost, easy to filter out | Lower activity compared to Lewis acids | Generally provides a mixture of isomers. | [12] |
| - Cation-Exchange Resins | Amberlyst-15 | 80 - 120 | Environmentally friendly, easily separable | Low thermal stability | Favors C-alkylation; mechanism is well-studied. | [1][13] |
| - Zeolites | H-Beta, H-Mordenite, H-USY | 100 - 200 | Shape-selective potential, reusable, thermally stable | Can be deactivated by coking, potential for olefin oligomerization | Pore size can influence isomer distribution (shape selectivity). BEA(15) shows high activity. | [14] |
| - Other Metal Oxides | Niobium Phosphate | 110 - 150 | High conversion, good regioselectivity with certain substrates | Less commonly used | Favors C-alkylation over O-alkylation at higher temperatures. | [3] |
For the specific synthesis of this compound, catalysts that can exploit chelation control, such as certain rhenium[9] or zinc-based systems[8], have shown promise in directing ortho-alkylation, although these are often more specialized and costly for industrial-scale production.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the laboratory-scale synthesis and purification of dodecylphenol.
Reagent & Equipment Checklist
| Reagent/Equipment | Property/Specification | Supplier Example |
| Phenol | ACS Reagent, ≥99% | Sigma-Aldrich |
| 1-Dodecene | 95% | Alfa Aesar |
| Activated Clay (Montmorillonite) | e.g., Galeonite #136 | MIZUSAWA |
| Sodium Hydroxide | Pellets, ACS Reagent | Fisher Scientific |
| Hydrochloric Acid | Concentrated, ACS Reagent | VWR |
| Ethyl Acetate | ACS Grade | EMD Millipore |
| Four-necked round-bottom flask | 2 L, with ports for stirrer, condenser, dropping funnel, and thermometer | Kimble Chase |
| Mechanical Stirrer | IKA | |
| Heating Mantle with Controller | Glas-Col | |
| Vacuum Distillation Apparatus | Buchi |
Synthesis Workflow
Caption: Step-by-step experimental workflow for dodecylphenol synthesis.
Detailed Synthesis Procedure (Activated Clay Catalyst)[13]
-
Reactor Setup: Assemble a 2-liter, four-necked flask equipped with a mechanical stirrer, a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer.
-
Charging Reactants: To the flask, add 325 g of phenol and 30 g of dried activated clay (e.g., Galeonite #136).
-
Heating: Begin stirring the mixture and heat it to 135°C using a heating mantle.
-
Dodecene Addition: Once the temperature is stable, add 575 g of 1-dodecene dropwise from the dropping funnel over a period of 4 hours. Maintain a constant temperature of 135°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture at 135°C for an additional 4 hours to ensure the reaction goes to completion.
-
Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Filter the mixture to remove the solid activated clay catalyst. The filtrate is the crude product.
Purification Protocol
The crude product contains unreacted phenol, the desired this compound, the 4-dodecylphenol isomer, and potentially some poly-alkylated byproducts.
-
Caustic Wash (to remove unreacted phenol): a. Transfer the crude product to a separatory funnel. b. Add an equal volume of a 5% aqueous sodium hydroxide solution. c. Shake vigorously, venting frequently. The acidic phenol will react to form sodium phenoxide, which is water-soluble.[15] d. Allow the layers to separate and drain the lower aqueous layer. e. Repeat the wash with fresh 5% NaOH solution, followed by a wash with water to remove any residual base.
-
Vacuum Distillation: a. Transfer the washed organic layer to a suitable round-bottom flask for distillation. b. Set up a vacuum distillation apparatus. c. Carefully heat the mixture under reduced pressure. Unreacted dodecene and other low-boiling impurities will distill first. d. Collect the dodecylphenol fraction at the appropriate boiling point and pressure. The mixture of isomers will be collected. For a highly pure sample of a specific isomer, preparative chromatography would be required.
Product Characterization: Confirming Success
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Technique | Expected Results for this compound | Interpretation | References |
| ¹H NMR | δ ~6.7-7.2 ppm (m, 4H, Ar-H), ~4.8 ppm (s, 1H, Ar-OH), ~2.6 ppm (t, 2H, Ar-CH₂-), ~1.2-1.6 ppm (m, 20H, -(CH₂)₁₀-), ~0.9 ppm (t, 3H, -CH₃) | The aromatic proton signals will show a pattern indicative of ortho-substitution. The chemical shift of the benzylic protons (Ar-CH₂-) is characteristic. | [2][16][17] |
| ¹³C NMR | δ ~154 ppm (C-OH), ~130-131 ppm (C-alkyl), ~115-128 ppm (Ar-CH), ~30-35 ppm (Ar-CH₂-), ~22-32 ppm (Alkyl chain carbons) | The number and chemical shifts of the aromatic carbons confirm the substitution pattern. | [17][18] |
| IR Spectroscopy | ~3400 cm⁻¹ (broad, O-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2850-2960 cm⁻¹ (Aliphatic C-H stretch), ~1590, 1490 cm⁻¹ (C=C aromatic ring stretch) | The broad O-H stretch is characteristic of a phenol. Strong aliphatic C-H stretches confirm the presence of the long alkyl chain. | [16] |
| GC-MS | A peak at the expected retention time with a molecular ion (M⁺) at m/z = 262. A prominent fragment at m/z = 107 is characteristic of a hydroxybenzyl cation. | Confirms the molecular weight and provides fragmentation patterns that can help distinguish between ortho and para isomers.[14][19][20] | [14][16][19][20] |
Troubleshooting Common Synthesis Issues
Even well-established procedures can present challenges. This section addresses common problems encountered during the Friedel-Crafts alkylation of phenols.
Caption: A decision tree for troubleshooting common synthesis problems.
-
Issue: Low to No Conversion of Phenol
-
Potential Cause: The catalyst may be deactivated or not sufficiently active. The lone pair of electrons on the phenolic oxygen can coordinate with and deactivate Lewis acid catalysts.[5][21]
-
Recommended Solution: Ensure the catalyst is properly activated (e.g., dried). Consider increasing the catalyst loading or switching to a more active catalyst. Increasing the reaction temperature can also improve conversion rates.[5]
-
-
Issue: High Levels of Poly-alkylation
-
Potential Cause: The mono-alkylated product is often more nucleophilic than phenol itself, making it susceptible to further alkylation.[5]
-
Recommended Solution: Use a large excess of phenol relative to dodecene. This stoichiometric control increases the probability that the electrophile will react with phenol rather than the product.[6]
-
-
Issue: Predominance of 4-Dodecylphenol (Para Isomer)
-
Potential Cause: The para position is sterically less hindered and often the thermodynamically favored product.
-
Recommended Solution: To favor the ortho isomer, a directing catalyst system may be necessary. For standard acid catalysts, carefully controlling the temperature and reaction time may slightly alter the ortho/para ratio, but separating the isomers post-synthesis is often required.
-
-
Issue: Formation of Dodecyl Phenyl Ether (O-Alkylation)
-
Potential Cause: The reaction temperature may be too low, or the catalyst may have weak acid sites that favor O-alkylation.[3]
-
Recommended Solution: Increase the reaction temperature and/or use a catalyst with stronger Brønsted or Lewis acid sites.
-
Scale-Up and Industrial Considerations
Transitioning from a laboratory-scale synthesis to a pilot plant or industrial-scale production requires careful consideration of several factors.[22][23]
-
Heat Management: The Friedel-Crafts alkylation is an exothermic reaction. Efficient heat removal is critical at larger scales to prevent temperature runaways, which can lead to side reactions and safety hazards. Jacketed reactors with controlled cooling are essential.
-
Mass Transfer: Ensuring efficient mixing of the reactants and catalyst is crucial. Inadequate agitation can lead to localized "hot spots" and a non-uniform product distribution. The choice of impeller and stirring speed must be optimized for the larger reactor volume.
-
Catalyst Handling: For heterogeneous catalysts like activated clay or resins, the industrial process must include robust filtration and catalyst handling systems. Catalyst regeneration or disposal becomes a significant operational and economic factor.
-
Materials of Construction: The corrosive nature of some catalysts (e.g., AlCl₃) and the high temperatures require reactors made of corrosion-resistant materials, such as glass-lined steel or specialized alloys.
-
Downstream Processing: At an industrial scale, continuous or large-batch distillation columns are used for purification. The efficiency of these columns in separating unreacted starting materials, product isomers, and heavy byproducts is critical to achieving the final product specifications.[24]
Safety and Handling
Phenol is a toxic and corrosive substance that can be rapidly absorbed through the skin, potentially causing severe burns and systemic toxicity.[21] 1-Dodecene is a combustible liquid. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[21]
-
Engineering Controls: Conduct all operations involving phenol in a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: Store phenol separately from strong oxidizing agents. Keep containers tightly closed in a cool, dry, and well-ventilated area.
-
Waste Disposal: Dispose of all chemical waste, including used catalyst and distillation residues, according to institutional and local regulations for hazardous waste.
Conclusion
The synthesis of this compound via the Friedel-Crafts alkylation of phenol with dodecene is a versatile and industrially important reaction. Success hinges on a thorough understanding of the reaction mechanism and the judicious selection of a catalyst and reaction conditions to control both conversion and selectivity. By following detailed protocols, employing robust analytical characterization, and anticipating challenges through systematic troubleshooting, researchers can reliably produce this valuable chemical intermediate. When scaling the process, careful attention to chemical engineering principles is essential to ensure a safe, efficient, and economically viable manufacturing operation.
References
- 1. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound(5284-29-7) 1H NMR [m.chemicalbook.com]
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
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- 8. chemrxiv.org [chemrxiv.org]
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- 19. researchgate.net [researchgate.net]
- 20. library.dphen1.com [library.dphen1.com]
- 21. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 22. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]
- 23. iajps.com [iajps.com]
- 24. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers of Dodecylphenol
Abstract
Dodecylphenol (DDP) is a significant industrial chemical belonging to the broader class of alkylphenols. Its utility stems from the combination of a hydrophilic phenolic head and a long, hydrophobic twelve-carbon (dodecyl) alkyl tail. However, the term "dodecylphenol" is not a monolith; it represents a complex family of structural isomers that differ in the substitution pattern on the aromatic ring and the branching of the alkyl chain. These subtle structural variations lead to profound differences in physicochemical properties, industrial applications, and, critically, toxicological and environmental profiles. This guide provides a detailed exploration of dodecylphenol isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, characteristics, analysis, and biological impact.
Introduction: The Isomeric Complexity of Dodecylphenol
Dodecylphenol is a high-production-volume chemical primarily used as an intermediate in the synthesis of other commercially important substances.[1][2] The core structure consists of a phenol ring attached to a C12H25 alkyl group.[1] The complexity arises from two main sources of isomerism:
-
Positional Isomerism: The dodecyl group can be attached to the phenol ring at the ortho (2-), meta (3-), or para (4-) position relative to the hydroxyl group. The para-substituted isomer (4-dodecylphenol) is the most commercially significant.[3]
-
Alkyl Chain Isomerism: The dodecyl group itself can be a linear n-dodecyl chain or, more commonly, a highly branched structure.[1] The branched isomers are typically derived from the oligomerization of propylene (propylene tetramer), resulting in a complex mixture often referred to as tetrapropenylphenol.[1][4]
This isomeric diversity is not an academic curiosity; it is the central determinant of the material's function and fate. The choice of starting materials and reaction conditions during synthesis dictates the final isomer distribution, which in turn defines the product's suitability for a given application and its environmental and health implications.[5]
Molecular Structures and Physicochemical Properties
The specific arrangement of the dodecyl chain and its position on the phenol ring significantly influence the molecule's physical and chemical properties. Commercial dodecylphenol is typically a dense, viscous, light-yellow liquid with a characteristic phenolic odor.[3]
Key Isomers and Their Structures
The most prevalent isomers in industrial applications are the para-substituted linear and branched forms.
Caption: Figure 1. Structures of a linear and a representative branched isomer.
Comparative Physicochemical Data
The properties of dodecylphenol are highly dependent on whether it is a specific isomer or, more commonly, a mixture. Commercial products are typically mixtures where the para isomer predominates.[3]
| Property | Value (Mixture of Isomers) | Key Considerations & Sources |
| CAS Number | 27193-86-8 (Mixture), 121158-58-5 (Branched), 104-43-8 (p-isomer) | Multiple CAS numbers exist depending on the specific isomer or mixture.[6][7] |
| Molecular Formula | C18H30O | Applies to all isomers.[7][8] |
| Molecular Weight | 262.43 g/mol | Consistent across isomers.[8] |
| Appearance | Straw-colored, viscous liquid | [8][9] |
| Boiling Point | 310 - 335 °C | [8] |
| Density | ~0.94 g/mL at 25 °C | [8] |
| Water Solubility | Very low (~1.54 - 31 µg/L) | Highly lipophilic. Solubility varies with isomer structure.[1][4] |
| Log Kow | ~7.14 - 7.5 | Indicates a high potential for bioaccumulation.[1][9] |
| Vapor Pressure | Very low (e.g., 0.009 Pa at 20°C) | [1] |
| Flash Point | >160 °C | [4][8] |
Expertise Insight: The extremely low water solubility and high octanol-water partition coefficient (Log Kow) are the most critical properties from an environmental and biological perspective. These values predict that dodecylphenol will partition from aqueous environments into sediment, soil, and fatty tissues in organisms, driving its persistence and bioaccumulation potential.[1]
Synthesis and Industrial Production
The industrial synthesis of dodecylphenol is almost exclusively achieved through the Friedel-Crafts alkylation of phenol.[4] The choice of the alkylating agent (the source of the dodecyl group) is the primary determinant of the final product's isomeric composition.
Alkylation of Phenol
The core reaction involves reacting phenol with a C12 olefin (dodecene) in the presence of an acidic catalyst.
-
Reactants:
-
Catalyst: Acidic catalysts are required to activate the olefin. Historically, strong liquid acids like sulfuric acid or aluminum chloride (AlCl3) were used.[11] Modern processes favor solid acid catalysts, such as acidic ion-exchange resins, which are more selective, easier to separate from the product, and generate less waste.[4]
Causality Behind Experimental Choices: The use of solid acid catalysts like ion-exchange resins is a key process improvement. It not only simplifies purification but also enhances selectivity for the para isomer due to steric hindrance within the catalyst's pores, which disfavors the formation of the bulkier ortho isomer. The final product is typically purified via vacuum distillation.[4]
Caption: Figure 2. Generalized workflow for the industrial synthesis of dodecylphenol.
Industrial Applications
The amphiphilic nature of dodecylphenol makes it a valuable intermediate for a range of industrial products. The specific applications often depend on the isomer composition.
-
Surfactants and Emulsifiers: This is a primary use. Dodecylphenol is ethoxylated (reacted with ethylene oxide) to produce dodecylphenol ethoxylates. These are non-ionic surfactants used in industrial cleaners, detergents, and emulsifiers for mixing oil and water.[2][12] The branched alkyl chain is particularly effective in these applications.
-
Lubricant and Fuel Additives: DDP is a precursor for additives in lubricating oils and fuels.[1][13] For instance, it is used to produce calcium phenates, which act as detergents and rust inhibitors in engine oils.[5]
-
Phenolic Resins: Dodecylphenol can be used as a monomer in the production of phenolic resins. These resins are incorporated into printing inks, varnishes, and rubber compounds for products like tires.[1][13] The long alkyl chain imparts flexibility and hydrophobicity to the final polymer.
-
Intermediate for Other Chemicals: It serves as a raw material for various other chemical syntheses, including components for the mining industry and epoxy resins.[4][14]
Expertise Insight: Dodecylphenol is often considered a substitute for nonylphenol, another alkylphenol whose use has been restricted in many regions due to significant environmental concerns.[2] While structurally similar, the longer dodecyl chain can, in some cases, enhance properties like product toughness.[2] However, this substitution does not eliminate the underlying environmental and health concerns associated with this class of compounds.
Toxicology and Environmental Fate
The most significant concern surrounding dodecylphenol isomers is their classification as endocrine-disrupting chemicals (EDCs) and their environmental persistence.[15][16]
Endocrine Disruption
Alkylphenols, including dodecylphenol, are known xenoestrogens. This means they can mimic the effects of the natural hormone estrogen in the body.[17]
-
Mechanism of Action: Dodecylphenol can bind to estrogen receptors (ERs), particularly ER-α, which can trigger an inappropriate hormonal response.[18][19] This binding can lead to a cascade of downstream effects, disrupting the normal function of the endocrine system. Furthermore, studies have shown that alkylphenols can interfere with the metabolism and clearance of natural estrogens like 17β-estradiol (E2), potentially increasing the overall estrogenic load in the body.[20] This interference can occur by inhibiting key enzymes responsible for estrogen conversion, leading to an accumulation of the more potent E2 form.[20]
-
Health Effects: The endocrine-disrupting properties are linked to reproductive toxicity.[15][21] Animal studies have shown adverse effects on fertility, and the substance is classified as potentially damaging to fertility or the unborn child.[9][15]
Environmental Persistence and Biodegradability
The structure of the dodecyl chain is a critical factor in the environmental fate of these molecules.
-
Persistence: Dodecylphenol is not readily biodegradable.[1] Its high Log Kow value causes it to adsorb strongly to soil and sediment, where it can persist for long periods.[1]
-
Bioaccumulation: The lipophilic nature of DDP leads to its accumulation in the fatty tissues of aquatic organisms, with measured fish bioconcentration factors being significant.[1]
-
Linear vs. Branched Chains: The biodegradability of alkylphenols is highly dependent on the structure of the alkyl chain. Linear alkyl chains are generally more susceptible to microbial degradation than branched chains.[22] The complex, quaternary carbons present in highly branched isomers (like those from propylene tetramer) create steric hindrance, making it more difficult for microbial enzymes to initiate the degradation process. This leads to greater persistence of branched isomers in the environment.[22]
-
Aquatic Toxicity: Dodecylphenol is classified as very toxic to aquatic life, with long-lasting effects.[15][16]
Analytical Characterization Techniques
The accurate identification and quantification of dodecylphenol isomers in industrial products and environmental samples are challenging due to their structural similarity. A combination of chromatographic separation and mass spectrometric detection is the gold standard.
Protocol: GC-MS Analysis of Dodecylphenol Isomers
This protocol outlines a self-validating system for the analysis of DDP isomers in a solvent-based sample.
1. Objective: To separate and identify dodecylphenol isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required to improve chromatographic peak shape and thermal stability.[23]
2. Materials & Reagents:
-
Dodecylphenol isomer standard mix (e.g., CAS 27193-86-8).
-
High-purity solvents (Hexane, Isooctane).[24]
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Internal Standard (IS): e.g., 4-n-Nonylphenol.
-
GC-MS system with a capillary column (e.g., 5% diphenyl / 95% dimethyl polysiloxane).[23]
3. Standard & Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of DDP standard into a 10 mL volumetric flask and dilute to volume with isooctane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock standard. Add a constant concentration of the internal standard to each.
-
Sample Preparation: Dilute the unknown sample to fall within the calibration range. Add the internal standard at the same concentration as in the calibrators.
-
Derivatization: Transfer 100 µL of each standard/sample to a GC vial. Add 50 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
4. GC-MS Instrumental Conditions:
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
MS Interface: 280°C.
-
MS Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition: Scan mode (m/z 40-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.
5. Data Analysis & Validation:
-
Identification: Compare the retention times and mass spectra of peaks in the sample to those of the authenticated standards. The complex branching of industrial DDP will result in a characteristic "hump" of many co-eluting isomers in the chromatogram.[23]
-
Quantification: Generate a calibration curve by plotting the response ratio (peak area of analyte / peak area of IS) against concentration for the calibration standards. Quantify the total DDP in the sample using this curve.
-
Trustworthiness (QC): Analyze a solvent blank to check for contamination. Run a mid-level calibration standard as a continuing calibration verification (CCV) every 10 samples to ensure instrument stability. The recovery of the CCV should be within ±15% of the expected value.
Caption: Figure 3. Workflow for the analytical characterization of dodecylphenol isomers.
Conclusion
The isomers of dodecylphenol represent a fascinating case study in how subtle changes in chemical structure can have significant downstream consequences. While indispensable as intermediates for surfactants, additives, and resins, their environmental persistence and endocrine-disrupting properties necessitate careful management and ongoing research into safer alternatives. For scientists in research and development, a thorough understanding of the specific isomeric composition of a dodecylphenol-based material is not merely an analytical detail—it is fundamental to predicting its performance, environmental impact, and biological activity. The continued development of advanced analytical techniques will be crucial for monitoring these compounds and ensuring both industrial efficacy and environmental safety.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. What is dodecylphenol used for? [hjd-chem.com]
- 3. CAS Number 121158-58-5 - PCC Group Product Portal [products.pcc.eu]
- 4. Dodecylphenol - PCC Group [products.pcc.eu]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Substance Information - ECHA [echa.europa.eu]
- 7. pschemicals.com [pschemicals.com]
- 8. Cas 27193-86-8,4-DODECYLPHENOL MIXTURE OF ISOMERS | lookchem [lookchem.com]
- 9. 4-Dodecylphenol | C18H30O | CID 66030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CN114456042A - A kind of preparation method of p-dodecylphenol - Google Patents [patents.google.com]
- 11. prepchem.com [prepchem.com]
- 12. Dodecylphenol ethoxylate [sitem.herts.ac.uk]
- 13. siigroup.com [siigroup.com]
- 14. Dodecylphenol, mixture of isomers | 27193-86-8 | W-110691 [biosynth.com]
- 15. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 16. Dodécylphénol — Wikipédia [fr.wikipedia.org]
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- 18. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. endocrine.org [endocrine.org]
- 20. The endocrine disrupting alkylphenols and 4,4'-DDT interfere with estrogen conversion and clearance by mouse liver cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenol, dodecyl-, branched | C18H30O | CID 66866822 - PubChem [pubchem.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 2-Dodecylphenol for Scientific Professionals
This guide provides a comprehensive overview of 2-dodecylphenol (CAS No. 5284-29-7), a significant chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, physicochemical properties, synthesis, applications, and safety protocols, grounding all information in authoritative scientific data.
Core Identification and Molecular Structure
This compound, also known as 2-laurylphenol or o-dodecylphenol, is an organic compound classified as an alkylphenol.[1][2][3] Its unique properties, stemming from the presence of a long aliphatic chain on a phenolic ring, make it a valuable precursor in various industrial and research applications.[2]
Molecular Formula: C₁₈H₃₀O[1]
Molecular Weight: 262.43 g/mol [1][2]
The molecular structure consists of a phenol ring where a hydrogen atom at the ortho-position is substituted with a dodecyl group, a 12-carbon alkyl chain. This combination of an aromatic, hydrophilic head (the phenol group) and a long, lipophilic tail (the dodecyl chain) imparts amphiphilic properties to the molecule.
Caption: Molecular Structure of this compound
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key data from various sources.
| Property | Value | Source(s) |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid. | [4] |
| Melting Point | 39 °C | [2] |
| Boiling Range | approx. 300 – 340°C | [5] |
| Density | approx. 0.94 g/cm³ at 20°C | [5] |
| Water Solubility | 1.54 mg/dm³ | [5] |
| Solubility | Soluble in organic solvents like aliphatic alcohols, ketones, esters, and aliphatic hydrocarbons. | [2][5] |
| Vapor Pressure | 0.0000023 mmHg | [1] |
| Flash Point | approx. 160°C | [5] |
| Auto-ignition Temperature | approx. 400°C | [5] |
Synthesis and Purification
The industrial synthesis of dodecylphenol typically involves the alkylation of phenol with an alkene, such as 1-dodecene or propylene tetramer, in the presence of an acid catalyst.[5][6] The choice of catalyst and reaction conditions can influence the isomeric distribution of the product.
Experimental Protocol: Synthesis of Dodecyl Phenol
This protocol is based on a documented synthesis method for dodecyl phenol.[6]
Materials:
-
Phenol (325 g)
-
1-Dodecene (575 g)
-
Dried activated clay (e.g., Galeonite #136) (30 g)
-
2-liter four-necked flask equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.
Procedure:
-
To the 2-liter four-necked flask, add 325 g of phenol and 30 g of dried activated clay.
-
Heat the mixture to 135°C with agitation.
-
Slowly add 575 g of 1-dodecene to the mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C.
-
After the addition is complete, continue to stir the reaction mixture at 135°C for an additional hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the activated clay catalyst.
-
The crude dodecyl phenol is then purified by vacuum distillation to yield the final product.
Caption: General workflow for the synthesis and purification of dodecylphenol.
Reactivity and Stability
This compound exhibits reactivity characteristic of phenols. The hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion. The aromatic ring can undergo electrophilic substitution reactions, with the hydroxyl group and the ortho-dodecyl group influencing the position of substitution.
Stability: The compound is stable under normal ambient temperature and pressure.[7] However, it is advisable to avoid direct heating, sunlight, and contamination.[7] It can be air-sensitive and should be stored under an inert gas in a cool, dark place.[4]
Incompatible Materials: this compound can react with strong reducing agents to generate flammable hydrogen gas.[8] It is also incompatible with strong bases and sulfuric acid.[8]
Applications in Research and Development
While primarily used as a chemical intermediate in industrial applications, this compound and its derivatives have potential applications in research and drug development.
-
Precursor for Surfactants and Emulsifiers: Its amphiphilic nature makes it a valuable starting material for the synthesis of non-ionic surfactants, which are used in various formulations, including detergents and industrial cleaners.[2]
-
Lubricant Additives: It is used as an additive in lubricating oils to improve thermal stability and resistance to oxidation.[2]
-
Intermediate in Chemical Synthesis: this compound serves as an intermediate in the production of antioxidants, resins, fungicides, and bactericides.[1] Its potential as a building block in the synthesis of more complex molecules for pharmaceutical applications is an area of interest.
-
Potential for Drug Discovery: The alkylphenol scaffold is present in some biologically active molecules. The long alkyl chain of this compound can be exploited to modulate the lipophilicity and membrane permeability of potential drug candidates.
Analytical Methods
Accurate and reliable analytical methods are crucial for the characterization and quality control of this compound.
-
Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common method for the analysis of phenols.[9] For GC analysis, derivatization may be necessary to improve volatility and peak shape.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a Diode Array Detector (DAD) is another effective technique for the separation and quantification of phenolic compounds.[11]
Typical GC-FID Conditions for Phenol Analysis:
-
Column: HP-5 MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)[9]
-
Injector Temperature: 220°C[9]
-
Oven Temperature Program: Initial 40°C (hold 2 min), ramp to 190°C at 10°C/min, then to 220°C (hold 5 min).[9]
-
Detector Temperature (FID): 220°C[9]
-
Carrier Gas: Helium[9]
Safety and Toxicology
This compound requires careful handling due to its potential health and environmental hazards.
Hazard Classification:
-
Skin Corrosion/Irritation: Causes skin irritation.[4] Some data suggests it can cause severe skin burns.[1][7]
-
Eye Damage/Irritation: Causes serious eye irritation.[4] Some data indicates it can cause serious eye damage.[1][7]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[7]
Handling Precautions:
-
Avoid contact with skin and eyes.[7]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[4][7]
-
Use in a well-ventilated area.
-
Wash hands thoroughly after handling.[4]
First Aid Measures:
-
If on skin: Wash with plenty of water.[4] If skin irritation occurs, get medical advice/attention.[4]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Isomeric Considerations
It is important to note that commercial "dodecylphenol" is often a mixture of isomers, with the dodecyl group attached at different positions on the phenol ring (ortho, meta, para) and with varying degrees of branching in the alkyl chain.[5][13] The properties and toxicological profiles of these isomers can differ. For research and development purposes, it is crucial to use a well-characterized isomer, such as this compound, to ensure the reproducibility of experimental results.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 5284-29-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. Dodecylphenol - PCC Group [products.pcc.eu]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. journal.gnest.org [journal.gnest.org]
- 10. epa.gov [epa.gov]
- 11. Determination of Phenol Compounds In Surface Water Matrices by Bar Adsorptive Microextraction-High Performance Liquid Chromatography-Diode Array Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cglapps.chevron.com [cglapps.chevron.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
Navigating the Safety Landscape of 2-Dodecylphenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Dodecylphenol, a member of the long-chain alkylphenols, is a versatile chemical intermediate utilized in the synthesis of various industrial and consumer products, including lubricating oil additives, surfactants, resins, and fungicides.[1] Its utility, however, is counterbalanced by a distinct hazard profile that necessitates a thorough understanding and implementation of stringent safety protocols. This guide provides a comprehensive overview of the health and safety considerations for this compound, offering field-proven insights and detailed methodologies to ensure its safe handling and use in a research and development setting. The causality behind each recommendation is explained to foster a culture of safety that is both informed and proactive.
Section 1: Hazard Identification and Classification
A foundational aspect of chemical safety is a clear understanding of a substance's intrinsic hazards. This compound presents a multifaceted risk profile, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The aggregated GHS information from multiple notifications to the ECHA C&L Inventory highlights the primary hazards associated with this compound.[1]
1.1 GHS Hazard Statements
The following table summarizes the GHS hazard statements for this compound, providing a clear and immediate understanding of its potential health and environmental effects.[1][2][3]
| Hazard Class | Hazard Statement | Signal Word | GHS Pictograms |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1][3] H315: Causes skin irritation.[1] | Danger/Warning | Corrosive |
| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage.[1] H319: Causes serious eye irritation.[1] | Danger/Warning | Corrosive |
| Reproductive Toxicity | H360F: May damage fertility.[1][3] H361: Suspected of damaging fertility or the unborn child.[1] | Danger/Warning | Health Hazard |
| Hazardous to the Aquatic Environment (Acute) | H400: Very toxic to aquatic life.[1] | Warning | Environmental Hazard |
| Hazardous to the Aquatic Environment (Chronic) | H410: Very toxic to aquatic life with long lasting effects.[1][3] | Warning | Environmental Hazard |
Expert Insight: The variability in the reported GHS classifications (e.g., H314 vs. H315) likely stems from the different compositions of dodecylphenol isomers and impurities in the tested materials. For this reason, it is prudent to adopt a conservative approach and handle the substance as if it possesses the highest degree of hazard in each category.
Section 2: Toxicological Profile
A deeper dive into the toxicological data reveals the mechanisms behind the GHS classifications and informs the necessary risk mitigation strategies.
2.1 Acute Toxicity
-
Oral: In an acute oral toxicity study in rats, the median lethal dose (LD50) was determined to be 2100 mg/kg body weight.[4] Clinical signs at lethal doses included weight loss, weakness, diarrhea, and collapse, with necropsy revealing hemorrhagic lung lesions and gastrointestinal inflammation.[4]
-
Dermal: An acute dermal toxicity study in rabbits indicated an LD50 greater than 2000 mg/kg body weight, suggesting low acute dermal toxicity.[4]
2.2 Skin and Eye Irritation/Corrosion
This compound is classified as a substance that can cause severe skin burns and eye damage.[1][2][3] This is a critical consideration for handling, as direct contact can lead to significant and potentially irreversible tissue damage. The phenolic hydroxyl group, combined with the long alkyl chain that enhances skin penetration, contributes to its corrosive nature.
2.3 Reproductive Toxicity
Of significant concern is the classification of this compound as a reproductive toxicant, with the potential to damage fertility.[1][3] This is a characteristic of some alkylphenols, which have been shown to possess endocrine-disrupting properties.[5] The mechanism often involves interference with hormonal signaling pathways. Therefore, exposure, particularly for individuals of reproductive age, must be minimized.
2.4 Environmental Fate and Ecotoxicity
This compound is very toxic to aquatic life with long-lasting effects.[1][3][6] Its low water solubility and high octanol-water partition coefficient (log Kow) of 7.14 indicate a tendency to partition to soil and sediment and to bioaccumulate in aquatic organisms.[7] It is not readily biodegradable, leading to persistence in the environment.[7]
Section 3: Exposure Controls and Personal Protection
A multi-layered approach, often referred to as the "Hierarchy of Controls," is the most effective strategy for mitigating exposure to hazardous chemicals.
Caption: The Hierarchy of Controls for risk mitigation.
3.1 Engineering Controls
The primary line of defense is to handle this compound within a well-ventilated area.
-
Fume Hood: All weighing, transferring, and reaction setups involving this compound should be conducted inside a certified chemical fume hood to prevent the inhalation of any vapors or aerosols.
-
Closed Systems: For larger-scale operations, the use of a closed system is recommended to minimize the potential for release.[2]
3.2 Personal Protective Equipment (PPE)
Where engineering controls cannot eliminate exposure, appropriate PPE is mandatory.
-
Hand Protection: Wear protective gloves.[2][3] Given the corrosive nature of this compound, gloves made of nitrile or neoprene with a sufficient thickness and breakthrough time should be selected. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[2][8]
-
Skin and Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of splashing, chemical-resistant aprons or full-body suits should be worn.[2]
-
Respiratory Protection: If working outside of a fume hood or in a situation where ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Experimental Protocol: Donning and Doffing of PPE
-
Donning (Putting On):
-
Perform hand hygiene.
-
Put on a lab coat and tie it securely.
-
Put on a respirator (if required), ensuring a proper fit-check.
-
Put on safety goggles or a face shield.
-
Put on gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
-
-
Doffing (Taking Off):
-
Remove gloves using a glove-to-glove and skin-to-skin technique to avoid contaminating your hands.
-
Remove the lab coat by rolling it inside out and away from your body.
-
Perform hand hygiene.
-
Remove the face shield or goggles from the back.
-
Remove the respirator (if worn) from the back.
-
Perform thorough hand hygiene with soap and water.
-
Section 4: Safe Handling and Storage
Proper handling and storage procedures are critical to preventing accidents and maintaining the integrity of the chemical.
4.1 Handling
-
Do not breathe dust or mists.[2]
-
Wash hands and face thoroughly after handling.[2]
-
Use personal protective equipment as required.[2]
-
Handle in a well-ventilated place.[3]
4.2 Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Store locked up.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 5: Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is crucial.
5.1 First-Aid Measures
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, give oxygen.[8] If breathing has stopped, give artificial respiration.[8] Immediately call a POISON CENTER or doctor.[2][3]
-
Skin Contact: Immediately take off all contaminated clothing.[2][3] Rinse the skin with plenty of water or shower.[2][3] Immediately call a POISON CENTER or doctor.[2][3]
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do.[2][3] Continue rinsing. Immediately call a POISON CENTER or doctor.[2][3]
-
Ingestion: Rinse mouth.[2] Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor.[2]
5.2 Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[9] Wear appropriate personal protective equipment.[2][9]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains, sewers, or waterways.[8][9]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, or vermiculite) and transfer it to a suitable, closed container for disposal.[2][8]
Caption: A workflow for responding to a this compound spill.
Section 6: Fire-Fighting Measures
While not highly flammable, this compound is combustible.
-
Suitable Extinguishing Media: Use dry chemical, alcohol-resistant foam, water spray, or carbon dioxide.[2][3][8]
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[6]
-
Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide and carbon dioxide may be generated.[8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[6][9]
Conclusion
This compound is a valuable chemical with a significant hazard profile that demands respect and careful management. By understanding its toxicological properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers and scientists can work safely with this compound. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific integrity and professional responsibility.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. greenspec.co.uk [greenspec.co.uk]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. angenechemical.com [angenechemical.com]
2-Dodecylphenol: An In-depth Technical Guide for the Research Scientist
Abstract
2-Dodecylphenol, a prominent member of the alkylphenol family, is a critical chemical intermediate with extensive applications across various industrial sectors. Its amphiphilic nature, stemming from a hydrophilic phenolic moiety and a long hydrophobic dodecyl chain, makes it an indispensable precursor for the synthesis of a wide array of products. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, and its multifaceted role as a chemical intermediate. Detailed experimental protocols and mechanistic insights are provided for its key applications in the formulation of lubricating oil additives, surfactants, and epoxy resins. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of chemical synthesis and material science.
Introduction: The Strategic Importance of this compound
In the realm of industrial organic synthesis, this compound stands out as a versatile and economically significant building block. Its utility is principally derived from the reactive sites on its molecule: the hydroxyl group and the activated aromatic ring. These features allow for a variety of chemical modifications, leading to products with tailored properties for specific applications. From enhancing the performance of engine oils to enabling the formation of stable emulsions, this compound is a cornerstone intermediate. This guide will delve into the technical intricacies of its synthesis and its transformation into high-value downstream products.
Synthesis and Physicochemical Properties of this compound
The industrial production of this compound is predominantly achieved through the Friedel-Crafts alkylation of phenol with dodecene. This reaction is typically catalyzed by an acid, with the choice of catalyst influencing the isomeric distribution of the product.
Reaction Mechanism: Phenol Alkylation
The alkylation proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the dodecene to form a carbocation, which then attacks the electron-rich phenol ring. The position of alkylation (ortho, meta, or para) is influenced by steric hindrance and the directing effect of the hydroxyl group.
Figure 1: Mechanism of Friedel-Crafts alkylation of phenol with dodecene.
Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 5284-29-7 | [1][2] |
| Molecular Formula | C₁₈H₃₀O | [1][2] |
| Molecular Weight | 262.44 g/mol | [2] |
| Appearance | Straw-colored liquid with a phenolic odor | [1] |
| Boiling Point | 310 °C | [3] |
| Flash Point | ~160 °C | [4] |
| Solubility | Insoluble in water; soluble in organic solvents | [4] |
Applications as a Chemical Intermediate
The true value of this compound lies in its role as a precursor to a multitude of functional molecules.
Lubricating Oil Additives: Synthesis of Calcium Dodecylphenate
This compound is a key starting material for the production of detergents in lubricating oils. These additives neutralize acidic byproducts of combustion and keep the engine clean. A common example is the synthesis of sulfurized calcium dodecylphenate.
Detailed Experimental Protocol: Synthesis of Sulfurized Calcium Dodecylphenate [5][6]
-
Neutralization:
-
Charge a reactor with this compound.
-
Add calcium hydroxide (0.3 to 0.7 moles per mole of dodecylphenol) and an alkylene glycol (e.g., ethylene glycol, 0.13 to 0.6 moles per mole of dodecylphenol).
-
Heat the mixture to effect neutralization of the phenolic hydroxyl group. This typically takes 15-30 minutes.
-
-
Sulfurization:
-
To the neutralized mixture, add sulfur (1.6 to 3 moles per mole of dodecylphenol).
-
Heat the reaction mixture to incorporate sulfur into the phenate structure, forming sulfur bridges between phenol rings.
-
-
Overbasing (Optional):
-
For enhanced acid-neutralizing capacity, the product can be overbased.
-
Add additional calcium hydroxide and bubble carbon dioxide through the mixture. This incorporates a colloidal dispersion of calcium carbonate.
-
-
Work-up:
-
Volatile components can be removed by distillation. The final product is typically a viscous liquid.
-
Figure 2: Workflow for the synthesis of sulfurized calcium dodecylphenate.
Surfactants: Ethoxylation of this compound
The reaction of this compound with ethylene oxide yields dodecylphenol ethoxylates, which are versatile nonionic surfactants.[7][8] The length of the poly(ethylene oxide) chain can be controlled to tune the hydrophilic-lipophilic balance (HLB) of the surfactant for various applications, including emulsification, wetting, and dispersion.[7]
General Ethoxylation Protocol
-
Catalyst Charging: A reactor is charged with this compound and a basic catalyst, such as potassium hydroxide.
-
Inerting and Heating: The reactor is purged with an inert gas (e.g., nitrogen) and heated to the reaction temperature.
-
Ethylene Oxide Addition: Ethylene oxide is fed into the reactor at a controlled rate. The reaction is highly exothermic and requires careful temperature management.
-
Digestion: After the addition of ethylene oxide is complete, the reaction mixture is held at the reaction temperature to ensure complete conversion.
-
Neutralization and Purification: The catalyst is neutralized with an acid (e.g., acetic acid), and the product is purified.
Epoxy Resin Curing Agents
The phenolic hydroxyl group of this compound can react with the epoxy groups of resins, leading to cross-linking and the formation of a cured polymer network. The long dodecyl chain can impart increased flexibility and impact resistance to the final cured product.
Curing Mechanism
The curing process is typically initiated by heat or a catalyst. The phenolic proton is abstracted, and the resulting phenoxide ion acts as a nucleophile, attacking the carbon atom of the epoxy ring and causing it to open. This process propagates to form a cross-linked polymer.
Figure 3: Simplified mechanism of epoxy resin curing with this compound.
Safety and Handling
This compound is classified as a corrosive and irritant substance.[1] It can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing, must be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS).[9]
Conclusion
This compound is a chemical intermediate of significant industrial importance. Its versatile reactivity allows for the synthesis of a wide range of value-added products that are essential in numerous applications. A thorough understanding of its synthesis, reaction mechanisms, and safe handling practices is paramount for its effective and responsible utilization in research and industrial settings.
References
- 1. scielo.br [scielo.br]
- 2. academic.oup.com [academic.oup.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. WO2013119623A1 - Method of preparing a sulfurized alkaline earth metal dodecylphenate - Google Patents [patents.google.com]
- 6. US20170015925A1 - Method for preparing a sulfurized alkaline earth metal dodecylphenate - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. Dodecyl Phenol Ethoxylates [hjd-chem.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Branched vs. Linear 2-Dodecylphenol: Properties, Applications, and Toxicological Implications
Abstract
Dodecylphenol, a key intermediate in the chemical industry, exists primarily in two forms: linear and branched. While structurally similar, the seemingly minor difference in the alkyl chain's configuration imparts significant variations in their physicochemical properties, performance characteristics, and, most critically, their toxicological and environmental profiles. This guide provides a comprehensive analysis of these differences, offering insights into the causal relationships between molecular structure and functional behavior. We will explore their synthesis, comparative properties as surfactants, implications for drug formulation, and the critical distinctions in their biodegradability and endocrine-disrupting potential. This document is intended to equip researchers and developers with the necessary knowledge to make informed decisions when selecting isomers for specific applications, balancing performance with safety and environmental stewardship.
The Structural Dichotomy: Visualizing Linear vs. Branched Isomers
At its core, 2-dodecylphenol is a phenol ring substituted with a twelve-carbon alkyl group (a dodecyl group) at the ortho position. The critical distinction arises from the architecture of this alkyl chain.
-
Linear this compound: Features a straight, unbranched C12 chain (n-dodecyl). This linear structure allows for relatively ordered molecular packing.
-
Branched this compound: The dodecyl group is branched. Commercially, this is often derived from the tetramerization of propylene, resulting in a complex mixture of highly branched isomers (tetrapropenylphenol).[1] This branching creates a bulkier, more sterically hindered molecule.
The choice of the olefin precursor during synthesis—1-dodecene for linear or a branched dodecene mixture for branched—dictates the final structure and, consequently, its properties.
Caption: Structural comparison of linear and branched this compound.
Synthesis Pathways: A Tale of Two Olefins
The industrial synthesis of dodecylphenol is predominantly achieved through the Friedel-Crafts alkylation of phenol. The choice of the dodecene (C12H24) isomer is the critical determinant of the final product's nature.
General Alkylation Workflow
The reaction involves activating an olefin with an acid catalyst (e.g., activated clay, aluminum chloride) to generate a carbocation, which then attacks the electron-rich phenol ring, primarily at the ortho and para positions.[2] Subsequent purification via distillation separates the desired isomers.
Caption: Generalized workflow for the synthesis of dodecylphenol.
Experimental Protocol: Synthesis of Linear this compound
This protocol is adapted from established alkylation procedures.[2]
Objective: To synthesize this compound using a linear alpha-olefin.
Materials:
-
Phenol (325 g)
-
1-Dodecene (575 g)
-
Dried Activated Clay (30 g, catalyst)
-
2-Liter four-necked flask equipped with a stirrer, thermometer, and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
Catalyst and Phenol Loading: Add 325 g of phenol and 30 g of dried activated clay to the four-necked flask.
-
Heating: Begin stirring and heat the mixture to 135°C using the heating mantle.
-
Olefin Addition: Slowly add 575 g of 1-dodecene to the mixture via the dropping funnel over a period of 4 hours, maintaining the temperature at 135°C.
-
Reaction Completion: Continue stirring at 135°C for an additional hour after the addition is complete to ensure maximum conversion.
-
Catalyst Removal: Cool the reaction mixture and filter it to remove the activated clay catalyst.
-
Purification: Purify the resulting crude product by vacuum distillation to isolate the dodecylphenol isomers.
Comparative Physicochemical and Performance Properties
The branching of the alkyl chain significantly influences the molecule's physical properties and its performance in formulations, particularly as a surfactant precursor.
| Property | Linear this compound | Branched this compound | Causality & Scientific Insight |
| Boiling Point | Higher | Lower | The linear chain allows for more effective van der Waals interactions and molecular packing, requiring more energy to enter the vapor phase. Branching disrupts this packing, lowering the boiling point. A general boiling point for dodecylphenol is cited around 310°C.[3] |
| Viscosity | Higher | Lower | Branched structures are less prone to forming ordered liquid crystal phases, which can increase viscosity.[4] This property is advantageous in creating highly concentrated yet fluid surfactant formulations. |
| Wetting Ability (of Ethoxylates) | Good | Excellent | The bulky, branched hydrophobic tail creates a less ordered arrangement at interfaces, which can lead to a more efficient reduction of surface tension and superior wetting performance compared to linear analogues.[4][5][6] |
| Solubility | Soluble in organic solvents; very low in water. | Soluble in organic solvents; very low in water.[7][8] | Both are hydrophobic, but the specific degree of solubility can vary with the exact isomer composition of the branched product. |
| Biodegradability | More Readily Biodegradable | Recalcitrant / Poorly Biodegradable | (Critical Difference) Linear alkyl chains are susceptible to terminal oxidation (ω-oxidation) followed by stepwise degradation (β-oxidation) by microorganisms.[9] Branching, especially quaternary carbons, causes steric hindrance, preventing enzymatic attack and making the molecule persistent.[9][10] |
Applications in Drug Development and Life Sciences
Dodecylphenols are rarely used as active pharmaceutical ingredients (APIs) but are crucial as raw materials for excipients and other specialty chemicals.[11]
-
Non-ionic Surfactants: The primary application is in the production of alkylphenol ethoxylates (APEs) by reacting dodecylphenol with ethylene oxide.[5][12] These APEs are powerful emulsifiers, solubilizers, and wetting agents used in:
-
Drug Formulations: Solubilizing poorly water-soluble APIs for oral or topical delivery.
-
Bioprocessing: As detergents for cell lysis or to prevent non-specific binding in assays.
-
-
Antioxidants: Used as stabilizers in plastics and rubber, which can be relevant for materials used in medical devices and packaging.[3]
-
Coupling Agents: Employed to create stable emulsifier blends for complex formulations.[11]
Expert Insight: The choice between linear and branched precursors for these applications is a critical trade-off. A formulation scientist might choose a branched dodecylphenol ethoxylate for its superior wetting and low viscosity in a concentrated pesticide or industrial cleaning formulation.[5][6] However, in the context of pharmaceuticals or consumer products where environmental impact and toxicological profiles are paramount, the poor biodegradability and higher endocrine activity of branched isomers make them a less favorable, and often regulated, choice.
Toxicological and Ecotoxicological Profiles: The Decisive Factor
The most significant divergence between linear and branched dodecylphenol lies in their biological and environmental impact. Commercial dodecylphenol is often treated as a single entity in regulatory assessments, but the underlying isomeric composition is key. Both forms are considered skin and eye irritants/corrosives.[13] However, the key differentiators are endocrine activity and persistence.
Endocrine Disrupting Activity
Alkylphenols are well-documented xenoestrogens, meaning they can mimic the hormone estrogen and interact with the estrogen receptor (ER).[14] This activity is highly structure-dependent.
-
Effect of Branching: Studies have shown that a branched alkyl group, particularly a tertiary branched structure, leads to significantly higher estrogenic potency compared to a linear chain of the same carbon number.[15][16]
-
Effect of Position: The substitution on the phenol ring is also critical, with para-substituted alkylphenols generally showing the highest estrogenic activity, followed by meta and then ortho.[15][16]
The bulky, branched structure is thought to provide a better conformational "fit" into the ligand-binding pocket of the estrogen receptor, enhancing its agonistic activity.
Biodegradability and Environmental Persistence
This is arguably the most critical distinction from a regulatory and environmental standpoint.
-
Linear Isomers: Are susceptible to microbial degradation. The unbranched chain allows enzymes to access and break down the molecule progressively.
-
Branched Isomers: Exhibit significant resistance to biodegradation.[9] The branching physically blocks the metabolic pathways used by microorganisms.[10] This leads to their persistence in the environment, accumulation in sediments, and bioaccumulation in aquatic organisms, posing long-term ecological risks.[1]
Caption: Branched vs. Linear isomer interaction with biological systems.
Analytical Differentiation Methodologies
Distinguishing between linear, branched, and the various positional isomers in a commercial mixture requires sophisticated analytical techniques.
Protocol: Isomer Separation by GC-MS
Objective: To separate and identify the isomeric composition of a dodecylphenol sample.
Rationale: Gas chromatography provides high-resolution separation of volatile isomers, while mass spectrometry provides structural information for identification. This method is the gold standard for analyzing complex alkylphenol mixtures.[17]
Instrumentation:
-
Gas Chromatograph with a high-resolution capillary column (e.g., DB-5ms)
-
Mass Spectrometer (Electron Impact ionization)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the dodecylphenol sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of ~1 mg/mL.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, typically operated in splitless mode to maximize sensitivity.
-
GC Separation: Use a temperature program to separate the isomers. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/minute.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
MS Detection: Operate the mass spectrometer in full scan mode (e.g., m/z 40-450).
-
Data Analysis: Identify individual isomer peaks based on their retention times. Analyze the mass spectrum of each peak to confirm the molecular weight (m/z 262 for the molecular ion) and interpret fragmentation patterns to deduce the branching structure.
Conclusion and Senior Scientist Recommendations
The choice between linear and branched this compound is a classic case of balancing performance against safety and environmental impact.
-
Branched Dodecylphenol: Offers potential performance advantages in specific applications requiring superior wetting or low viscosity.[4][5] However, its use should be carefully considered and is often discouraged due to its significant environmental persistence and higher potential for endocrine disruption.[9][15][16]
-
Linear Dodecylphenol: Represents a more environmentally responsible choice due to its enhanced biodegradability. While its performance characteristics may differ, it avoids the key liabilities associated with branched isomers.
Recommendation for Drug Development Professionals: Given the stringent regulatory landscape and focus on patient safety and environmental impact (ESG), the use of branched alkylphenols and their derivatives in pharmaceutical formulations is strongly discouraged. The risks associated with potential endocrine activity and the presence of persistent, bioaccumulative impurities are significant. For applications requiring non-ionic surfactants, formulators should prioritize alternatives with cleaner toxicological profiles and better environmental credentials, such as linear alkylphenol ethoxylates (where permissible) or, more preferably, alcohol ethoxylates, which are derived from linear or branched fatty alcohols rather than phenols. The principle of "benign by design" should guide all formulation decisions.
References
- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. Dodecyl phenol [adonisherb.ir]
- 4. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06873C [pubs.rsc.org]
- 5. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 14. Environmentally persistent alkylphenolic compounds are estrogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Solubility of 2-Dodecylphenol in organic solvents
An In-depth Technical Guide to the Solubility of 2-Dodecylphenol in Organic Solvents
Abstract
This compound (C₁₈H₃₀O) is an alkylphenol characterized by a polar hydroxyl group attached to a benzene ring and a long, nonpolar twelve-carbon alkyl chain. This amphipathic structure dictates its solubility, making it a versatile intermediate in the synthesis of surfactants, lubricant additives, and resins.[1][2] This guide provides a comprehensive overview of the physicochemical principles governing the solubility of this compound, presents its known solubility profile in various organic solvents, and details a standardized experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution.
Chapter 1: Physicochemical Principles of Solubility
The solubility of a compound is fundamentally governed by the intermolecular interactions between the solute (this compound) and the solvent. The molecular structure of this compound is the primary determinant of these interactions.
The Amphipathic Nature of this compound
This compound's structure contains two distinct regions with opposing polarities:
-
The Hydrophilic Head: The phenolic hydroxyl (-OH) group is polar and capable of forming hydrogen bonds.[3] This region promotes interaction with polar solvents.
-
The Lipophilic Tail: The 12-carbon dodecyl chain is a large, nonpolar hydrocarbon moiety. This region is hydrophobic and interacts favorably with nonpolar solvents through van der Waals forces.[4]
The general principle of "like dissolves like" is paramount in predicting its solubility.[5][6] The large, nonpolar dodecyl tail dominates the molecule's overall character, making it readily soluble in nonpolar and moderately polar organic solvents while conferring very low solubility in highly polar solvents like water.[7][8] Commercial "dodecylphenol" is often a mixture of isomers, primarily para-dodecylphenol, but the solubility principles remain consistent across isomers.[7][9]
Caption: Molecular structure of this compound highlighting its distinct polar and nonpolar regions.
Factors Influencing Solubility
Several factors can modulate the solubility of this compound:
-
Solvent Polarity: The most critical factor. Solvents that can effectively solvate both the nonpolar tail and, to a lesser extent, the polar head will be most effective. This includes a wide range of organic solvents.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[5] This is because the additional thermal energy helps overcome the intermolecular forces within the solute's crystal lattice and disrupts the solvent-solvent interactions to create space for the solute molecules.[10][11]
-
Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[10]
Chapter 2: Solubility Profile in Common Organic Solvents
While extensive quantitative data is not compiled in a single public source, a consistent qualitative profile can be synthesized from technical data sheets and chemical databases. This compound and its isomers exhibit high solubility in a broad array of organic solvents due to the dominance of the lipophilic dodecyl chain.[2][7]
| Solvent Class | Representative Solvents | Qualitative Solubility | Rationale |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Soluble | The nonpolar nature of these solvents strongly interacts with the long dodecyl chain.[7] |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Favorable interactions exist between the benzene ring of the solvent and the phenol ring of the solute.[8] |
| Alcohols | Methanol, Ethanol | Soluble | These solvents are amphipathic, with a polar -OH group to interact with the phenol head and a nonpolar alkyl chain to interact with the dodecyl tail.[12] |
| Ketones | Acetone, 2-Butanone | Very Soluble | Ketones are effective polar aprotic solvents that can solvate the phenol group without the steric hindrance of extensive hydrogen bonding networks.[7][13] |
| Esters | Ethyl Acetate | Very Soluble | Esters provide a good balance of polarity to dissolve alkylphenols effectively.[7][8] |
| Water | H₂O | Insoluble / Very Low | The large, nonpolar dodecyl chain cannot be accommodated by water's highly structured hydrogen-bonding network.[7][8] Water solubility for the bulk commercial material is cited as 2.1 mg/L.[9] |
Chapter 3: Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of solid compounds in liquids.[14][15][16]
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. Once equilibrium is established, the saturated solution is filtered, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., gravimetry, HPLC, or UV-Vis spectroscopy).[14]
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that dissolution equilibrium is reached. The time required should be determined in preliminary experiments.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw a sample from the clear supernatant of each vial using a pre-heated or solvent-rinsed syringe. Immediately filter the sample through a fine-pored (e.g., 0.45 µm) filter to remove any suspended microcrystals. This step is critical to prevent overestimation of solubility.
-
Analysis: Quantify the concentration of this compound in the filtered saturated solution.
-
Gravimetric Method: A known volume of the filtrate is transferred to a pre-weighed container, the solvent is evaporated, and the mass of the remaining solute is measured.[15]
-
Chromatographic Method (HPLC): The filtrate is diluted appropriately and injected into an HPLC system to determine the concentration against a calibration curve. This is often the preferred method for accuracy and sensitivity.
-
-
Data Reporting: Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), specifying the temperature.
Caption: Experimental workflow for the isothermal shake-flask solubility determination method.
Chapter 4: Applications and Implications
The solubility profile of this compound is directly relevant to its industrial and research applications:
-
Surfactant and Emulsifier Synthesis: As a chemical intermediate, it is typically reacted in organic solvents where its high solubility ensures efficient reaction kinetics.[2][17]
-
Lubricant Additives: Its oil-soluble nature allows it to be easily blended into lubricant formulations to function as an antioxidant or detergent precursor.[2]
-
Drug Development: For any potential pharmaceutical application, understanding solubility in non-aqueous and co-solvent systems is critical for formulation, purification, and delivery strategies.[1]
Conclusion
This compound is a predominantly nonpolar molecule with high solubility in a wide range of organic solvents, from nonpolar hydrocarbons to moderately polar alcohols and ketones. This behavior is a direct consequence of its long lipophilic dodecyl chain. For precise formulation and process design, especially in pharmaceutical and specialty chemical applications, the qualitative understanding presented here should be supplemented with quantitative data generated via standardized experimental protocols such as the isothermal shake-flask method.
References
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- 2. lookchem.com [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alcohols, Phenols, Thiols, and Ethers [chem.latech.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Dodecylphenol - PCC Group [products.pcc.eu]
- 8. chembk.com [chembk.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. byjus.com [byjus.com]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. Dodecyl Phenol - Equilex : Equilex [equilex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is dodecylphenol used for? [hjd-chem.com]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis and Characterization of 2-Dodecylphenol Ethoxylates for Surfactant Development
Abstract
This document provides a detailed protocol for the synthesis of 2-dodecylphenol ethoxylates, a class of non-ionic surfactants with significant industrial applications. The synthesis is achieved through a base-catalyzed ethoxylation of this compound. This guide is intended for researchers and chemical development professionals, offering an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations for handling ethylene oxide, and comprehensive methods for the analytical characterization of the final product.
Introduction: The Role of this compound Ethoxylates in Surfactant Chemistry
Alkylphenol ethoxylates (APEs) are a prominent class of non-ionic surfactants utilized in a wide array of applications, including detergents, emulsifiers, wetting agents, and industrial cleaning formulations.[1][2][3] Their molecular architecture, comprising a hydrophobic alkylphenol "tail" and a hydrophilic polyethylene glycol "head," imparts the amphiphilic properties essential for reducing surface and interfacial tension.
Specifically, this compound ethoxylates, derived from the precursor this compound, offer a robust hydrophobic foundation, making them highly effective in formulations designed for emulsification and dispersion of oils and greases.[4] The length of the hydrophilic polyoxyethylene chain can be precisely controlled during synthesis, allowing for the fine-tuning of the surfactant's properties, such as its Hydrophile-Lipophile Balance (HLB), solubility, and cloud point, to meet the demands of specific applications.[2]
This application note details the laboratory-scale synthesis via a base-catalyzed ring-opening polymerization of ethylene oxide onto this compound.
Reaction Mechanism and Principles
The synthesis of this compound ethoxylates is a classic example of an anionic ring-opening polymerization. The process is typically catalyzed by a strong base, such as potassium hydroxide (KOH).[5][6]
Step 1: Deprotonation (Catalyst Activation) The process begins with the deprotonation of the acidic phenolic hydroxyl group of this compound by the base catalyst. This reaction forms a highly nucleophilic potassium phenoxide intermediate and a molecule of water. To drive the equilibrium towards the formation of the active phenoxide, this water is typically removed under vacuum at an elevated temperature.[7][8]
Step 2: Nucleophilic Attack and Chain Propagation The generated phenoxide ion then acts as a nucleophile, attacking one of the carbon atoms of the strained ethylene oxide ring. This results in the opening of the epoxide ring and the formation of an alkoxide. This new alkoxide is itself a potent nucleophile and can subsequently attack another molecule of ethylene oxide. This process repeats, propagating the polyoxyethylene chain. The average length of this chain (and thus the degree of ethoxylation) is controlled by the stoichiometric ratio of ethylene oxide to this compound.[7]
Step 3: Termination The polymerization is terminated by neutralizing the reaction mixture with an acid (e.g., acetic acid or phosphoric acid), which protonates the terminal alkoxide to yield the final hydroxyl group of the ethoxylate chain.[7]
Visualization of the Reaction Scheme
Caption: Base-catalyzed ethoxylation of this compound.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | CAS No. | Grade | Supplier |
| This compound | C₁₈H₃₀O | 27193-86-8 | ≥98% | Sigma-Aldrich |
| Potassium Hydroxide | KOH | 1310-58-3 | ACS Reagent, ≥85% | Fisher Scientific |
| Ethylene Oxide (EO) | C₂H₄O | 75-21-8 | ≥99.5% | Linde Gas |
| Acetic Acid (Glacial) | CH₃COOH | 64-19-7 | ACS Reagent, ≥99.7% | VWR |
| Nitrogen (N₂) | N₂ | 7727-37-9 | High Purity, ≥99.99% | Airgas |
| Dichloromethane | CH₂Cl₂ | 75-09-2 | HPLC Grade | Merck |
| Isopropanol | C₃H₈O | 67-63-0 | HPLC Grade | Merck |
Equipment
-
High-pressure stainless-steel autoclave reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet valves, pressure gauge, thermocouple, and cooling coils.
-
Schlenk line or vacuum manifold for inert atmosphere operations.
-
Heating mantle with temperature controller.
-
Syringe pump or mass flow controller for controlled addition of ethylene oxide.
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.).
-
Rotary evaporator.
CRITICAL SAFETY PRECAUTIONS
Ethylene Oxide (EO) is a highly hazardous substance. It is a flammable, carcinogenic, and explosive gas.[9][10] Strict adherence to safety protocols is mandatory.
-
Dedicated Work Area: All work with EO must be conducted within a certified, explosion-proof chemical fume hood or a properly ventilated and monitored gas cabinet.[11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (butyl rubber or Teflon), tight-fitting splash goggles, a face shield, and a flame-retardant lab coat.[9][12][13]
-
Exposure Monitoring: The area must be equipped with a continuous ethylene oxide gas detection system. The OSHA Permissible Exposure Limit (PEL) is 1 ppm over an 8-hour time-weighted average.[13]
-
Inert Atmosphere: The reaction must be conducted under an inert nitrogen atmosphere to prevent the formation of explosive mixtures of EO and air.
-
Exothermic Reaction Control: The ethoxylation reaction is highly exothermic.[6] Ensure the reactor's cooling system is fully operational and that EO is added slowly and in a controlled manner to manage the heat of reaction and prevent a thermal runaway.[14]
-
Emergency Plan: Ensure an emergency plan is in place for leaks or spills. This includes immediate evacuation, ventilation, and access to a safety shower and eyewash station.[11][12]
Step-by-Step Synthesis Procedure
This protocol is for the synthesis of a this compound ethoxylate with an average of 10 moles of ethylene oxide (DPE-10).
Part A: Reactor Preparation and Catalyst Activation
-
Charge the Reactor: To a dry 1 L high-pressure autoclave, add 262.4 g (1.0 mol) of this compound.
-
Add Catalyst: Add 2.6 g (~0.1 wt%) of potassium hydroxide (KOH).
-
Seal and Purge: Seal the reactor and connect it to a Schlenk line. Purge the system with high-purity nitrogen for 15-20 minutes to remove all air.
-
Dehydration: While stirring at 200 RPM, heat the mixture to 120-130°C under a gentle vacuum (~20-30 mmHg) for 1 hour. This crucial step removes water formed during the phenoxide formation, activating the catalyst.[7][8]
-
Pressurize with Nitrogen: After dehydration, break the vacuum with nitrogen and pressurize the reactor to 1.5 bar.
Part B: Ethoxylation Reaction 6. Increase Temperature: Increase the reactor temperature to the target reaction temperature of 150-160°C. 7. Ethylene Oxide Addition: Begin the slow, controlled addition of 440.5 g (10.0 mol) of liquid ethylene oxide using a mass flow controller or syringe pump. Maintain a constant pressure of 3-5 bar inside the reactor.
- Causality: A slow, controlled addition is critical to manage the exothermic reaction and maintain a safe operating temperature and pressure. A rapid addition can lead to a dangerous thermal runaway.[14]
- Monitor Reaction: Continuously monitor the reactor's temperature and pressure. The temperature should remain stable within the desired range. A drop in pressure after the EO addition is complete indicates that the EO is being consumed.
- Digestion Phase: After all the ethylene oxide has been added (typically over 2-4 hours), maintain the reaction mixture at 150-160°C for an additional 1-2 hours to ensure complete consumption of the residual EO.
Part C: Neutralization and Product Isolation 10. Cooling: Cool the reactor to 60-70°C. 11. Neutralization: Carefully add a stoichiometric amount of glacial acetic acid to neutralize the KOH catalyst. The target pH should be between 6.0 and 7.0. 12. Purging: Vent any residual pressure and purge the reactor head-space with nitrogen to remove any traces of unreacted ethylene oxide. 13. Product Discharge: Discharge the crude this compound ethoxylate product, which should be a viscous liquid or waxy solid at room temperature. No further purification is typically required for most industrial applications.
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of this compound ethoxylate.
Characterization of this compound Ethoxylates
Proper characterization is essential to confirm the structure and determine the average degree of ethoxylation, which dictates the surfactant's performance. A combination of spectroscopic and chromatographic techniques is recommended.[15][16]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To confirm the addition of the polyoxyethylene chain.
-
Expected Spectra:
-
Disappearance or significant reduction of the broad O-H stretching band from the phenolic hydroxyl group (~3200-3600 cm⁻¹).
-
Appearance of a strong, broad C-O-C ether linkage stretching band around 1100 cm⁻¹.
-
Presence of the terminal primary alcohol O-H stretch from the ethoxylate chain (~3400 cm⁻¹).
-
Characteristic aromatic C=C stretching peaks (~1500-1600 cm⁻¹) and alkyl C-H stretching peaks (~2850-2950 cm⁻¹) will remain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural confirmation and calculate the average degree of ethoxylation (n).
-
¹H NMR (in CDCl₃):
-
Aromatic Protons: Signals between 6.7-7.2 ppm.
-
Polyoxyethylene Chain Protons: A large, characteristic signal will appear around 3.5-3.8 ppm (-O-CH₂-CH₂-O-).
-
Alkyl Chain Protons: Signals in the upfield region of 0.8-1.5 ppm.
-
-
Calculation of Ethoxylation Degree (n): The average number of ethoxy units (n) can be calculated by comparing the integrated area of the polyoxyethylene protons to the integrated area of the aromatic protons of the dodecylphenol moiety.
-
n = (Integral of -OCH₂CH₂- protons / 4) / (Integral of aromatic protons / 4)
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the distribution of ethoxymers (polydispersity).
-
Methodology: Reversed-phase HPLC (RP-HPLC) with a C8 or C18 column and a gradient elution (e.g., water/acetonitrile) coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is effective.[17]
-
Expected Results: The chromatogram will show a series of peaks, each corresponding to a this compound molecule with a different number of ethylene oxide units. This distribution typically follows a Poisson-like or Flory distribution for base-catalyzed reactions.[5]
Data Summary
| Parameter | Value | Rationale / Notes |
| Reactants | ||
| This compound | 262.4 g (1.0 mol) | Hydrophobic starting material. |
| Ethylene Oxide | 440.5 g (10.0 mol) | Determines the average degree of ethoxylation. |
| Potassium Hydroxide | 2.6 g (0.1 wt%) | Base catalyst for the ring-opening reaction. |
| Reaction Conditions | ||
| Dehydration Temperature | 120-130°C | To remove water and activate the catalyst. |
| Reaction Temperature | 150-160°C | Optimal for controlled propagation without side reactions. |
| Reaction Pressure | 3-5 bar | Ensures ethylene oxide remains in the liquid phase. |
| Expected Outcome | ||
| Theoretical Yield | ~705 g | Based on the total mass of reactants (excluding catalyst). |
| Appearance | Viscous liquid to waxy solid | Dependent on the exact ethoxylation distribution. |
| Avg. Ethoxylation (n) | ~10 | Target value based on stoichiometry. |
References
- 1. wwfeu.awsassets.panda.org [wwfeu.awsassets.panda.org]
- 2. cleaninginstitute.org [cleaninginstitute.org]
- 3. venus-goa.com [venus-goa.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same - Google Patents [patents.google.com]
- 9. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 10. Ethylene Oxide Safety Talk – CompSource Mutual [compsourcemutual.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. CCOHS: Ethylene Oxide [ccohs.ca]
- 13. Back to Basics: Ethylene Oxide - EHSLeaders [ehsleaders.org]
- 14. youtube.com [youtube.com]
- 15. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Universal method for the determination of nonionic surfactant content in the presence of protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Analytical Methods for the Determination of 2-Dodecylphenol
Abstract: This document provides a comprehensive guide to the analytical determination of 2-Dodecylphenol, a compound used in the manufacturing of surfactants, lubricant additives, and resins.[1] Given its potential environmental persistence and classification as a substance of interest, robust and sensitive analytical methods are critical for its monitoring in industrial and environmental matrices.[2] This guide details protocols for sample preparation, chromatographic separation, and detection using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), designed for researchers, quality control analysts, and drug development professionals.
Introduction and Physicochemical Overview
This compound (2-DDP) is an alkylphenol characterized by a twelve-carbon alkyl chain attached to a phenol ring.[3] This structure imparts surfactant-like properties, making it a valuable industrial intermediate. However, its hydrophobicity (LogP ≈ 5.86) suggests a tendency to partition into organic matrices and potentially bioaccumulate, necessitating precise analytical oversight.[4] The analytical challenge lies in achieving low detection limits in complex samples and distinguishing 2-DDP from its isomers (e.g., 4-dodecylphenol).[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | [1][4][5] |
| Molecular Weight | 262.43 g/mol | [4][5][6] |
| CAS Number | 5284-29-7 | [4][5][7][8] |
| Appearance | White or colorless to light yellow liquid/solid | [7][8] |
| LogP (Octanol-Water) | 5.85 - 7.8 | [1][4] |
| Synonyms | o-Dodecylphenol, 2-Laurylphenol | [1][4][5] |
Sample Preparation: Extracting the Analyte
The primary goal of sample preparation is to isolate 2-DDP from the sample matrix and concentrate it to a level suitable for instrumental analysis. The choice of technique depends on the matrix (e.g., water, soil, industrial product) and required sensitivity.
Core Principle: pH Adjustment
For effective extraction from aqueous matrices, the sample pH must be adjusted. Phenols are acidic; at a pH above their pKa, they exist as phenolate ions and remain in the aqueous phase. By acidifying the sample to a pH below 2, 2-DDP is converted to its neutral, protonated form, which is significantly more soluble in organic solvents, thereby maximizing extraction efficiency.[9]
Workflow: From Raw Sample to Analyzable Extract
Caption: General workflow for this compound sample preparation.
Protocol 2.1: Liquid-Liquid Extraction (LLE)
This classic method is robust for a variety of sample types, including industrial discharges.[9]
Rationale: LLE partitions the analyte between two immiscible liquids (aqueous sample and organic solvent). Methylene chloride is an effective solvent for phenols. A basic wash can optionally be performed first to remove acidic interferences.[9]
Step-by-Step Protocol:
-
Sample Collection: Collect 1 L of the aqueous sample in a clean glass bottle.
-
Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated phenol analog).
-
Acidification: Adjust the sample pH to ≤ 2 by slowly adding concentrated sulfuric acid (H₂SO₄). Verify with a pH meter.
-
Extraction: Transfer the acidified sample to a 2 L separatory funnel. Add 60 mL of methylene chloride.
-
Mixing: Stopper and shake the funnel vigorously for 1-2 minutes, venting periodically to release pressure.
-
Phase Separation: Allow the organic layer (bottom) to separate from the aqueous layer. Drain the organic layer into a collection flask.
-
Repeat: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all organic extracts.
-
Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate (Na₂SO₄) to remove residual water.
-
Concentration: Concentrate the extract to a final volume of 1-2 mL using a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to one compatible with the intended analysis (e.g., isooctane for GC).
Protocol 2.2: Solid-Phase Extraction (SPE)
SPE is a more modern, efficient, and solvent-sparing alternative to LLE, ideal for cleaner water samples and achieving lower detection limits.[10][11]
Rationale: SPE utilizes a solid sorbent (e.g., C18-bonded silica) to adsorb the analyte from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent. The C18 stationary phase is effective at retaining non-polar compounds like 2-DDP from an aqueous matrix.[10]
Step-by-Step Protocol:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH ≤ 2). Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the water sample to pH ≤ 2. Load the sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Drying: Dry the cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This step is critical to ensure efficient elution.
-
Elution: Elute the trapped 2-DDP with 5-10 mL of a suitable solvent, such as ethyl acetate or methylene chloride.
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the analysis of semi-volatile compounds like 2-DDP. It offers excellent separation and definitive identification based on both retention time and mass spectrum.[1][12][13]
Workflow: GC-MS Analysis
Caption: Step-by-step process of GC-MS analysis for this compound.
Protocol 3.1: GC-MS Method Parameters
Rationale: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for alkylphenols. A temperature ramp is used to elute compounds based on their boiling points. Electron ionization (EI) at 70 eV is a standard technique that produces repeatable fragmentation patterns for library matching. The mass spectrum of 2-DDP is characterized by a prominent fragment at m/z 107, corresponding to the cresol-like moiety.[1][6]
Table 2: Recommended GC-MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent, Shimadzu, or equivalent | Standard instrumentation |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms, HP-5ms) | Industry standard for semi-volatiles[14] |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer for trace analysis |
| Inlet Temp. | 270 °C | Ensures rapid volatilization without degradation |
| Carrier Gas | Helium, 1.0-1.2 mL/min (constant flow) | Inert and provides good efficiency |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min | Separates analytes from solvent and matrix components |
| MS Source Temp. | 230 °C | Standard for EI |
| MS Quad Temp. | 150 °C | Standard for EI |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns |
| Acquisition Mode | Scan (m/z 40-450) for identification; SIM for quantification | Scan mode for unknowns, Selected Ion Monitoring (SIM) for sensitivity |
| Key Ions (SIM) | m/z 262 (Molecular Ion), 107 (Base Peak) | [6] |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a viable alternative, particularly for samples that may contain non-volatile impurities or when derivatization is undesirable. Reversed-phase chromatography is the most common mode for separating phenolic compounds.[15]
Protocol 4.1: HPLC-UV/MS Method Parameters
Rationale: A C18 column is used to separate compounds based on hydrophobicity. A gradient elution with acetonitrile and water allows for the separation of a wide range of compounds. An acidic modifier (formic acid) is added to the mobile phase to ensure the phenol remains protonated, leading to better peak shape and retention. UV detection is suitable for screening, while MS provides confirmation.
Table 3: Recommended HPLC-UV/MS Operating Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Waters, Agilent, or equivalent | Standard instrumentation |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size | Good retention and resolution for hydrophobic molecules |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier for peak shape |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for elution |
| Gradient | 60% B to 95% B over 15 min, hold 5 min | Elutes 2-DDP and cleans the column |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Column Temp. | 35 °C | Improves reproducibility |
| Injection Vol. | 10 µL | Standard volume |
| UV Detector | Diode Array Detector (DAD), monitor at 275 nm | Phenolic compounds absorb in this UV region |
| MS Detector | ESI- (Electrospray Ionization, Negative Mode) | Phenols readily deprotonate to form [M-H]⁻ ions |
Method Validation and Quality Control
A robust analytical method requires validation to ensure its performance is reliable and fit for purpose. Key validation parameters should be assessed according to established guidelines.[9]
Table 4: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Definition | Typical Acceptance Criteria |
| Linearity (R²) | Correlation between concentration and instrument response. | R² ≥ 0.995 |
| LOD (Limit of Detection) | Lowest concentration that can be reliably detected. | Signal-to-Noise ratio ≥ 3 |
| LOQ (Limit of Quantification) | Lowest concentration that can be accurately quantified. | Signal-to-Noise ratio ≥ 10 |
| Accuracy (% Recovery) | Closeness of measured value to the true value (assessed via spiking). | 80-120% |
| Precision (% RSD) | Closeness of repeated measurements (repeatability and intermediate precision). | ≤ 15% RSD |
Protocol 5.1: Preparation of Standards and Calibration
-
Primary Stock Standard: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of methanol to create a 1 mg/mL stock.
-
Working Standards: Perform serial dilutions of the primary stock standard with the appropriate solvent (e.g., isooctane for GC, acetonitrile/water for HPLC) to prepare a series of at least five calibration standards spanning the expected concentration range of the samples.
-
Calibration Curve: Analyze each calibration standard in triplicate. Plot the instrument response (peak area) against the concentration. Perform a linear regression to establish the calibration curve and determine the R² value.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically (e.g., every 10-15 samples) to ensure instrument stability. The measured concentration should be within ±15% of the true value.
Summary
The accurate determination of this compound is achievable through well-established analytical techniques. For most applications involving environmental or industrial samples, GC-MS provides the most definitive and sensitive results due to its high resolving power and the structural information provided by mass spectrometry. HPLC-UV/MS serves as an excellent confirmatory technique or a primary method for less volatile matrices. The success of either method is critically dependent on a meticulous and validated sample preparation protocol, such as LLE or SPE, designed to efficiently isolate 2-DDP from the sample matrix.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. What is dodecylphenol used for? [hjd-chem.com]
- 4. chemscene.com [chemscene.com]
- 5. scbt.com [scbt.com]
- 6. This compound(5284-29-7) MS [m.chemicalbook.com]
- 7. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
- 9. epa.gov [epa.gov]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. matec-conferences.org [matec-conferences.org]
- 14. mdpi.com [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Robust and Sensitive Analysis of 2-Dodecylphenol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Guide by Gemini Scientific
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of 2-Dodecylphenol (DDP) in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges of analyzing alkylphenols—namely their complex isomer profiles and the polarity of the phenolic hydroxyl group—a robust methodology incorporating sample preparation, chemical derivatization, and optimized GC-MS conditions is required. We detail a comprehensive workflow, from Solid-Phase Extraction (SPE) for sample cleanup and concentration to a highly efficient silylation derivatization procedure that enables sharp, symmetrical chromatographic peaks. This guide is intended for researchers, analytical chemists, and quality control professionals in the environmental, industrial, and pharmaceutical sectors who require a reliable method for DDP determination.
Introduction and Analytical Rationale
This compound is a member of the alkylphenol family, characterized by a twelve-carbon alkyl chain attached to a phenol ring. It serves as a critical intermediate in the manufacturing of lubricating oil additives, surfactants, emulsifiers, and resins.[1][2][3] Notably, it is also used as a substitute for nonylphenol, an alkylphenol that has faced regulatory scrutiny due to its environmental persistence and endocrine-disrupting properties.[2]
The analysis of DDP by gas chromatography presents two primary scientific challenges:
-
Isomeric Complexity: Commercial DDP is not a single compound but a complex mixture of isomers with varying branching in the dodecyl chain.[4] This results in a cluster of closely eluting peaks rather than a single sharp peak, complicating quantification.[5][6]
-
Analyte Polarity: The free hydroxyl (-OH) group on the phenol ring is polar and contains an "active hydrogen." This leads to undesirable interactions within the GC system, such as hydrogen bonding with the stationary phase or adsorption to active sites in the injector liner and column. The observable result is significant peak tailing, poor sensitivity, and non-reproducible quantification.
To overcome these challenges, chemical derivatization is an essential step.[7] The strategy involves capping the polar hydroxyl group with a non-polar chemical moiety. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is the most effective and widely used technique for phenols.[7][8] This transformation drastically reduces the polarity and increases the volatility of the analyte, making it ideally suited for GC analysis and resulting in superior chromatographic performance.[9]
This guide provides a field-proven protocol that addresses these issues head-on, ensuring both scientific integrity and reliable results.
Overall Analytical Workflow
The entire process, from sample receipt to final data analysis, is designed to ensure maximum recovery, cleanliness, and analytical sensitivity. The workflow is visualized below.
Caption: End-to-end workflow for this compound analysis.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Aqueous Samples
This protocol is optimized for extracting DDP from a 1-liter water sample. The principle is based on reversed-phase chromatography, where the non-polar DDP is retained on a hydrophobic sorbent while polar impurities are washed away.[10]
Materials:
-
Reversed-phase SPE cartridges (e.g., 500 mg, 6 mL Polystyrene-Divinylbenzene or C18)
-
SPE vacuum manifold
-
Dichloromethane (DCM), HPLC grade
-
Methanol, HPLC grade
-
6N Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate
-
Reagent Water (ASTM Type I)
Procedure:
-
Sample Pre-treatment: Collect a 1 L water sample in a clean glass container. Add 6N HCl dropwise until the sample pH is ≤ 2. This ensures the phenolic hydroxyl group is fully protonated, maximizing its hydrophobicity.[11]
-
Cartridge Conditioning:
-
Place the SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 2 x 5 mL of DCM.
-
Condition with 2 x 5 mL of methanol.
-
Equilibrate with 2 x 5 mL of reagent water (pH ≤ 2). Crucially, do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading: Load the entire 1 L acidified water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Washing: After loading, wash the cartridge with 2 x 5 mL of a 10% Methanol in water solution to remove any co-adsorbed polar interferences. Dry the cartridge under full vacuum for 15 minutes.
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained DDP with 2 x 5 mL of DCM. Allow the solvent to soak the sorbent bed for 1 minute for each aliquot before applying vacuum.
-
-
Drying and Concentration: Pass the collected eluate through a small funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the eluate to a final volume of approximately 0.9 mL under a gentle stream of nitrogen. Add the internal standard and adjust the final volume to 1.0 mL with DCM. The sample is now ready for derivatization.
Protocol 2: Silylation Derivatization
This procedure converts the polar DDP into its non-polar trimethylsilyl (TMS) ether derivative. The reaction must be performed in anhydrous conditions as silylating reagents readily react with water.[7]
Materials:
-
Concentrated sample extract (1 mL in DCM)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine or Acetone (Anhydrous)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Solvent Exchange: The sample is in DCM, which is a suitable solvent. For other extraction solvents, ensure they are compatible. Acetone can be used to accelerate the reaction significantly.[8][12]
-
Reagent Addition: To the 1 mL sample extract in a GC vial, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block set to 60°C for 60 minutes .[9]
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature. The sample is now derivatized and ready for GC-MS analysis. The resulting TMS-DDP derivative is significantly more stable and volatile.
GC-MS Instrumental Method
The following parameters are recommended for the analysis of silylated DDP. A low-polarity 5% phenyl-type column is ideal for separating the non-polar derivatives.[13]
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity for trace-level detection. |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A robust, low-polarity phase ideal for separating the non-polar TMS-derivatized analytes.[13] |
| Injector | Splitless Mode, 275°C | Maximizes transfer of trace analytes onto the column. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 10°C/min to 310°C, Hold: 10 min | Separates solvent and low-boiling compounds from the DDP isomer cluster, then elutes all isomers. |
| Transfer Line Temp. | 290°C | Prevents condensation of analytes between the GC and MS. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible fragmentation patterns for library matching and identification. |
| Acquisition Modes | Full Scan: 45-450 amu (for initial identification)SIM: Monitor characteristic ions (for quantification) | Full scan confirms identity; Selected Ion Monitoring (SIM) provides superior sensitivity for trace quantification. |
Data Analysis and Quality Control
-
Identification: The DDP isomer cluster is identified by its characteristic retention time window and the mass spectrum of the TMS derivative. The molecular ion (M+) and key fragment ions should be present.
-
Quantification: Quantification should be performed using the sum of the peak areas for all isomers within the defined retention time window. An internal standard (e.g., an isotopically labeled alkylphenol or a compound like phenanthrene-d10) should be used to correct for variations in sample preparation and injection volume.
-
Quality Control: To ensure the trustworthiness of the data, the following should be analyzed with each sample batch:
-
Method Blank: A sample of reagent water carried through the entire preparation and analysis process to check for contamination.
-
Matrix Spike: A duplicate of a real sample spiked with a known concentration of DDP to assess matrix effects and recovery.
-
Calibration Curve: A multi-point calibration curve (typically 5-7 points) should be run to demonstrate linearity over the desired concentration range.
-
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is dodecylphenol used for? [hjd-chem.com]
- 3. Dodecyl Phenol - Equilex : Equilex [equilex.com]
- 4. Dodecylphenol - PCC Group [products.pcc.eu]
- 5. mdpi.com [mdpi.com]
- 6. Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
Application Note: A Robust HPLC Method for the Quantification of 2-Dodecylphenol
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate and reliable quantification of 2-Dodecylphenol. This compound is a key intermediate in the manufacturing of lubricating oil additives, surfactants, and resins.[1][2] Its purity and concentration are critical quality attributes that necessitate a precise analytical method. The described reverse-phase HPLC (RP-HPLC) protocol is designed for researchers, quality control analysts, and drug development professionals, offering a straightforward, reproducible, and robust approach. The methodology is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3][4]
Introduction and Scientific Rationale
This compound (2-DP) is an alkylphenol characterized by a hydrophilic phenol group and a long, hydrophobic C12 alkyl chain.[1] This amphipathic nature makes it a valuable precursor in various industrial applications. The accurate determination of 2-DP is essential for process monitoring, quality assurance of final products, and stability studies.
High-Performance Liquid Chromatography is the premier analytical technique for this purpose. Specifically, Reverse-Phase HPLC (RP-HPLC) is exceptionally well-suited for separating alkylphenols.[5][6] The principle relies on the partitioning of the analyte between a non-polar stationary phase and a more polar mobile phase. Due to its significant hydrophobicity conferred by the dodecyl group, 2-DP interacts strongly with a non-polar stationary phase, such as octadecylsilane (C18).[5][7] By modulating the composition of the mobile phase, typically a mixture of water and an organic solvent, 2-DP can be eluted and quantified with high resolution and sensitivity. This method provides a simpler and often more direct analysis compared to gas chromatography, which may require derivatization for polar analytes.
Causality Behind Experimental Choices
The development of a robust analytical method is predicated on a series of logical, science-driven decisions. Each parameter in this protocol was selected to ensure optimal performance, peak integrity, and reproducibility.
-
Stationary Phase Selection (The Column): A C18 (ODS) column is the cornerstone of this method.[5][6] The long C18 alkyl chains bonded to the silica support provide a highly hydrophobic surface. This is critical for retaining the non-polar this compound molecule, allowing for its effective separation from more polar impurities or formulation components. A standard column dimension (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.[8]
-
Mobile Phase Composition:
-
Solvents: Acetonitrile (ACN) and water are chosen as the mobile phase constituents. ACN is often favored over methanol for chromatography of aromatic compounds as it can provide sharper peaks and has a lower UV cutoff, minimizing background interference.[9]
-
pH Modification: The mobile phase is acidified with 0.1% acetic acid. The phenolic hydroxyl group on 2-DP has a pKa greater than 10.[10] While it is not significantly ionized at neutral pH, maintaining a consistent acidic pH (around 3-4) completely suppresses any potential dissociation. This single, non-ionized form of the analyte ensures a symmetrical peak shape and prevents retention time drift that can occur with pH fluctuations.[8]
-
Elution Mode: An isocratic elution (constant mobile phase composition) is employed for its simplicity and robustness.[5][6] Given the high hydrophobicity of 2-DP, a high percentage of ACN is required for timely elution. For samples containing a wider range of impurities with varying polarities, a gradient elution could be developed starting from a lower ACN concentration.
-
-
Detection: The benzene ring within the 2-DP molecule acts as a chromophore, absorbing UV light. A UV detector, specifically a Diode Array Detector (DAD), is selected. This allows for the monitoring of the peak at its maximum absorbance wavelength (λmax), determined to be approximately 278 nm, ensuring high sensitivity.[8] A DAD also provides the advantage of spectral analysis, which can be used to confirm peak purity.
Analytical Workflow Overview
The entire process, from sample receipt to the final report, follows a systematic and logical progression to ensure data integrity.
Caption: Workflow for the HPLC analysis of this compound.
Detailed Experimental Protocol
Reagents and Materials
-
Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q or equivalent).
-
Acid: Glacial Acetic Acid, analytical reagent grade.
-
Equipment:
-
HPLC system with isocratic pump, autosampler, column thermostat, and DAD/UV detector.
-
Analytical balance (4 decimal places).
-
Volumetric flasks (Class A).
-
Pipettes (calibrated).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile and Water (90:10, v/v) containing 0.1% Acetic Acid. For example, to make 1 L, mix 900 mL of ACN, 99 mL of water, and 1 mL of glacial acetic acid. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations such as 10, 25, 50, 100, and 250 µg/mL.
-
Sample Solution: Accurately weigh an appropriate amount of the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., ~100 µg/mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
HPLC Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides strong retention for the hydrophobic analyte. |
| Mobile Phase | ACN:Water:Acetic Acid (90:10:0.1, v/v/v) | High organic content for elution; acid ensures sharp peaks. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, ensures good efficiency. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak shape. |
| Column Temperature | 30 °C | Maintains stable retention times and viscosity. |
| Detector | DAD/UV | Provides sensitivity and allows for peak purity assessment. |
| Detection Wavelength | 278 nm | Corresponds to the absorbance maximum for the phenol chromophore. |
| Run Time | ~10 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Method Validation: A Self-Validating System
To ensure this protocol is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][4][13] Validation demonstrates that the method provides data of acceptable quality.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the signal is from 2-DP only, without interference from matrix or impurities. | Peak purity index > 0.999 (DAD). No co-eluting peaks at the retention time of 2-DP in placebo/blank samples. |
| Linearity | To show a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Accuracy | To measure the closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Typically 80% to 120% of the target test concentration. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | RSD ≤ 2.0% for results obtained under varied conditions (e.g., ±2°C temp, ±5% ACN, ±0.1 mL/min flow). |
The successful validation of these parameters provides a high degree of assurance that the method will consistently produce reliable and accurate results.
Conclusion
The RP-HPLC method detailed in this application note is a robust, precise, and accurate tool for the quantification of this compound. The logical selection of the stationary phase, mobile phase, and detection parameters results in excellent chromatographic performance. By adhering to the provided protocol and validating it against established criteria, researchers and analysts can confidently implement this method for routine quality control, stability testing, and research applications, ensuring the integrity of their results.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecylphenol - PCC Group [products.pcc.eu]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of alkylphenols and alkylphenol polyethoxylates by reversed-phase high-performance liquid chromatography and solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk [mdpi.com]
- 9. lcms.cz [lcms.cz]
- 10. tandfonline.com [tandfonline.com]
- 11. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 12. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 13. jordilabs.com [jordilabs.com]
Introduction: The Role of 2-Dodecylphenol in Modern Lubricant Formulation
An in-depth guide for researchers and formulation scientists on the application and evaluation of 2-dodecylphenol and its derivatives as multifunctional additives in lubricating oils.
This compound (DDP), a member of the alkylphenol family, is a critical chemical intermediate in the synthesis of high-performance lubricant additives.[1] Characterized by a hydrophilic phenolic group and a long, lipophilic 12-carbon alkyl chain (dodecyl group), its structure is uniquely suited for oil-based applications. While not typically used in its raw form, DDP is the foundational building block for a class of additives known as phenates. These derivatives, most commonly calcium phenates, serve as multifunctional agents that enhance the performance and extend the service life of lubricating oils in demanding environments like internal combustion engines.[2][3]
The primary functions imparted by this compound derivatives are:
-
Antioxidation: Preventing the thermal and oxidative degradation of the base oil.
-
Detergency: Neutralizing corrosive acids and keeping engine components clean.[3]
-
Corrosion Inhibition: Protecting metal surfaces from rust and corrosion.[4]
This guide provides a detailed exploration of the mechanisms, synthesis, and performance evaluation protocols for additives derived from this compound, offering a comprehensive resource for lubricant research and development.
Part 1: Core Mechanisms of Action
The efficacy of this compound-derived additives stems from distinct chemical mechanisms that address the primary pathways of lubricant degradation and equipment wear.
Antioxidant Activity: Radical Scavenging
Lubricating oils, when exposed to high temperatures and oxygen, undergo autoxidation via a free-radical chain reaction.[5] This process leads to viscosity increase, sludge formation, and the generation of corrosive acids.[6] Hindered phenolic compounds are primary antioxidants that interrupt this cycle.
Mechanism: The phenolic hydroxyl group donates its hydrogen atom to highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain. This action neutralizes the peroxy radical and forms a stable, sterically hindered phenoxy radical.[7] This phenoxy radical is resonance-stabilized and lacks the reactivity to abstract a hydrogen from the lubricant's hydrocarbon chains, effectively terminating the oxidation cycle.[5] The long dodecyl chain ensures the additive remains soluble in the non-polar base oil where oxidation occurs.
Detergency and Acid Neutralization (via Metal Phenates)
The combustion process in engines produces acidic byproducts (e.g., sulfuric and nitric acids) that can overwhelm the oil's natural resistance to corrosion. This compound is converted into metal salts, typically calcium phenates, to provide detergency. These additives can be engineered to have a reserve of basicity, referred to as "overbased" phenates.
Mechanism: Overbased calcium phenates contain a colloidal core of amorphous calcium carbonate (CaCO₃) stabilized by the phenate molecules. This structure acts as a mobile alkaline reserve. When the additive encounters strong acids in the oil, the carbonate core neutralizes them, preventing corrosive wear on engine parts. The phenate's long alkyl tail keeps the neutralized salts and other insoluble sludge precursors suspended (dispersed) in the oil, preventing them from depositing on hot metal surfaces.[3]
Corrosion Inhibition
Moisture can enter lubrication systems through condensation, leading to rust and corrosion on ferrous metal surfaces.[4] Dodecylphenol and its derivatives act as film-forming corrosion inhibitors.
Mechanism: The polar phenolic head of the molecule has an affinity for metal surfaces. The molecules adsorb onto the metal, forming a dense, non-polar protective layer.[8] This hydrophobic film acts as a physical barrier, repelling water and preventing it from making contact with the metal surface, thereby inhibiting the electrochemical process of corrosion.[9]
Part 2: Application Protocols & Performance Evaluation
Evaluating the effectiveness of a this compound-based additive requires a systematic approach using standardized testing protocols. The following sections detail the synthesis of a common derivative and the subsequent performance tests.
Protocol 1: Laboratory Synthesis of Neutral Calcium Dodecylphenate
This protocol outlines the creation of a basic detergent/antioxidant additive from this compound.
Objective: To synthesize neutral calcium dodecylphenate for subsequent performance testing.
Materials:
-
This compound (DDP)
-
Calcium hydroxide (Ca(OH)₂)
-
Diluent oil (e.g., Group I or II base oil)
-
Ethylene glycol (promoter)
-
Xylene (solvent)
-
Nitrogen gas supply
-
Four-neck round-bottom flask with mechanical stirrer, thermometer, condenser, and nitrogen inlet.
Procedure:
-
Charging the Reactor: Charge the flask with this compound, xylene, and diluent oil. Begin stirring and purge the system with nitrogen.
-
Addition of Base: Add a stoichiometric amount of calcium hydroxide to the mixture.
-
Promoter Addition: Add a small amount of ethylene glycol, which acts as a reaction promoter.
-
Heating and Reaction: Heat the mixture to approximately 120-140°C. Water from the neutralization reaction will begin to azeotropically distill with the xylene.
-
Dehydration: Continue heating and collecting the water/xylene azeotrope until no more water is evolved.
-
Solvent Stripping: Increase the temperature to 150-160°C, applying a light vacuum if necessary, to remove all remaining xylene and ethylene glycol.
-
Filtration: Cool the product to around 100°C and filter it through a filter aid (e.g., celite) to remove any unreacted solids.
-
Analysis: The final product is an oil solution of calcium dodecylphenate. Analyze for calcium content (via ASTM D4927 or D6443) to confirm the reaction's success.[10][11]
Protocol 2: Evaluation of Oxidation Stability
This protocol assesses the additive's ability to prevent oil degradation. It is based on the principles of the Institute of Petroleum IP-48 test.[5]
Objective: To quantify the antioxidant performance of the synthesized additive in a formulated oil.
Procedure:
-
Sample Preparation: Prepare several blends of a chosen base oil. Include a control (base oil only) and blends containing different concentrations (treat rates) of the synthesized calcium dodecylphenate (e.g., 0.5%, 1.0%, 2.0% by weight).
-
Initial Analysis: For each blend, measure the initial Kinematic Viscosity at 100°C (ASTM D445) and the initial Total Acid Number (TAN) (ASTM D664).
-
Oxidation: Place a 100g sample of each blend into a separate oxidation tube. Introduce a copper metal catalyst, which mimics engine components and accelerates oxidation.
-
Ageing: Place the tubes in a heating bath maintained at a constant high temperature (e.g., 150°C). Bubble a controlled flow of dry air through the samples for a specified duration (e.g., 72 hours).
-
Final Analysis: After the ageing period, cool the samples. Re-measure the Kinematic Viscosity at 100°C and the TAN for each oxidized oil. Observe and record the amount of sludge or deposits formed.
Data Presentation and Interpretation: Summarize the results in a table. Superior antioxidant performance is indicated by a smaller increase in TAN and viscosity compared to the control.
| Sample ID | Additive Conc. (wt%) | Initial TAN (mg KOH/g) | Final TAN (mg KOH/g) | TAN Increase | Initial Viscosity @100°C (cSt) | Final Viscosity @100°C (cSt) | Viscosity Increase (%) |
| Control | 0 | 0.10 | 4.50 | 4.40 | 10.5 | 15.2 | 44.8% |
| Blend A | 0.5 | 0.12 | 2.80 | 2.68 | 10.6 | 12.5 | 17.9% |
| Blend B | 1.0 | 0.15 | 1.50 | 1.35 | 10.6 | 11.4 | 7.5% |
| Blend C | 2.0 | 0.20 | 0.95 | 0.75 | 10.7 | 10.9 | 1.9% |
Protocol 3: Assessment of Corrosion Inhibition
This protocol evaluates the additive's ability to protect ferrous metals from rust in the presence of water, based on ASTM D665 (Standard Test Method for Rust-Preventing Characteristics of Inhibited Mineral Oil in the Presence of Water).
Objective: To determine the effectiveness of the additive in preventing steel corrosion.
Procedure:
-
Sample Preparation: Use the same oil blends prepared in Protocol 2.
-
Apparatus Setup: Place 300 mL of the test oil into a beaker. Maintain the beaker at a constant temperature (e.g., 60°C) in a stirring bath.
-
Specimen Preparation: A polished, cylindrical steel specimen is used as the test piece.
-
Test Initiation: Once the oil reaches the target temperature, immerse the steel specimen completely. Add 30 mL of distilled water (or synthetic seawater for more severe conditions) to the beaker and begin stirring at a constant rate (e.g., 1000 RPM).
-
Test Duration: Continue stirring for a specified period, typically 24 hours.
-
Evaluation: After 24 hours, remove the steel specimen, rinse with a solvent (e.g., heptane), and immediately inspect its surface for any signs of rust or corrosion.
-
Rating: The result is typically a pass/fail determination. "Pass" means no visible rust. The extent of rusting can also be rated according to a standardized scale if desired.
Data Presentation and Interpretation: Results are best presented in a simple table. A "Pass" result indicates effective corrosion inhibition at that treat rate.
| Sample ID | Additive Conc. (wt%) | Test Water | Result (Pass/Fail) | Observations |
| Control | 0 | Distilled | Fail | Heavy rusting across the surface |
| Blend A | 0.5 | Distilled | Fail | Light rust spots observed |
| Blend B | 1.0 | Distilled | Pass | No visible rust |
| Blend C | 2.0 | Distilled | Pass | No visible rust |
Part 3: Concluding Remarks
This compound is a cornerstone intermediate for producing multifunctional lubricant additives that are essential for modern engine oils. Its derivatives, primarily metal phenates, provide a powerful combination of antioxidant, detergent, and anti-corrosion properties. By acting as radical scavengers, acid neutralizers, and film-forming agents, these additives significantly delay oil degradation, maintain engine cleanliness, and protect critical components from corrosive attack. The standardized evaluation protocols outlined in this guide provide a robust framework for researchers to quantify the performance of these additives and optimize formulations for specific applications. Understanding the underlying chemical mechanisms and employing rigorous testing methodologies are key to leveraging the full potential of this compound in advanced lubricant technology.
References
- 1. products.pcc.eu [products.pcc.eu]
- 2. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pack-logix.com [pack-logix.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ulprospector.com [ulprospector.com]
- 10. Lubricating oils: analysis according to ASTM D6443 and D4927 | Malvern Panalytical [malvernpanalytical.com]
- 11. pqia.org [pqia.org]
Application Notes and Protocols: The Use of 2-Dodecylphenol in Advanced Resin Production
Introduction: The Strategic Role of 2-Dodecylphenol in Polymer Chemistry
Phenolic resins, the first entirely synthetic polymers, have remained a cornerstone of the thermoset industry due to their exceptional heat resistance, dimensional stability, and chemical inertness.[1] The versatility of these resins is largely attributable to the modification of the phenol ring. The incorporation of long-chain alkylphenols, such as this compound, represents a significant advancement in tailoring resin properties for specialized, high-performance applications.[2]
This compound (C₁₈H₃₀O) is an alkylated phenol characterized by a twelve-carbon alkyl chain attached to the phenol ring, predominantly at the ortho position.[3] This substantial hydrophobic group imparts unique characteristics to the resulting polymer matrix. Historically, nonylphenol was widely used for similar modifications; however, due to environmental and health concerns leading to regulatory restrictions (e.g., EU REACH regulation), this compound has emerged as a more environmentally acceptable and effective alternative.[4][5] The longer dodecyl chain offers enhanced hydrophobicity and lipophilicity, which can translate to improved toughness and compatibility in various formulations.[4]
This guide provides an in-depth exploration of the use of this compound in the synthesis of both novolac and resole phenolic resins. It serves as a comprehensive resource for researchers and formulation scientists, offering detailed protocols, mechanistic insights, and application-specific guidance for leveraging the unique properties of this versatile monomer.
Core Directive: Why this compound? A Mechanistic Perspective
The decision to incorporate this compound into a resin formulation is driven by the desire to manipulate the final properties of the thermoset. The long, flexible dodecyl chain, positioned at the ortho position to the hydroxyl group, exerts significant steric and electronic effects during polymerization and in the final cross-linked network.
Causality Behind Experimental Choices:
-
Internal Plasticization: The dodecyl group acts as an internal plasticizer. Unlike external plasticizers that can migrate out of the polymer matrix over time, the covalently bonded dodecyl chain permanently disrupts the close packing of the rigid phenolic backbone. This increased free volume enhances the flexibility and toughness of the cured resin, mitigating the inherent brittleness of unmodified phenolic resins.
-
Enhanced Compatibility: The large, nonpolar alkyl chain improves the compatibility of the phenolic resin with nonpolar polymers and elastomers, such as those used in rubber compounding. This is critical for applications like tackifiers, where intimate mixing with the rubber matrix is essential for achieving high adhesive strength.[2][6]
-
Hydrophobicity and Chemical Resistance: The hydrophobic nature of the dodecyl group significantly reduces the water absorption of the cured resin. This leads to improved dimensional stability and electrical insulation properties, particularly in humid environments. It also enhances resistance to certain nonpolar solvents.
-
Reaction Selectivity: The bulky ortho-substituent can influence the kinetics of the formaldehyde addition reaction. It can sterically hinder addition at one of the ortho positions, potentially leading to a more linear polymer structure in novolacs and influencing the distribution of methylol groups in resoles. This structural control is a key parameter in determining the final processing characteristics and performance of the resin.
The following diagram illustrates the fundamental structural difference introduced by this compound compared to an unmodified phenol unit within a resin backbone.
Application Note I: Synthesis of this compound Novolac Resins
Novolac resins are produced under acidic catalysis with a molar excess of phenol to formaldehyde (F/P < 1).[7] They are thermoplastic in nature and require a curing agent, typically hexamethylenetetramine (HMTA), to form a cross-linked thermoset network. The incorporation of this compound is particularly effective in creating tackifying resins for the rubber industry and as a base for high-performance epoxy hardeners.[1][8]
Experimental Protocol: Laboratory-Scale Synthesis of a this compound-Phenol-Formaldehyde Novolac Resin
This protocol is adapted from established methodologies for alkylphenol novolac synthesis.[9] It details the preparation of a copolymer resin, which balances the property enhancements from this compound with the cost-effectiveness and reactivity of standard phenol.
Materials & Equipment:
| Material | Formula | Molar Mass ( g/mol ) | CAS No. |
| Phenol | C₆H₅OH | 94.11 | 108-95-2 |
| This compound | C₁₈H₃₀O | 262.43 | 5284-29-7 |
| Formaldehyde (37 wt% aq. soln.) | CH₂O | 30.03 | 50-00-0 |
| p-Toluenesulfonic acid (PTSA) | C₇H₈O₃S | 172.20 | 104-15-4 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and dropping funnel.
-
Charging Reactants: To the flask, add 94.1 g (1.0 mol) of phenol , 78.7 g (0.3 mol) of this compound , and 30 g of toluene .[9]
-
Rationale: The molar ratio of phenol to this compound (approx. 3.3:1) is chosen to impart flexibility and compatibility while maintaining a high degree of phenolic reactivity for cross-linking. Toluene acts as an azeotropic solvent to aid in water removal during the later stages.
-
-
Initial Heating & Catalyst Addition: Begin stirring and heat the mixture to 100°C until all solids are melted and a homogeneous solution is formed. Add the catalyst, p-toluenesulfonic acid (PTSA) (approx. 0.5-1.0% of total phenol weight). Stir for 10 minutes to ensure uniform distribution.[9]
-
Rationale: PTSA is a strong acid catalyst that promotes the electrophilic substitution of formaldehyde onto the electron-rich phenol rings.
-
-
Formaldehyde Addition (Addition Reaction): Slowly add 54.3 g of 37% formaldehyde solution (0.67 mol) dropwise via the dropping funnel over a period of 60 minutes, maintaining the temperature at 100°C (reflux).[9]
-
Rationale: The total phenol to formaldehyde molar ratio is (1.0 + 0.3) / 0.67 ≈ 1.94, which is greater than 1, characteristic of a novolac synthesis. Slow addition is crucial to control the exothermic reaction and prevent uncontrolled polymerization.
-
-
Condensation Reaction: After the addition is complete, continue to heat the mixture under reflux at 100°C for an additional 2 hours.
-
Rationale: This step allows the initially formed hydroxymethylphenols to condense with other phenol molecules, forming methylene bridges and increasing the molecular weight of the resin.
-
-
Dehydration: Reconfigure the apparatus for distillation. Gradually increase the temperature to 160°C to remove water and residual toluene under atmospheric pressure.[9]
-
Vacuum Distillation: Once the atmospheric distillation slows, apply a vacuum and continue distillation for approximately 30 minutes to remove any remaining volatile components and unreacted monomers.[9]
-
Discharge: Cool the reactor to below 120°C and discharge the molten resin into a suitable container. The resulting product should be a viscous liquid or a brittle solid at room temperature.
Expected Yield & Properties: Approximately 210-220 g of dodecylphenol-phenol-formaldehyde resin. The softening point is expected to be in the range of 95-110°C.[9]
Characterization of the Novolac Resin
-
FTIR Spectroscopy: The FTIR spectrum should confirm the formation of the phenolic resin. Key peaks include a broad O-H stretch (~3300 cm⁻¹), aromatic C=C stretches (~1600 and 1480 cm⁻¹), C-O stretching on the phenol ring (~1240 cm⁻¹), and characteristic peaks for methylene bridges. The disappearance of formaldehyde peaks indicates a complete reaction.[10]
-
¹H NMR Spectroscopy: NMR analysis can confirm the structure, including the ratio of this compound to phenol units and the distribution of methylene bridges (ortho-ortho, ortho-para, para-para linkages).
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight distribution (Mn, Mw) and polydispersity index (PDI) of the resin. This is a critical quality control parameter as it directly influences the viscosity and final mechanical properties.[7][11]
Application Note II: Synthesis of this compound Resole Resins
Resole resins are synthesized under alkaline conditions with a molar excess of formaldehyde to phenol (F/P > 1).[12] They contain reactive hydroxymethyl (-CH₂OH) groups, which allows them to self-cure with the application of heat, without the need for an external curing agent.[13] Modifying resole resins with this compound can improve their flexibility and moisture resistance, making them suitable for advanced adhesives and laminating applications.
Experimental Protocol: Laboratory-Scale Synthesis of a this compound-Modified Resole Resin
This protocol is a generalized procedure based on established resole synthesis methods, adapted for the inclusion of this compound.[1][12] Researchers should optimize the molar ratios and reaction times for their specific application needs.
Materials & Equipment:
| Material | Formula | Molar Mass ( g/mol ) | CAS No. |
| Phenol | C₆H₅OH | 94.11 | 108-95-2 |
| This compound | C₁₈H₃₀O | 262.43 | 5284-29-7 |
| Formaldehyde (37 wt% aq. soln.) | CH₂O | 30.03 | 50-00-0 |
| Sodium Hydroxide (50 wt% aq. soln.) | NaOH | 40.00 | 1310-73-2 |
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Heating mantle with temperature controller
Procedure:
-
Reactor Setup: Assemble the reaction flask with a mechanical stirrer, reflux condenser, and thermometer.
-
Charging Reactants: Add 94.1 g (1.0 mol) of phenol and 52.5 g (0.2 mol) of this compound to the flask. Begin stirring to mix.
-
Rationale: A lower proportion of the bulky this compound is used compared to the novolac synthesis to ensure sufficient reactive sites (ortho and para positions) are available for methylolation, which is crucial for the self-curing mechanism of resoles.
-
-
Catalyst Addition and Initial Heating: Add 16.0 g of 50% sodium hydroxide solution (0.2 mol NaOH) to the phenol mixture. Heat the reaction mixture to 60°C.[1]
-
Rationale: An alkaline catalyst (NaOH) is essential for resole formation. It deprotonates the phenol to the more nucleophilic phenoxide ion, facilitating the attack on formaldehyde.
-
-
Formaldehyde Addition: Slowly add 146 g of 37% formaldehyde solution (1.8 mol) to the reactor over 60 minutes, carefully controlling the temperature to maintain it at or below 90°C to manage the exothermic reaction.[1]
-
Rationale: The formaldehyde to total phenol molar ratio is 1.8 / (1.0 + 0.2) = 1.5, which is greater than 1, defining it as a resole synthesis. The excess formaldehyde ensures the formation of hydroxymethyl groups on the phenolic rings.
-
-
Condensation Reaction: After formaldehyde addition is complete, maintain the reaction temperature at 90°C with continuous stirring for approximately 60-90 minutes, or until a target viscosity or water tolerance is reached.[1]
-
Rationale: This stage promotes the condensation of hydroxymethylphenols to form a low-molecular-weight prepolymer. The reaction is monitored to prevent premature gelling.
-
-
Cooling and Storage: Once the desired endpoint is reached, rapidly cool the reactor to room temperature to quench the reaction. The resulting resole resin is typically stored under refrigeration to prolong its shelf life.
Characterization of the Resole Resin
-
Viscosity & Gel Time: These are critical process control parameters for resole resins. Viscosity is measured at 25°C, and gel time is determined by heating a small sample at a specified temperature (e.g., 100°C or 150°C) and measuring the time to solidification.[1]
-
DSC/TGA Analysis: Differential Scanning Calorimetry (DSC) can be used to study the curing exotherm and determine the curing temperature range.[14] Thermogravimetric Analysis (TGA) provides information on the thermal stability and char yield of the cured resin.[15]
-
FTIR and NMR: As with novolacs, these techniques are used to confirm the chemical structure, specifically the presence of hydroxymethyl groups (-CH₂OH) and ether bridges (-CH₂-O-CH₂-), which are characteristic of resole resins.[16]
Application Note III: this compound Resins as Performance Modifiers
The unique properties imparted by the dodecyl group make these resins highly effective in specialized applications, such as tackifiers for rubber and as curing agents or modifiers for epoxy resins.
Protocol: Formulation of a Tackifier for Rubber Compounds
This compound novolac resins enhance the "building tack" of unvulcanized synthetic rubber compounds, which is the ability of rubber layers to adhere to each other during the construction of items like tires.[1][6]
Formulation:
| Component | Parts per Hundred Rubber (phr) | Purpose |
| Styrene-Butadiene Rubber (SBR) | 70 | Base Elastomer |
| Polybutadiene Rubber (BR) | 30 | Base Elastomer |
| Carbon Black (N330) | 50 | Reinforcing Filler |
| Aromatic Oil | 10 | Processing Aid/Plasticizer |
| Zinc Oxide | 3 | Activator |
| Stearic Acid | 2 | Activator |
| This compound Novolac Resin | 2 - 6 | Tackifier |
| Antioxidant (e.g., 6PPD) | 2 | Protection |
| Sulfur | 1.75 | Curing Agent |
| Accelerator (e.g., CBS) | 1.5 | Curing Agent |
Procedure:
-
Masterbatch Mixing (Banbury Mixer):
-
Charge SBR and BR to an internal mixer. After initial breakdown, add the this compound novolac resin along with carbon black, oil, zinc oxide, and stearic acid.
-
Mix until a homogeneous masterbatch is achieved, typically reaching a temperature of 140-150°C.[17]
-
Rationale: The high shear of the Banbury mixer ensures thorough dispersion of the tackifier and fillers into the rubber matrix. The resin's compatibility, enhanced by the dodecyl group, facilitates this process.
-
-
Final Mixing (Two-Roll Mill):
-
Transfer the masterbatch to a two-roll mill and cool to below 100°C.
-
Add the sulfur and accelerators (the cure package).
-
Mix until the cure package is uniformly distributed.
-
Rationale: The cure package is added at a lower temperature to prevent premature vulcanization (scorch).
-
-
Evaluation:
-
The "green" (unvulcanized) rubber sheets can be tested for tack using standard industry methods (e.g., Tel-Tak or probe tack testers). The tack should be significantly higher than a control compound made without the dodecylphenol resin.[18]
-
Protocol: Use as a Curing Agent/Modifier for Epoxy Resins
Phenolic novolacs can act as hardeners for epoxy resins, creating highly cross-linked networks with excellent thermal and chemical resistance.[8] The dodecylphenol modification can improve the toughness of the resulting epoxy thermoset.
Formulation:
| Component | Equivalent Weight | Stoichiometric Ratio | Purpose |
| Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin | ~188 g/eq | 1.0 | Epoxy Resin |
| This compound Novolac Resin | Varies (determine experimentally) | 0.8 - 1.0 | Hardener |
| Cure Accelerator (e.g., 2-Methylimidazole) | - | ~0.1 - 0.5 phr | Catalyst |
Procedure:
-
Preparation: Pre-heat the DGEBA epoxy resin and the solid this compound novolac resin separately at 100-120°C to reduce their viscosity.
-
Mixing: In a suitable container, combine the pre-heated epoxy resin and novolac hardener based on their calculated stoichiometric ratio (epoxy equivalents to phenolic hydroxyl equivalents).
-
Accelerator Addition: Add the cure accelerator and mix thoroughly using a high-shear mixer until the mixture is homogeneous.
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing: Pour the resin mixture into a pre-heated mold and cure using a staged cure cycle, for example: 1 hour at 150°C followed by 2 hours at 200°C .[4]
-
Rationale: A staged cure allows for initial gelation at a lower temperature, followed by post-curing at a higher temperature to achieve full cross-linking and optimal thermomechanical properties.
-
-
Evaluation: The cured epoxy can be tested for its glass transition temperature (Tg) via DSC or Dynamic Mechanical Analysis (DMA), and its mechanical properties (e.g., tensile strength, flexural modulus) can be measured according to ASTM standards. The dodecylphenol-modified system is expected to show a lower modulus and potentially higher toughness compared to an unmodified phenolic-cured epoxy.
Summary of Expected Performance Enhancements
The strategic use of this compound as a comonomer in phenolic resins or as a modifier in other thermoset systems provides a powerful tool for formulators to achieve specific performance targets.
| Property | Effect of this compound Incorporation | Rationale |
| Flexibility / Toughness | Increased | Internal plasticization from the C₁₂ alkyl chain reduces brittleness. |
| Water Absorption | Decreased | Increased hydrophobicity of the polymer matrix. |
| Adhesion to Nonpolar Substrates | Increased | Improved compatibility and wetting due to the long alkyl group.[2] |
| Glass Transition Temp. (Tg) | May decrease slightly | The flexible alkyl chain can increase free volume, slightly lowering Tg. |
| Chemical Resistance | Enhanced (to nonpolar solvents) | Increased lipophilicity of the resin. |
| Processability | Improved (lower viscosity in some cases) | The alkyl chain can reduce intermolecular forces in the prepolymer. |
Safety and Handling
-
This compound: Causes skin irritation and serious eye irritation. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Phenol: Toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Formaldehyde: A known carcinogen and sensitizer. Use in a fume hood and minimize exposure.
-
Resin Synthesis: The reactions are exothermic and produce water vapor. Conduct all syntheses in a fume hood with appropriate temperature control and pressure relief (e.g., open condenser).
References
- 1. woodresearch.sk [woodresearch.sk]
- 2. sisoyyomismo.wordpress.com [sisoyyomismo.wordpress.com]
- 3. researchgate.net [researchgate.net]
- 4. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 5. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 6. bakelite.com [bakelite.com]
- 7. agilent.com [agilent.com]
- 8. duraamen.com [duraamen.com]
- 9. WO2016049832A1 - Epoxy composition - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Characterization of phenol-formaldehyde prepolymer resins by in line FT-IR spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 17. WO2009155747A1 - Modified phenolic tackifying resins for rubber compounding applications - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound(5284-29-7) 1H NMR spectrum [chemicalbook.com]
Application Note: 2-Dodecylphenol as a Foundational Precursor for High-Performance Non-ionic Surfactants
Abstract
This technical guide provides researchers, scientists, and formulation experts with a comprehensive overview and detailed protocols for utilizing 2-dodecylphenol as a precursor in the synthesis of non-ionic surfactants, specifically dodecylphenol ethoxylates (DPEs). We delve into the underlying chemistry of the ethoxylation process, offer step-by-step laboratory-scale synthesis and purification protocols, and present a multi-faceted approach to the characterization of the final surfactant product. The causality behind experimental choices is emphasized to empower users with the ability to rationally design and troubleshoot their synthetic strategies. This document serves as a practical guide for developing novel surfactants with tailored properties for applications ranging from industrial cleaning and agrochemicals to personal care and pharmaceuticals.[1][2][3][4]
Introduction: The Strategic Importance of this compound
Non-ionic surfactants are a versatile class of amphiphilic molecules that do not ionize in aqueous solutions, making them highly stable in the presence of electrolytes and hard water.[5] Their utility spans countless industrial and pharmaceutical applications, including emulsification, detergency, wetting, and solubilization.[1][3][6]
The molecular architecture of a non-ionic surfactant is critical to its function. It consists of a hydrophobic (lipophilic) "tail" and a hydrophilic "head." this compound serves as an excellent starting point for robust surfactant synthesis.[2] Its structure comprises two key moieties:
-
A 12-carbon dodecyl chain: This long alkyl group provides substantial hydrophobicity, essential for interacting with oils, greases, and other non-polar substances.
-
A phenolic ring with a hydroxyl group: The aromatic ring adds rigidity and unique interfacial properties, while the reactive hydroxyl group is the key site for chemical modification.[2]
By reacting the hydroxyl group of this compound with ethylene oxide in a process called ethoxylation , a polyoxyethylene chain can be grown.[7][8] This chain becomes the hydrophilic head of the surfactant. The length of this chain (the degree of ethoxylation) is a critical design parameter that allows for the fine-tuning of the surfactant's properties, such as its water solubility, cloud point, and Hydrophilic-Lipophilic Balance (HLB).[3][9]
This guide will focus on the synthesis and characterization of Dodecylphenol Ethoxylates (DPEs), a prominent class of non-ionic surfactants derived from this compound.
Synthesis of Dodecylphenol Ethoxylates (DPEs)
The core synthesis strategy involves a base-catalyzed ethoxylation of this compound.[10] This reaction is an anionic ring-opening polymerization of ethylene oxide initiated by the deprotonated phenol.
Causality of Reagent and Condition Selection
-
Precursor (this compound): The choice of an ortho-substituted dodecylphenol can influence the surfactant's packing at interfaces compared to para-substituted isomers. Purity of the starting material is paramount to avoid side reactions and ensure a predictable ethoxylation profile.
-
Catalyst (Potassium Hydroxide - KOH): A strong base like KOH is required to deprotonate the phenolic hydroxyl group, which has a pKa of ~10. This creates the highly nucleophilic phenoxide anion, which is the active initiator for the ring-opening of ethylene oxide.[7][8] The concentration of the catalyst can influence the reaction rate.
-
Monomer (Ethylene Oxide - EO): This is the building block for the hydrophilic chain. As a highly strained three-membered ring, it is susceptible to nucleophilic attack by the phenoxide. It is a toxic and flammable gas, requiring specialized handling in a high-pressure reactor.
-
Temperature (130-180 °C): This temperature range provides sufficient thermal energy to overcome the activation energy of the reaction, ensuring a practical reaction rate without causing significant thermal degradation of the reactants or products.[7][8]
-
Pressure (1-5 bar): The reaction is performed under pressure to maintain ethylene oxide in the liquid phase and increase its concentration in the reaction mixture, thereby driving the reaction forward.
-
Inert Atmosphere (Nitrogen): An inert atmosphere is crucial to prevent the oxidation of the phenoxide and other reactants at high temperatures and to safely handle the flammable ethylene oxide.
Visualization of the Synthesis Workflow
The following diagram outlines the key stages in the synthesis and subsequent purification of dodecylphenol ethoxylates.
Detailed Experimental Protocol: Synthesis of DPE-10
This protocol describes the synthesis of a dodecylphenol ethoxylate with an average of 10 ethylene oxide units (DPE-10).
Safety Precaution: Ethylene oxide is highly flammable, toxic, and a suspected carcinogen. This synthesis must be conducted by trained personnel in a specialized high-pressure reactor facility equipped with appropriate safety interlocks, monitoring, and emergency ventilation. All handling of this compound should be done in a fume hood with appropriate personal protective equipment (PPE).[11][12][13]
Materials & Equipment:
-
This compound (DP), >98% purity
-
Potassium Hydroxide (KOH), pellets
-
Ethylene Oxide (EO), high purity
-
Acetic Acid, glacial
-
High-pressure stainless steel autoclave (e.g., Parr reactor) with gas inlet, liquid sampling port, thermocouple, pressure transducer, and mechanical stirrer
-
Vacuum pump
-
Nitrogen source, high purity
Procedure:
-
Reactor Charging and Purging:
-
Charge the autoclave with 262.4 g (1.0 mol) of this compound and 2.8 g (0.05 mol, 0.2 wt%) of KOH catalyst.
-
Seal the reactor. Purge the system three times with high-purity nitrogen to remove all oxygen.
-
-
Initiation and Dehydration:
-
Begin stirring and heat the reactor to 130°C.
-
Apply a gentle vacuum for 30 minutes to remove any residual water, which can otherwise initiate the formation of unwanted polyethylene glycol (PEG) byproducts.[14]
-
Break the vacuum with nitrogen and pressurize the reactor to ~1.5 bar.
-
-
Ethoxylation:
-
Increase the temperature to 150-160°C.
-
Begin feeding liquid ethylene oxide into the reactor at a controlled rate. The reaction is highly exothermic; monitor the temperature and pressure closely.[7][8] The EO feed rate should be adjusted to maintain the temperature within the desired range.
-
Continue adding ethylene oxide until a total of 440.5 g (10.0 mol) has been added. The pressure will rise during addition and then drop as the EO is consumed.
-
After the addition is complete, maintain the reaction at 160°C for an additional 1-2 hours to ensure complete consumption of the monomer ("digestion" phase).
-
-
Termination and Neutralization:
-
Stop heating and allow the reactor to cool to below 80°C.
-
Vent any unreacted ethylene oxide through a safe scrubbing system.
-
Purge the reactor with nitrogen.
-
Add a stoichiometric amount of glacial acetic acid to neutralize the KOH catalyst, forming potassium acetate.
-
-
Product Discharge and Purification:
-
Discharge the crude product, which will be a viscous liquid or waxy solid depending on the ambient temperature.
-
The resulting potassium acetate salt can be removed by filtration if it precipitates, or the product can be washed.
-
To remove any unreacted this compound, the product can be subjected to vacuum stripping at an elevated temperature.
-
Characterization and Quality Control
A thorough characterization is essential to validate the synthesis and understand the properties of the resulting surfactant. This involves confirming the chemical structure and assessing its performance attributes.
Visualization of the Characterization Workflow
Characterization Protocols and Data Interpretation
Table 1: Key Analytical Techniques for DPE Characterization
| Technique | Purpose | Expected Results & Interpretation |
| FTIR Spectroscopy | Functional group analysis to confirm ethoxylation. | Disappearance/reduction of the broad phenolic O-H stretch (~3400 cm⁻¹). Appearance of a strong C-O-C ether stretch (~1100 cm⁻¹).[15] Retention of aromatic C=C stretches (~1600, 1500 cm⁻¹). |
| ¹H NMR Spectroscopy | Structural confirmation and calculation of the average degree of ethoxylation. | Aromatic protons from the phenol ring (6.7-7.2 ppm). Alkyl chain protons (0.8-1.5 ppm). A large, repeating signal from the ethylene oxide units (-CH₂-CH₂-O-) at ~3.6 ppm. The ratio of the integration of the EO protons to the aromatic protons can be used to calculate 'n'. |
| HPLC | Determine the distribution of ethoxymers (polydispersity) and quantify unreacted starting material. | A series of peaks representing DPE molecules with different numbers of EO units. A narrow distribution is often desirable for specific applications.[16][17] |
| Tensiometry | Measure surface tension and determine the Critical Micelle Concentration (CMC). | A plot of surface tension vs. log concentration will show a sharp break point. The concentration at this point is the CMC, and the surface tension value at the plateau is γ_cmc. For a branched DPE-10, the CMC was found to be ~1.3 x 10⁻² g/L.[15][18] |
| Cloud Point Test | Determine the temperature at which a 1% aqueous solution of the non-ionic surfactant becomes cloudy. | This is a key property related to solubility. The cloud point generally increases with the length of the ethoxy chain. |
Protocol 3.2.1: Determination of Critical Micelle Concentration (CMC) via Tensiometry
-
Stock Solution Preparation: Prepare a stock solution of the purified DPE-10 at a concentration well above the expected CMC (e.g., 1 g/L) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 10⁻⁵ g/L to 1 g/L).
-
Measurement:
-
Calibrate a surface tensiometer (e.g., using a Du Noüy ring or Wilhelmy plate method) with deionized water.
-
Measure the surface tension of each dilution, starting from the most dilute solution and progressing to the most concentrated to minimize cross-contamination.
-
Ensure temperature is constant (e.g., 25°C).
-
-
Data Analysis:
-
Plot surface tension (mN/m) on the y-axis against the logarithm of the surfactant concentration on the x-axis.
-
The resulting graph will show two distinct linear regions. The intersection of these two lines corresponds to the CMC. The surface tension value at the plateau above the CMC is the γ_cmc.
-
Applications of Dodecylphenol-Derived Surfactants
The versatility of DPEs makes them valuable in numerous fields. The choice of a specific DPE (e.g., DPE-7 vs. DPE-12) depends on the required HLB value and solubility characteristics for the target application.[19]
-
Industrial & Institutional Cleaning: DPEs with mid-to-high degrees of ethoxylation are excellent detergents and emulsifiers for removing oily and greasy soils from hard surfaces.[4][19]
-
Agrochemicals: They act as emulsifiers and wetting agents in pesticide formulations, ensuring uniform dispersion and effective spreading on plant surfaces.[4]
-
Textile Processing: Used as scouring and wetting agents to aid in dyeing and finishing processes.[4][5]
-
Oilfield Applications: Can be used in enhanced oil recovery and as demulsifiers for crude oil.[4][19]
-
Paints and Coatings: Act as dispersing agents for pigments and leveling agents in coating formulations.[4]
Safety and Handling
-
This compound: Causes skin irritation and serious eye irritation.[11][20] It is very toxic to aquatic life.[11] Handle only in a well-ventilated fume hood using appropriate PPE, including chemical-resistant gloves and safety goggles.[12][21]
-
Ethylene Oxide: As noted, EO is a highly hazardous material requiring specialized handling procedures and equipment.
-
Dodecylphenol Ethoxylates: While generally less toxic than the parent alkylphenol, they should be handled with care. Some alkylphenol ethoxylates are under scrutiny for their environmental persistence and potential as endocrine disruptors, making dodecylphenol-based surfactants a potential alternative to more restricted nonylphenol-based products.[4][22][23]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each chemical before use.[12][13][21] Avoid contaminating soil or releasing materials into drainage systems.[21]
Conclusion
This compound is a highly effective and versatile precursor for the synthesis of non-ionic surfactants. Through a controlled, base-catalyzed ethoxylation reaction, a wide range of dodecylphenol ethoxylates can be produced. The ability to precisely tune the length of the hydrophilic polyoxyethylene chain allows for the rational design of surfactants with specific properties tailored to diverse applications. The protocols and characterization workflows detailed in this note provide a solid foundation for researchers to synthesize, validate, and deploy these high-performance surfactants in their respective fields.
References
- 1. Applications of Nonionic Surfactants - Castor Oil, Alkylphenol, Fatty Amines Ethoxylates [rimpro-india.com]
- 2. nbinno.com [nbinno.com]
- 3. shreechem.in [shreechem.in]
- 4. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 5. Applications of Non-Ionic Surfactants by oilfieldchemica - Infogram [infogram.com]
- 6. Non-ionic surfactants and their applications | PPTX [slideshare.net]
- 7. Ethoxylation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Dodecylphenols - PCC Group Product Portal [products.pcc.eu]
- 10. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 11. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. angenechemical.com [angenechemical.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. Surfactant Analysis [intertek.com]
- 18. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Dodecyl Phenol Ethoxylates [hjd-chem.com]
- 20. This compound | 5284-29-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 21. cglapps.chevron.com [cglapps.chevron.com]
- 22. Alkylphenol - Wikipedia [en.wikipedia.org]
- 23. greenspec.co.uk [greenspec.co.uk]
Application Notes and Protocols for the Characterization of 2-Dodecylphenol-Based Surfactants
Introduction: The Versatility of 2-Dodecylphenol-Based Surfactants in Advanced Formulations
This compound and its ethoxylated derivatives represent a significant class of non-ionic surfactants, pivotal in a multitude of applications ranging from industrial cleaning and agrochemicals to sophisticated drug delivery systems.[1][2][3] Their efficacy stems from an amphiphilic molecular architecture: a hydrophobic dodecylphenol group and a tunable hydrophilic polyethylene oxide (PEO) chain. This structure allows for a precise modulation of their surface-active properties, making them excellent emulsifiers, solubilizing agents, and stabilizers.[2][4] In the pharmaceutical and drug development sectors, these surfactants are instrumental in enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), stabilizing protein formulations, and forming controlled-release delivery vehicles like emulsions and suspensions.[5][6][7][8][9]
This guide provides a comprehensive overview and detailed protocols for the fundamental characterization of this compound-based surfactants. As a senior application scientist, the emphasis here is not merely on the procedural steps but on the underlying scientific principles that govern these techniques. Understanding the "why" behind each experimental choice is paramount for robust and reproducible data, enabling researchers to confidently select and optimize surfactant systems for their specific applications. The protocols herein are designed to be self-validating, incorporating control measures and data interpretation guidelines to ensure the integrity of the results.
I. Fundamental Physicochemical Characterization
A thorough understanding of the fundamental physicochemical properties of a surfactant is the bedrock of formulation development. These properties dictate its behavior in solution and its interaction with other components of a formulation.
Critical Micelle Concentration (CMC) Determination
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which micelles spontaneously form.[10][11] This is a critical parameter as it signifies the point of maximum surface tension reduction and the onset of solubilization capabilities within the core of the micelles.[12][13] A lower CMC value generally indicates a more efficient surfactant.[12] For non-ionic surfactants like this compound ethoxylates, several methods can be employed for CMC determination.
This is a classic and direct method for determining the CMC of non-ionic surfactants.[11]
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated with monomers, they begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with increasing surfactant concentration. The inflection point on a plot of surface tension versus the logarithm of surfactant concentration corresponds to the CMC.[10]
Materials:
-
This compound-based surfactant
-
High-purity water (e.g., Milli-Q or equivalent)
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
Precision balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the this compound-based surfactant in high-purity water at a concentration significantly above the expected CMC.
-
Perform a series of dilutions of the stock solution to obtain a range of concentrations, both below and above the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated. Ensure temperature equilibrium for each measurement.
-
Plot the surface tension (mN/m) as a function of the logarithm of the surfactant concentration (mol/L or g/L).
-
The CMC is determined from the intersection of the two linear portions of the plot.
Data Interpretation: The plot will show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The concentration at the inflection point is the CMC.
This method utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles.
Principle: A hydrophobic fluorescent probe, such as pyrene, exhibits low fluorescence intensity in a polar aqueous environment. Upon micelle formation, the probe preferentially partitions into the nonpolar micellar core, leading to a significant increase in its fluorescence intensity. The concentration at which this sharp increase occurs is the CMC.[10][11]
Materials:
-
This compound-based surfactant
-
High-purity water
-
Pyrene (fluorescent probe)
-
Spectrofluorometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 10⁻⁵ M.
-
Prepare a series of surfactant solutions in high-purity water, bracketing the expected CMC.
-
To each surfactant solution, add a small, constant aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 10⁻⁷ M.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution, with an excitation wavelength typically around 335 nm.
-
Plot the fluorescence intensity at a specific emission wavelength (e.g., the peak of the third vibronic band of pyrene, I₃, around 384 nm) as a function of the surfactant concentration.
-
The CMC is determined from the inflection point of this plot.
Data Interpretation: The plot will show a low, relatively constant fluorescence intensity below the CMC, followed by a sharp increase as micelles form and encapsulate the pyrene probe.
Micelle Size and Polydispersity Analysis by Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful non-invasive technique for determining the size distribution of particles in suspension, including surfactant micelles.[14][15]
Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of particles in solution.[15] Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in the scattered light intensity. By analyzing these fluctuations, the hydrodynamic diameter of the micelles can be determined using the Stokes-Einstein equation.[14]
dot
Caption: Workflow of Dynamic Light Scattering (DLS) for micelle characterization.
Materials:
-
This compound-based surfactant solution (at a concentration > CMC)
-
High-purity water (for dilution and as a blank)
-
DLS instrument (e.g., Zetasizer Nano S)[14]
-
Disposable or quartz cuvettes
Procedure:
-
Prepare a solution of the this compound-based surfactant in high-purity water at a concentration at least 10-20 times the CMC to ensure the presence of a stable micellar population.
-
Filter the solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any particulate contaminants.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement angle (e.g., 173° for non-invasive backscatter - NIBS).[14]
-
Perform the measurement. The instrument will typically perform multiple runs and average the results.
-
Analyze the correlation function to obtain the intensity-weighted size distribution.
Data Interpretation: The primary result is the Z-average hydrodynamic diameter, which is an intensity-weighted mean size. The Polydispersity Index (PDI) is also a key parameter, indicating the breadth of the size distribution. A PDI value below 0.2 is generally considered monodisperse.
| Property | Typical Values for Non-ionic Surfactant Micelles | Significance |
| Hydrodynamic Diameter (nm) | 5 - 20 nm | Influences the solubilization capacity and interaction with biological membranes. |
| Polydispersity Index (PDI) | < 0.3 | Indicates the uniformity of the micelle population. A lower PDI is often desirable for drug delivery applications. |
II. Performance and Stability Assessment
Beyond fundamental properties, the performance and stability of a surfactant in a formulation are of paramount importance, particularly in the context of drug development where long-term efficacy and safety are non-negotiable.
Emulsion Formation and Stability
This compound-based surfactants are excellent emulsifying agents. Their ability to form and stabilize emulsions is a key performance indicator.
Principle: Emulsion stability is assessed by monitoring changes in droplet size and the occurrence of phase separation (creaming or coalescence) over time, often under accelerated conditions such as centrifugation or elevated temperature.[12][16]
Materials:
-
This compound-based surfactant
-
Immiscible oil phase (e.g., medium-chain triglycerides for pharmaceutical applications)
-
Aqueous phase (e.g., buffer solution)
-
High-shear homogenizer
-
Particle size analyzer (e.g., DLS or laser diffraction)
-
Centrifuge
-
Incubator
Procedure:
-
Prepare the aqueous phase containing the this compound-based surfactant at the desired concentration.
-
Gradually add the oil phase to the aqueous phase while homogenizing at high speed to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization to produce a fine emulsion.
-
Immediately after preparation (t=0), measure the droplet size distribution of the emulsion.
-
Divide the emulsion into several aliquots and subject them to different stress conditions:
-
Accelerated Stability (Centrifugation): Centrifuge an aliquot at a specified speed for a set duration. Observe for any phase separation.
-
Thermal Stability: Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C).
-
-
At predetermined time points (e.g., 1, 7, 14, 30 days), visually inspect the samples for any signs of instability and re-measure the droplet size distribution.
Data Interpretation: A stable emulsion will show minimal changes in droplet size and no visible phase separation over time and under stress conditions. The Turbiscan Stability Index (TSI) can also be used for a more quantitative assessment of destabilization kinetics.[17]
dot
Caption: Workflow for assessing the stability of an emulsion formulation.
III. Advanced Characterization for Drug Development
In the context of drug development, the interaction of surfactants with the API and other excipients is of critical importance.
Surfactant-Protein Interaction
For biopharmaceutical formulations, non-ionic surfactants are often included to prevent protein aggregation. Understanding the binding stoichiometry between the surfactant and the protein is crucial for optimizing the formulation.
Principle: This advanced technique utilizes a spin-labeled fatty acid that partitions into surfactant micelles. In the presence of a protein, surfactant-protein aggregates form at concentrations below the surfactant's CMC. The partitioning of the spin label into these aggregates leads to a change in its EPR spectrum, which can be correlated to the surfactant-protein binding stoichiometry.[18]
Materials:
-
Protein of interest (e.g., recombinant human growth hormone)
-
This compound-based surfactant
-
16-doxyl stearic acid (spin label)
-
EPR spectrometer
Procedure:
-
Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of the this compound-based surfactant.
-
Add a constant, small amount of the 16-doxyl stearic acid spin label to each solution.
-
Incubate the samples to allow for equilibration.
-
Record the EPR spectrum for each sample.
-
Analyze the spectra to determine the fraction of micelle-associated (or protein-aggregate-associated) spin label.
-
Plot the fraction of associated label as a function of the surfactant concentration.
-
A shift in the partitioning curve in the presence of the protein compared to the protein-free solution indicates surfactant-protein interaction. This shift can be modeled to estimate the binding stoichiometry.[18]
Data Interpretation: The extent of the shift in the partitioning curve is related to the number of surfactant molecules bound per protein molecule. This provides valuable insight into the stabilizing effect of the surfactant.
IV. Conclusion and Future Perspectives
The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound-based surfactants. By systematically evaluating their fundamental physicochemical properties, performance, and interactions within complex formulations, researchers and drug development professionals can make informed decisions to optimize product efficacy, stability, and safety. The integration of established techniques with advanced methodologies will continue to be crucial in harnessing the full potential of these versatile excipients in next-generation pharmaceutical products.
References
- 1. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Dodecyl phenol [adonisherb.ir]
- 3. Dodecyl Phenol - Equilex : Equilex [equilex.com]
- 4. Dodecyl Phenol Ethoxylates [hjd-chem.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpjournal.com [ijpjournal.com]
- 7. Surfactants and their role in Pharmaceutical Product Development: An Overview | Semantic Scholar [semanticscholar.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. scispace.com [scispace.com]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agritechem.com [agritechem.com]
- 13. Quantifying the Critical Micelle Concentration of Nonionic and Ionic Surfactants by Self-Consistent Field Theory [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. microtrac.com [microtrac.com]
- 18. Stability of protein formulations: investigation of surfactant effects by a novel EPR spectroscopic technique - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Emulsification Properties of 2-Dodecylphenol Derivatives
Introduction: The Critical Role of Emulsifiers in Modern Formulations
Emulsions, defined as stable mixtures of immiscible liquids like oil and water, are foundational to a vast array of products in the pharmaceutical, agrochemical, and industrial sectors.[1] Their formation and stability are governed by surface-active agents, or surfactants, which reduce interfacial tension and create a protective barrier around the dispersed droplets.[2] Among the diverse classes of surfactants, 2-Dodecylphenol (2-DDP) derivatives, particularly the ethoxylates, have emerged as highly versatile and effective nonionic emulsifiers.[3][4]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, mechanism, and evaluation of the emulsification properties of this compound derivatives. We will delve into the causality behind experimental choices and provide robust, self-validating protocols for characterizing their performance.
The core structure of these molecules consists of a bulky, oil-soluble (lipophilic) dodecylphenol head and a water-soluble (hydrophilic) polyoxyethylene tail. The exceptional utility of these derivatives lies in the ability to precisely tune their emulsifying properties by modifying the length of this hydrophilic chain, making them suitable for a wide range of applications, from pharmaceutical creams to pesticide formulations.[3][5]
Synthesis and Physicochemical Characterization
Synthesis Pathway
The synthesis of this compound derivatives is typically a two-step process. First, phenol is alkylated using an appropriate dodecene isomer (often a propylene tetramer) in the presence of an acid catalyst to produce the this compound intermediate.[6][7] Subsequently, this intermediate undergoes ethoxylation, where ethylene oxide (EO) is added to the phenolic hydroxyl group. The number of EO units ('n') can be precisely controlled to achieve the desired balance of hydrophilic and lipophilic properties.[8]
The Hydrophilic-Lipophilic Balance (HLB) System
The functionality of a surfactant is best described by its Hydrophilic-Lipophilic Balance (HLB), a semi-empirical scale that indicates its relative affinity for water and oil.[9] For nonionic surfactants like 2-DDP ethoxylates, the HLB value is directly proportional to the weight percentage of the hydrophilic ethylene oxide chain.[9] This value dictates the type of emulsion the surfactant will favor:
-
Low HLB (3-6): Predominantly lipophilic, ideal for forming water-in-oil (W/O) emulsions.[10]
-
High HLB (8-18): Predominantly hydrophilic, used to create oil-in-water (O/W) emulsions.[10][11]
By varying the degree of ethoxylation, a series of 2-DDP derivatives can be synthesized to meet the specific "required HLB" of the oil phase in a given formulation.[10]
| Derivative Example | Avg. Moles of EO (n) | Calculated HLB (Approx.) | Primary Application | Emulsion Type Favored |
| 2-DDP + 4 EO | 4 | 8.6 | W/O Emulsifier, Dispersant | W/O |
| 2-DDP + 9 EO | 9 | 12.5 | O/W Emulsifier, Wetting Agent | O/W |
| 2-DDP + 12 EO | 12 | 14.0 | Detergent, Solubilizer | O/W |
| 2-DDP + 20 EO | 20 | 16.0 | Solubilizer for highly polar systems | O/W |
Table 1: Physicochemical properties and applications of representative this compound ethoxylates. HLB values are estimated and can vary based on the specific isomeric distribution of the dodecyl group.
Mechanism of Emulsification
The efficacy of 2-DDP derivatives stems from their amphiphilic nature. When introduced into an oil and water system and subjected to energy (e.g., homogenization), the molecules rapidly migrate to the oil-water interface. The lipophilic dodecylphenol group anchors itself in the oil droplet, while the hydrophilic polyoxyethylene chain extends into the continuous water phase. This orientation achieves two critical functions:
-
Reduction of Interfacial Tension: The presence of the surfactant molecules at the interface lowers the energetic barrier between the oil and water phases, facilitating the breakup of large droplets into smaller ones.
-
Formation of a Steric Barrier: The hydrated polyoxyethylene chains form a protective layer around each oil droplet. This layer physically prevents the droplets from coming into close contact and coalescing, thus ensuring the kinetic stability of the emulsion.
Fig. 1: Orientation of 2-DDP Derivative at the Oil-Water Interface.
Protocols for Evaluating Emulsification Properties
To systematically assess the performance of this compound derivatives, the following protocols provide a framework for emulsion formation, stability testing, and physical characterization.
Protocol 1: Emulsion Formation and Initial Screening (Bottle Test)
This protocol provides a rapid, qualitative method to screen the efficacy of different emulsifiers or concentrations.
Rationale: The bottle test is a simple yet effective way to visually assess the ability of a surfactant to form a homogenous emulsion and to observe initial signs of instability, such as the rate of phase separation.
Materials:
-
This compound derivative(s) of interest.
-
Oil phase (e.g., mineral oil, medium-chain triglycerides, or the specific oil for the target application).
-
Aqueous phase (e.g., deionized water, buffer solution).
-
Graduated glass test tubes or vials with screw caps.
-
Vortex mixer or shaker.
Procedure:
-
Prepare stock solutions of the 2-DDP derivative in either the oil or water phase, depending on its HLB and solubility. A typical starting concentration is 1-5% (w/w) relative to the total formulation.
-
In a graduated vial, add the oil phase and the aqueous phase in the desired ratio (e.g., 20:80 for an O/W emulsion).
-
Add the calculated amount of the emulsifier stock solution.
-
Cap the vial securely and agitate vigorously using a vortex mixer for a consistent duration (e.g., 1-2 minutes). Causality Note: Consistent energy input is crucial for comparing different formulations. The same mixing time and intensity must be used for all samples.
-
Immediately after mixing, visually inspect the emulsion for homogeneity, color, and consistency. Record these initial observations.
-
Allow the vials to stand undisturbed at room temperature.
-
Observe and record the time taken for any visible phase separation (creaming or coalescence) to occur at set intervals (e.g., 1, 4, 8, and 24 hours). The volume of the separated water/oil layer can be measured using the graduations on the vial.
Self-Validation: A control sample containing only oil and water (no emulsifier) should be prepared. This sample should separate almost immediately, validating that the stability observed in the test samples is due to the emulsifier.
Protocol 2: Accelerated Stability Testing
This protocol uses physical stress (centrifugation and temperature cycling) to predict the long-term stability of an emulsion.
Rationale: Emulsions are kinetically stable but thermodynamically unstable. Accelerated testing simulates the effects of gravity and temperature fluctuations over time, revealing instability mechanisms like creaming, flocculation, and coalescence much faster than real-time storage.[12]
Fig. 2: Workflow for Emulsion Stability Testing.
Procedure:
-
Centrifugation Test: a. Place 10 mL of the freshly prepared emulsion into a centrifuge tube. b. Centrifuge the sample at a defined relative centrifugal force (RCF) and time (e.g., 3000 x g for 30 minutes).[13][14] Causality Note: Centrifugation accelerates creaming by applying a force many times greater than gravity, quickly predicting if the dispersed phase will separate over time. c. After centrifugation, measure the height or volume of any separated layers (cream or sediment). A stable emulsion will show no phase separation.[15]
-
Temperature Cycling (Freeze-Thaw): a. Place sealed samples of the emulsion in a freezer at a low temperature (e.g., -10°C) for 24 hours. b. Transfer the samples to room temperature (25°C) or an oven (e.g., 45°C) for 24 hours to thaw. c. This constitutes one cycle. Repeat for 3-5 cycles.[13] d. After the final cycle, allow the sample to return to room temperature and visually inspect for any signs of irreversible coalescence, graininess, or phase separation. Causality Note: The formation of ice crystals during freezing and their subsequent melting exerts significant physical stress on the interfacial film created by the emulsifier. A robust emulsifier will allow the emulsion to reform upon thawing.
Protocol 3: Droplet Size Analysis by Dynamic Light Scattering (DLS)
This protocol details the quantitative measurement of emulsion droplet size, a critical parameter for stability and performance.[16]
Rationale: The size of the dispersed droplets is a primary indicator of emulsion quality. Smaller, more uniform droplets generally lead to greater stability against creaming and coalescence. DLS is an ideal technique for measuring the hydrodynamic diameter of particles in the submicron range.[17][18]
Materials & Equipment:
-
Dynamic Light Scattering (DLS) instrument.
-
Appropriate cuvettes (e.g., disposable polystyrene or quartz).
-
Filtered deionized water (or the continuous phase of the emulsion).
-
Micropipettes and tips.
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow the laser to warm up as per the manufacturer's instructions.
-
Sample Preparation: a. Accurately pipette a small amount of the emulsion (e.g., 10-20 µL) into a clean cuvette. b. Dilute the sample with filtered continuous phase (e.g., 1 mL of deionized water for an O/W emulsion) until it is faintly opaque or transparent.[19] Causality Note: Dilution is critical to avoid multiple scattering effects, where light scattered from one droplet is re-scattered by another, leading to inaccurate size readings. The goal is a concentration low enough for single scattering but high enough for a stable signal. c. Cap the cuvette and gently invert it 2-3 times to mix. Do not shake vigorously, as this can introduce air bubbles which will interfere with the measurement.
-
Measurement: a. Place the cuvette in the DLS instrument. b. Enter the correct parameters into the software: dispersant viscosity (e.g., water at 25°C) and refractive index. c. Allow the sample to equilibrate to the instrument's temperature (e.g., 25°C) for 1-2 minutes. d. Perform the measurement. Typically, this involves 3-5 replicate runs.
-
Data Analysis: a. The primary results are the Z-Average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI) . b. A low PDI value (< 0.3) indicates a narrow, monomodal size distribution, which is generally desirable for emulsion stability. c. Record these values. For stability studies, track the Z-Average and PDI over time. A significant increase in either value indicates instability (droplet coalescence).
| Time Point | Storage Condition | Z-Average (d.nm) | Polydispersity Index (PDI) | Visual Observation |
| t = 0 | - | 255.4 | 0.18 | Homogenous, milky-white |
| t = 4 weeks | 25°C | 261.2 | 0.20 | No change |
| t = 4 weeks | 40°C | 350.8 | 0.45 | Slight creaming visible |
| t = 4 weeks | Freeze-Thaw | 890.1 | 0.78 | Visible oil separation |
Table 2: Example of a data summary table for an emulsion stability study.
Applications of this compound Derivatives
The tunable nature of 2-DDP ethoxylates makes them valuable in numerous fields:
-
Pharmaceuticals: As primary emulsifiers in topical creams and lotions, and as solubilizers for poorly water-soluble active pharmaceutical ingredients (APIs) in oral and parenteral formulations.[20][21]
-
Agrochemicals: Used to formulate oil-based pesticides into stable oil-in-water emulsion concentrates (ECs), ensuring uniform dilution and effective spray application.[5][22]
-
Industrial Applications: Act as emulsifiers and detergents in metalworking fluids, textile processing, industrial cleaners, and paints.[5][23] They are also used as components in demulsifier packages for breaking crude oil emulsions in the petroleum industry.[24]
Safety and Environmental Considerations
While effective, this compound and other alkylphenol ethoxylates (APEs) are subject to environmental scrutiny. The primary concern is their biodegradation pathway, which can lead to the formation of more persistent and toxic metabolites, such as dodecylphenol itself.[25] These metabolites have been identified as potential endocrine-disrupting chemicals, raising concerns about their impact on aquatic ecosystems.[26][27] Consequently, regulatory bodies in some regions have restricted the use of certain APEs, driving a shift towards more environmentally benign alternatives.[22] Users must adhere to local regulations and best practices for the handling and disposal of these compounds.
Conclusion
This compound derivatives are a powerful and versatile class of nonionic surfactants. Their emulsification properties can be precisely controlled through synthetic modification, particularly by varying the length of the polyoxyethylene chain to achieve a target HLB. By employing the systematic protocols outlined in this guide for formation, stability assessment, and droplet size analysis, researchers and formulators can effectively harness the capabilities of these compounds to develop stable and efficacious emulsion-based products across a wide range of industries. It is, however, imperative to remain mindful of the environmental considerations associated with this class of chemicals and to pursue their application responsibly.
References
- 1. Surfactant Basics 2 (Emulsion, Emulsifiers) [sanyo-chemical-solutions.com]
- 2. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Dodecylphenols - PCC Group Product Portal [products.pcc.eu]
- 5. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 6. Synthesis routes of this compound [benchchem.com]
- 7. Dodecylphenol - PCC Group [products.pcc.eu]
- 8. researchgate.net [researchgate.net]
- 9. jrhessco.com [jrhessco.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Oil-in-Water (O/W) Vs. Water-in-Oil (W/O) Emulsifiers: Key Differences and Applications | NIKOO Chemical [nikoochem.com]
- 12. agnopharma.com [agnopharma.com]
- 13. cheops-tsar.de [cheops-tsar.de]
- 14. News - Acrylic Emulsion Mechanical Stability Testing: High-Speed Centrifugation Breakage Threshold Research [desaiglue.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Droplet Size Analysis of Pharmaceutical Emulsions: Lab and In-Process Testing [learning.aaps.org]
- 17. usp.org [usp.org]
- 18. Dynamic Light Scattering (DLS): Principles, Perspectives, Applications to Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lsinstruments.ch [lsinstruments.ch]
- 20. pharmaceutical.basf.com [pharmaceutical.basf.com]
- 21. Dodecyl Phenol Ethoxylate Exporter at Best Price, Dodecyl Phenol Ethoxylate Supplier in Gujarat [kavyapharma.in]
- 22. toxicfreefuture.org [toxicfreefuture.org]
- 23. Dodecyl Phenol Ethoxylate - Kavya Pharma [kavyapharma.com]
- 24. Dodecyl Phenol Ethoxylates [hjd-chem.com]
- 25. Environmental fate of alkylphenols and alkylphenol ethoxylates--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 27. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Dodecylphenol
Welcome to the technical support center for the purification of crude 2-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our focus is on providing practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
Understanding the Challenge: The Nature of Crude this compound
Crude this compound, typically synthesized via Friedel-Crafts alkylation of phenol with dodecene, is rarely a single, pure compound.[1] The reaction conditions can lead to a complex mixture of impurities that can interfere with subsequent reactions or biological assays. Understanding the nature of these impurities is the first step toward effective purification.
Common Impurities in Crude this compound:
-
Positional Isomers: The alkylation of phenol can result in the formation of not only the desired ortho (2-) isomer but also the para (4-) and, to a lesser extent, meta (3-) isomers. The separation of these isomers is often the most significant purification challenge due to their similar physical properties.
-
Unreacted Starting Materials: Residual phenol and dodecene are common impurities that need to be removed.
-
Dialkylated Phenols: Over-alkylation can lead to the formation of didodecylphenols, which are higher boiling and less polar than the desired mono-alkylated product.
-
Rearranged Alkyl Chains: The dodecene alkylating agent can undergo rearrangement, leading to a mixture of branched-chain dodecylphenols.[1]
-
Catalyst Residues: Depending on the catalyst used (e.g., acid clays, Lewis acids), trace amounts may remain in the crude product.
This guide will provide a structured approach to tackling these purification challenges, with detailed protocols and troubleshooting advice for the most effective techniques.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered during the purification of this compound.
Q1: My purified this compound is a yellow or brown oil, but I expected a white solid or colorless liquid. What could be the cause?
A1: Discoloration is a common issue and can arise from several sources:
-
Oxidation: Phenols are susceptible to oxidation, which can form colored impurities. This is often exacerbated by heat and exposure to air during purification.
-
Residual Catalyst: Trace amounts of the Friedel-Crafts catalyst can promote side reactions and color formation.
-
High-Boiling Impurities: Poly-alkylated phenols or other high molecular weight byproducts can be colored and difficult to remove by simple distillation.
Troubleshooting:
-
Minimize Heat and Air Exposure: Use vacuum distillation to lower the boiling point and blanket the reaction and purification apparatus with an inert gas like nitrogen or argon.
-
Catalyst Removal: Perform a wash step with a dilute acid or base (depending on the catalyst) to neutralize and remove catalyst residues before distillation.
-
Adsorbent Treatment: Passing a solution of the crude product through a small plug of activated carbon or silica gel can sometimes remove colored impurities.
Q2: I'm having trouble separating the ortho- and para-dodecylphenol isomers. Their boiling points are very close. What is the best approach?
A2: The separation of positional isomers of alkylphenols is a classic challenge. While their boiling points are similar, they are not identical, and a combination of techniques is often most effective:
-
Fractional Vacuum Distillation: A well-packed fractional distillation column under high vacuum can effectively separate isomers with small boiling point differences. The key is to have a column with a high number of theoretical plates and to maintain a slow, steady distillation rate.[2]
-
Flash Chromatography: For smaller scale purifications, flash chromatography can be highly effective. The slight difference in polarity between the ortho and para isomers allows for their separation on a silica gel column.[3]
-
Selective Crystallization: In some cases, it may be possible to find a solvent system from which one isomer selectively crystallizes, leaving the other in solution. This often requires careful solvent screening and temperature control.
Q3: My yield after purification is very low. Where am I losing my product?
A3: Low yield can be attributed to several factors throughout the purification process:
-
Incomplete Reaction: If the initial alkylation reaction did not go to completion, a significant portion of your starting material will be removed during purification.
-
Losses During Extraction: If you are performing a liquid-liquid extraction to remove unreacted phenol, some of the dodecylphenol may partition into the aqueous phase, especially if emulsions form.
-
Mechanical Losses: Product can be lost on the glassware during transfers, in the distillation column packing, or adsorbed onto the stationary phase in chromatography.
-
Decomposition: As mentioned, phenols can be sensitive to heat. High distillation temperatures can lead to product decomposition.
Troubleshooting:
-
Optimize Reaction: Ensure your initial reaction goes to completion by monitoring it with techniques like TLC or GC-MS.
-
Improve Extraction Technique: Use a brine wash to help break emulsions and minimize the loss of your organic product.
-
Careful Handling: Rinse all glassware with a small amount of solvent to recover as much product as possible.
-
Use Vacuum Distillation: To minimize thermal decomposition.
Purification Technique Troubleshooting Guides
This section provides detailed protocols and troubleshooting for the most common and effective methods for purifying crude this compound.
Guide 1: Fractional Vacuum Distillation
Fractional vacuum distillation is the workhorse for purifying large quantities of high-boiling liquids like this compound. It separates compounds based on their boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional vacuum distillation apparatus. A Vigreux column or a packed column (e.g., with Raschig rings or metal sponge) is recommended to increase the number of theoretical plates and improve separation efficiency.[2] Ensure all glassware is clean, dry, and free of cracks. Use high-vacuum grease on all ground glass joints.
-
Sample Preparation: If the crude product contains solid impurities or catalyst residues, it is advisable to first filter it or perform a simple aqueous wash. Dry the crude product thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate.
-
Distillation:
-
Add the crude this compound to the distillation flask, no more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
Slowly apply vacuum to the system. Once the desired vacuum is reached (typically <1 mmHg), begin heating the distillation flask.
-
Heat the flask gradually. The first fraction to distill will be any remaining low-boiling solvents or unreacted dodecene.
-
The next fraction will be unreacted phenol.
-
As the temperature rises, the this compound will begin to distill. Collect the fraction that corresponds to the boiling point of this compound at the recorded pressure. The ortho and para isomers may distill at slightly different temperatures, allowing for their separation.
-
Collect fractions in separate receiving flasks.
-
Higher-boiling dialkylated phenols and other byproducts will remain in the distillation flask.
-
-
Purity Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity and composition.
Troubleshooting Fractional Vacuum Distillation:
| Symptom | Possible Cause | Troubleshooting Steps |
| Bumping/Uncontrolled Boiling | Uneven heating or insufficient agitation. | Ensure the stir bar is spinning vigorously. Use a heating mantle with a stirrer for even heat distribution. |
| Poor Separation of Isomers | Insufficient number of theoretical plates or too fast a distillation rate. | Use a longer or more efficient packed column. Slow down the distillation rate by reducing the heat input.[2] |
| Product Decomposing in the Pot | Distillation temperature is too high. | Use a higher vacuum to lower the boiling point. |
| No Distillate at Expected Temperature | Thermometer placed incorrectly or a leak in the system. | Ensure the thermometer bulb is positioned just below the side arm leading to the condenser. Check all joints for leaks. |
Workflow Diagram for Fractional Vacuum Distillation:
Guide 2: Flash Column Chromatography
Flash chromatography is a rapid and effective method for purifying small to medium-scale batches of this compound, particularly for separating isomers.[4]
Experimental Protocol:
-
Solvent System Selection: The key to successful chromatographic separation is choosing the right solvent system. For non-polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. Use thin-layer chromatography (TLC) to determine a solvent system that gives a good separation of the desired product from its impurities, with an Rf value for the this compound of around 0.2-0.3.
-
Column Packing:
-
Select a column of appropriate size for the amount of crude material.
-
Pack the column with silica gel as a slurry in the chosen non-polar solvent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. Apply gentle air pressure to the top of the column to increase the flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of compounds using TLC.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
-
Purity Confirmation: Confirm the purity of the final product by GC-MS and/or NMR.
Troubleshooting Flash Column Chromatography:
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system or column overloading. | Optimize the solvent system using TLC. Use a larger column or load less sample. |
| Compound Stuck on the Column | Solvent is not polar enough. | Gradually increase the polarity of the eluting solvent (gradient elution). |
| Cracked or Channeled Column | Improper packing of the silica gel. | Repack the column carefully, ensuring a uniform bed of silica gel. |
| Streaking of Spots on TLC | Sample is too concentrated or contains acidic/basic impurities. | Dilute the sample for TLC analysis. Add a small amount of acid or base to the eluting solvent to neutralize impurities. |
Workflow Diagram for Flash Column Chromatography:
Guide 3: Liquid-Liquid Extraction for Phenol Removal
Liquid-liquid extraction is an effective method for removing unreacted phenol from the crude product mixture before distillation or chromatography.[5]
Experimental Protocol:
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% sodium hydroxide or sodium bicarbonate). The acidic phenol will react with the base to form a water-soluble salt, which will partition into the aqueous layer.
-
Separation: Allow the layers to separate and drain off the aqueous layer.
-
Repeat: Repeat the base wash two to three times to ensure complete removal of the phenol.
-
Neutralization and Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl) to neutralize any remaining base, followed by a wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.
Troubleshooting Liquid-Liquid Extraction:
| Symptom | Possible Cause | Troubleshooting Steps |
| Emulsion Formation | Vigorous shaking or presence of surfactants. | Gently swirl or rock the separatory funnel instead of shaking vigorously. Add a small amount of brine to help break the emulsion. |
| Incomplete Phenol Removal | Insufficient base or not enough washes. | Use a higher concentration of base or perform additional washes. Check the pH of the aqueous layer to ensure it is basic. |
| Product Loss | Partitioning of the desired product into the aqueous layer. | Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. |
Workflow Diagram for Liquid-Liquid Extraction:
Purity Assessment
Accurate assessment of purity is crucial. The following techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for both qualitative and quantitative analysis of your purified this compound. It can separate the isomers and other impurities, and the mass spectrometer provides structural information for identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your purified product and assessing its purity. Quantitative NMR (qNMR) can be used to determine the absolute purity of your sample.[7]
Safety Precautions
This compound and the reagents used in its purification can be hazardous. Always consult the Safety Data Sheet (SDS) before handling any chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and during distillation.
-
Handling Phenol: Phenol is toxic and corrosive. Avoid skin contact and inhalation.
-
Vacuum Distillation: Vacuum distillation carries a risk of implosion. Use a safety shield and ensure your glassware is free of defects.
By following the guidance in this technical support center, you will be well-equipped to purify crude this compound to the high standards required for your research and development activities.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Purification [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
Technical Support Center: Optimizing Reaction Conditions for 2-Dodecylphenol Synthesis
Welcome to the technical support center for the synthesis of 2-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this common Friedel-Crafts alkylation reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your specific laboratory setting.
Understanding the Synthesis: The Friedel-Crafts Alkylation of Phenol
The synthesis of this compound is typically achieved through the Friedel-Crafts alkylation of phenol with 1-dodecene. This electrophilic aromatic substitution reaction is catalyzed by an acid, which activates the alkene to form a carbocation. This electrophile is then attacked by the electron-rich phenol ring. The reaction, while straightforward in principle, is prone to several side reactions that can impact yield and purity. These include polysubstitution, O-alkylation, and isomerization of the alkylating agent.[1][2]
A general reaction scheme is as follows:
This guide will help you navigate the complexities of this reaction to achieve optimal results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Low Yield of Dodecylphenol
A low yield of the desired product is one of the most common challenges. Several factors can contribute to this issue.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: The choice and condition of the catalyst are critical.
-
Explanation: Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄ are effective but can be deactivated by moisture.[1] Heterogeneous catalysts such as acidic resins (e.g., Amberlyst-15) or zeolites can also lose activity over time or with improper handling.[3][4]
-
Solution:
-
Ensure all glassware and reagents are thoroughly dried.
-
Use a freshly opened or properly stored catalyst.
-
Consider increasing the catalyst loading, but be mindful that this can also promote side reactions.[5]
-
If using a reusable heterogeneous catalyst, ensure it has been properly regenerated according to the manufacturer's instructions.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a significant role in reaction kinetics.
-
Explanation: While higher temperatures generally increase the reaction rate, they can also lead to product degradation or an increase in side reactions.[6][7] Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.
-
Solution:
-
Gradually increase the reaction temperature in small increments (e.g., 10 °C) while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
For many acid-catalyzed alkylations of phenol, a temperature range of 90-150 °C is a good starting point.[8][9]
-
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Explanation: Insufficient reaction time will naturally lead to a low yield.
-
Solution:
-
Monitor the reaction progress over time using TLC or GC to determine the point at which the consumption of starting materials plateaus.
-
Consider extending the reaction time. A typical duration can be several hours.[8]
-
-
Issue 2: Poor Selectivity (Ortho vs. Para Isomers)
The hydroxyl group of phenol is an ortho-, para-directing group. Controlling the regioselectivity of the alkylation is often a key objective.
Possible Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The ratio of ortho to para products can be influenced by the reaction conditions.
-
Explanation: Lower temperatures often favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically controlled ortho product.[10]
-
Solution:
-
To favor the para isomer, conduct the reaction at a lower temperature for a longer period.
-
To increase the proportion of the ortho isomer, a higher reaction temperature may be beneficial, though this can also lead to other side reactions.
-
-
-
Catalyst Choice: Different catalysts can exhibit different selectivities.
-
Explanation: The steric bulk of the catalyst and its interaction with the phenol can influence the position of alkylation. For example, some zeolite catalysts are known to favor the formation of the ortho-alkylphenol.[11]
-
Solution:
-
Experiment with different catalysts. For instance, compare the results from a Lewis acid like AlCl₃ with a solid acid catalyst like H-Mordenite.
-
The use of aluminum phenoxide, prepared in situ from phenol and aluminum, has been reported to favor ortho-alkylation.[12]
-
-
Issue 3: Formation of Undesired Byproducts
The presence of significant byproducts complicates purification and reduces the yield of the target molecule.
Possible Causes and Solutions:
-
Polysubstitution (Dialkylation): The mono-alkylated product can undergo a second alkylation.
-
Explanation: The alkyl group is an activating group, making the mono-alkylated phenol more reactive than phenol itself.
-
Solution:
-
Use a large excess of phenol relative to 1-dodecene. Molar ratios of phenol to olefin can range from 2:1 to 10:1.[13] This increases the probability of the alkene reacting with phenol rather than the product.
-
-
-
O-Alkylation: The alkyl group attaches to the oxygen of the hydroxyl group, forming a phenyl ether.
-
Explanation: O-alkylation is often favored at lower temperatures and with weaker acid catalysts.[3] The initially formed O-alkylated product can sometimes rearrange to the C-alkylated product under the reaction conditions (Fries rearrangement).[2][10]
-
Solution:
-
Higher reaction temperatures generally favor C-alkylation over O-alkylation.[3]
-
Stronger acid catalysts also tend to promote C-alkylation.
-
-
-
Polymerization of 1-Dodecene: The alkene can polymerize under acidic conditions.
-
Explanation: The carbocation intermediate can be attacked by another molecule of the alkene, initiating a polymerization chain reaction.
-
Solution:
-
Add the 1-dodecene to the reaction mixture slowly and portion-wise. This keeps the instantaneous concentration of the alkene low, minimizing polymerization.[10]
-
Ensure efficient stirring to quickly disperse the added alkene.
-
-
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting common issues in this compound synthesis.
Caption: A troubleshooting workflow for optimizing this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical molar ratio of phenol to 1-dodecene?
A1: To minimize polysubstitution, a molar excess of phenol is recommended. Ratios of phenol to 1-dodecene can range from 2:1 to 10:1.[13] A good starting point is often between 3:1 and 5:1.
Q2: Which catalyst is best for the synthesis of this compound?
A2: The "best" catalyst depends on the desired outcome (e.g., ortho/para selectivity, cost, ease of separation).
-
Homogeneous catalysts like AlCl₃ are highly active but can be difficult to handle and generate acidic waste.[3]
-
Heterogeneous catalysts such as cation-exchange resins (e.g., Amberlyst-15) or activated clay are often preferred in industrial settings as they are easily separated from the reaction mixture and can be recycled.[4][8] Zeolites can offer good selectivity.[11]
Q3: How can I purify the final product?
A3: Unreacted phenol and the catalyst are typically removed first. The catalyst can be filtered off (if heterogeneous).[8] Excess phenol can be removed by washing with a basic solution or by vacuum distillation. The final product, dodecylphenol, is often purified by vacuum distillation.[14]
Q4: Can I use other isomers of dodecene?
A4: Yes, branched isomers of dodecene can be used.[15] However, be aware that the use of different isomers will result in a different isomeric mixture of dodecylphenol products. 1-dodecene can also isomerize under acidic conditions, leading to a mixture of products even when starting with the linear alkene.[3]
Q5: What are the main safety precautions for this reaction?
A5: Phenol is toxic and corrosive and can be absorbed through the skin.[16] Strong acid catalysts are also highly corrosive. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for this compound Synthesis using Activated Clay
This protocol is adapted from a patented procedure and provides a good starting point for laboratory-scale synthesis.[8]
Materials:
-
Phenol
-
1-Dodecene
-
Dried Activated Clay (e.g., Galeonite #136)
-
Four-necked round-bottom flask
-
Condenser
-
Dropping funnel
-
Mechanical stirrer
-
Heating mantle with temperature controller
Procedure:
-
To a 2-liter four-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add 325 g of phenol and 30 g of dried activated clay.[8]
-
Heat the mixture to 135 °C with agitation.[8]
-
Slowly add 575 g of 1-dodecene to the mixture via the dropping funnel over 4 hours, maintaining the temperature at 135 °C.[8]
-
After the addition is complete, continue to stir the mixture at 135 °C for an additional hour to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the activated clay.
-
The resulting dodecylphenol can be purified by vacuum distillation.[8]
Data Presentation: Optimizing Reaction Parameters
The following table summarizes key reaction parameters and their expected impact on the synthesis of this compound.
| Parameter | Range/Value | Effect on Yield | Effect on Selectivity (ortho/para) | Notes |
| Temperature | 90-150 °C | Increases with temperature to an optimum, then may decrease due to side reactions.[6] | Higher temperatures may favor the ortho isomer. | Monitor for byproduct formation at higher temperatures. |
| Phenol:Dodecene Molar Ratio | 2:1 to 10:1 | Higher ratios can increase yield by minimizing dialkylation.[13] | May have a minor effect on ortho/para ratio. | Excess phenol must be removed during workup. |
| Catalyst Loading | 1-10 wt% (relative to phenol) | Yield increases with catalyst loading up to a point. | Can influence selectivity depending on the catalyst. | Excessive catalyst can promote side reactions.[5] |
| Reaction Time | 1-8 hours | Yield increases with time until the reaction reaches completion. | Longer times at high temperatures can lead to isomerization. | Monitor reaction progress to determine optimal time. |
References
- 1. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. CN103657723B - Preparation method of catalyst for preparing dodecyl phenol - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis routes of this compound [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Dodecylphenol - PCC Group [products.pcc.eu]
- 15. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06873C [pubs.rsc.org]
- 16. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Dodecylphenol
Welcome to the technical support guide for the alkylation of phenol with dodecene. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and selectivity of your 2-dodecylphenol synthesis. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, grounded in established chemical principles and supported by authoritative references.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Q1: My overall yield is low, and a significant amount of starting material (phenol) remains. What are the likely causes and solutions?
A low conversion rate with significant unreacted phenol typically points to issues with reaction kinetics or catalyst activity.
-
Cause 1: Catalyst Inactivity or Insufficiency: The catalyst is the engine of this reaction. Lewis acids like AlCl₃ are extremely sensitive to moisture, which will deactivate them.[1] Heterogeneous catalysts, such as zeolites or resins, can have their active sites blocked by impurities or may require activation (e.g., drying) before use.
-
Solution:
-
Ensure all glassware is rigorously flame- or oven-dried.[2]
-
Use anhydrous solvents and reagents. Consider purifying reagents if their quality is uncertain.[2][3]
-
For Lewis acid catalysts, use a fresh, unopened container or a freshly purified batch.
-
For solid catalysts like zeolites or activated clay, ensure they are properly activated according to the supplier's protocol, which usually involves heating under vacuum to remove adsorbed water.[4]
-
Increase the catalyst loading. Studies have shown that phenol conversion increases with catalyst amount up to an optimal point, after which the effect may plateau.[5]
-
-
-
Cause 2: Sub-Optimal Reaction Temperature: Alkylation is an endothermic process that requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow.
-
Solution: Gradually increase the reaction temperature in increments of 10°C. The optimal temperature depends on the catalyst, but ranges from 90°C to 150°C are common for this type of alkylation.[4] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the sweet spot where conversion increases without a significant rise in byproducts.
-
-
Cause 3: Poor Mixing: In heterogeneous catalysis (e.g., with solid zeolites or resins), efficient mixing is critical to ensure reactants can access the catalyst's active sites.
-
Solution: Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. For highly viscous mixtures, consider a mechanical stirrer over a magnetic stir bar.
-
Q2: I'm observing a high proportion of the para-dodecylphenol isomer instead of the desired ortho product. How can I improve ortho-selectivity?
Controlling regioselectivity is a central challenge in phenol alkylation. The formation of the para isomer is often thermodynamically favored, while the ortho isomer is kinetically favored under specific conditions.[6]
-
Cause 1: Incorrect Catalyst Choice: The nature of the catalyst's active sites is the single most important factor for directing ortho-alkylation.
-
Solution: Employ a catalyst known for ortho-directing effects. Aluminum phenoxide, generated in situ from phenol and an aluminum source (e.g., triethyl aluminum or aluminum metal), is a classic and highly effective catalyst for selective ortho-alkylation.[7][8] The mechanism is believed to involve a six-membered transition state between the aluminum phenoxide and the olefin. Certain solid acid catalysts, such as H-Beta (BEA) zeolites, have also been shown to favor the formation of the ortho-isomer.
-
-
Cause 2: High Reaction Temperature or Long Reaction Time: While higher temperatures increase the reaction rate, they can also provide enough energy to overcome the barrier for the formation of the more stable para product.[9] Furthermore, under acidic conditions, the kinetically formed ortho product can potentially isomerize to the para product over time.
-
Solution:
-
Conduct the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Monitor the reaction closely and quench it as soon as the consumption of the limiting reagent (dodecene) is complete to prevent post-reaction isomerization.
-
-
Q3: My product mixture contains significant amounts of di- and tri-alkylated phenols. How can I minimize polyalkylation?
Polyalkylation occurs because the first alkyl group added to the phenol ring is activating, making the mono-alkylated product more reactive than phenol itself towards further electrophilic attack.[10]
-
Primary Solution: Adjust Reactant Stoichiometry: This is the most effective and common strategy.
-
Action: Use a significant molar excess of phenol relative to dodecene.[11] By increasing the concentration of phenol, you increase the statistical probability that the electrophilic dodecene carbocation will collide with an unreacted phenol molecule rather than a mono-dodecylphenol molecule. A phenol-to-dodecene molar ratio of 3:1 to 5:1 is a good starting point.[12] The unreacted phenol can be recovered by distillation after the reaction and reused.
-
Q4: I've identified an ether byproduct (dodecyl phenyl ether). What causes O-alkylation and how can I prevent it?
The phenolic hydroxyl group can also act as a nucleophile, leading to the formation of an ether. This is a competing reaction pathway known as O-alkylation.[6][13]
-
Cause: O-alkylation is often kinetically favored, occurs on weaker acid sites, and is more prevalent at lower temperatures. C-alkylation, the desired pathway, generally requires stronger acid sites and higher temperatures to proceed efficiently.[6][14]
-
Solution:
-
Optimize Temperature: Increase the reaction temperature. This will preferentially accelerate the C-alkylation reaction, which has a higher activation energy. Temperatures above 110 °C typically favor C-alkylation.[14]
-
Choose the Right Catalyst: Select a catalyst with strong acid sites that promote C-alkylation. While very strong acids can cause unwanted side reactions, a balance is needed. Zeolites and benzenesulfonic acid are known to facilitate C-alkylation effectively.[15] DFT studies suggest that while O-alkylation is energetically favorable, an ionic rearrangement mechanism can convert the ether to the C-alkylated product, a process facilitated by protonation.[6]
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for phenol alkylation with dodecene, and how do I choose the right one?
Choosing a catalyst involves a trade-off between activity, selectivity, cost, and environmental impact.
-
Homogeneous Catalysts:
-
Lewis Acids (e.g., AlCl₃, FeCl₃): Highly active but sensitive to moisture, difficult to handle, and generate corrosive aqueous waste.[14]
-
Brønsted Acids (e.g., H₂SO₄, Benzenesulfonic Acid): Effective and inexpensive, but also corrosive and can lead to sulfonation byproducts and difficult workups.[15]
-
Aluminum Phenoxide: The catalyst of choice for high ortho-selectivity.[7][8]
-
-
Heterogeneous Catalysts:
-
Cation-Exchange Resins (e.g., Amberlyst-15): Environmentally friendly and easily separable, but have limited thermal stability.[14][16]
-
Zeolites (e.g., H-Beta, H-USY, H-Mordenite): Shape-selective, thermally stable, and reusable. Pore size and acidity can be tuned to control selectivity.
-
Activated Clay (e.g., Montmorillonite): A low-cost and effective solid acid catalyst. A patent describes its use at 135°C to produce dodecylphenol.[4]
-
-
Recommendation: For high ortho-selectivity, aluminum phenoxide is superior. For a more environmentally benign and reusable system, zeolites or activated clay are excellent choices.
Q2: How does the phenol-to-dodecene molar ratio affect the yield and selectivity?
This ratio is a critical parameter for controlling the product distribution.
-
Effect on Polyalkylation: As detailed in the troubleshooting guide, a high phenol-to-dodecene ratio (e.g., ≥ 3:1) is essential to minimize the formation of di- and tri-dodecylphenol.[12]
-
Effect on Conversion: Increasing the concentration of one reactant (phenol) can drive the reaction forward, potentially increasing the conversion of the limiting reactant (dodecene).
Q3: What is a typical experimental protocol for this alkylation?
Please see Section 3 for a detailed, step-by-step protocol for a lab-scale synthesis using activated clay as a catalyst.
Q4: How can I monitor the reaction progress effectively?
Regular monitoring is key to achieving optimal results and avoiding over-reaction or isomerization.
-
Thin Layer Chromatography (TLC): A quick and easy method. Use a non-polar eluent system (e.g., 95:5 Hexane:Ethyl Acetate). Phenol is highly polar and will have a low Rf value. The product, this compound, will be much less polar with a high Rf. Dodecene will be at the solvent front. This allows you to visually track the consumption of phenol and the formation of the product.
-
Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): The most accurate method. Take small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes), quench them, and analyze. This will give you quantitative data on the conversion of reactants and the relative percentages of all isomers (ortho, para) and byproducts (O-alkylated, poly-alkylated).
Q5: What are the best practices for purifying this compound from the reaction mixture?
The purification strategy depends on the scale and the specific impurities present.
-
Catalyst Removal: If a solid catalyst was used, it must be removed first by filtration.[4] If a homogeneous acid catalyst was used, it must be neutralized and removed via an aqueous workup (e.g., washing with sodium bicarbonate solution).
-
Removal of Excess Phenol: The large excess of phenol must be removed. This is typically done via vacuum distillation, as phenol has a much lower boiling point (182°C) than dodecylphenol (>300°C).[4]
-
Final Product Isolation: The desired this compound can then be isolated from other isomers and poly-alkylated byproducts by fractional vacuum distillation. Due to the close boiling points of the ortho and para isomers, a column with good separation efficiency (e.g., a Vigreux or packed column) is recommended.
Section 3: Protocols & Data
Experimental Protocol: Lab-Scale Synthesis of this compound using Activated Clay
This protocol is adapted from a patented procedure and provides a robust starting point for optimization.[4]
Materials:
-
Phenol (3.45 mol, 325 g)
-
1-Dodecene (3.42 mol, 575 g)
-
Dried Activated Clay (e.g., Montmorillonite K10, 30 g)
-
Three-neck round-bottom flask (2 L) equipped with a mechanical stirrer, condenser, and dropping funnel.
Procedure:
-
Setup: Assemble the glassware and ensure it is completely dry. Charge the flask with phenol (325 g) and activated clay (30 g).
-
Heating: Begin stirring and heat the mixture to 135°C in an oil bath.
-
Reactant Addition: Once the temperature is stable, add the 1-dodecene (575 g) dropwise from the dropping funnel over a period of 4 hours. Maintain a constant temperature and vigorous stirring throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 135°C and monitor the reaction progress via GC or TLC until the 1-dodecene is consumed.
-
Workup: a. Cool the reaction mixture to approximately 80-90°C. b. Filter the hot mixture under vacuum to remove the activated clay catalyst. Wash the clay with a small amount of toluene to recover any residual product. c. Combine the filtrate and washings.
-
Purification: a. Assemble a vacuum distillation apparatus. b. First, distill off the excess phenol under reduced pressure. c. Once the phenol is removed, increase the vacuum and temperature to distill the dodecylphenol product fraction. Collect the fractions corresponding to mono-dodecylphenol.
Data Presentation
Table 1: Comparison of Common Catalysts for Phenol Alkylation
| Catalyst | Type | Key Advantages | Disadvantages | Typical Temp (°C) | Selectivity Notes |
| Aluminum Phenoxide | Homogeneous | Excellent ortho-selectivity.[7][8] | Moisture sensitive, requires in situ prep, stoichiometric amounts often needed. | 100 - 150 | Highly favors 2- and 2,6- isomers.[7] |
| Benzenesulfonic Acid | Homogeneous | Inexpensive, high activity.[15] | Corrosive, difficult to separate, potential for side reactions. | 110 - 140 | Generally produces a mix of ortho and para isomers.[15] |
| Zeolite H-Beta | Heterogeneous | Reusable, thermally stable, environmentally friendly. | Higher cost, may require activation, potential for pore blockage. | 120 - 180 | Good ortho-selectivity due to shape-selective properties. |
| Activated Clay | Heterogeneous | Very low cost, effective, easily filtered.[4] | Lower activity than homogeneous acids, can be less selective. | 130 - 160 | Produces a mixture of isomers, requires optimization.[4] |
| Amberlyst-15 | Heterogeneous | Easy to handle and separate, mild conditions.[14][16] | Low thermal stability (<120°C), can degrade over time. | 80 - 110 | Tends to favor the thermodynamically stable para isomer. |
Section 4: Visualization & Workflows
Diagram 1: Simplified Reaction Pathways in Phenol Alkylation
Caption: Key competing pathways in the acid-catalyzed alkylation of phenol.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-tree workflow for troubleshooting low product yield.
Section 5: References
-
Wagholikar, S., et al. (2006). Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 309(1), 106-114. --INVALID-LINK--
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation?. Exporter China. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of catalyst loading on phenol conversion and product selectivity. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Effect of temperature on alkylation of phenol with methanol. ResearchGate. --INVALID-LINK--
-
dos Santos, E., et al. (2007). Liquid phase alkylation of anisole and phenol catalyzed by niobium phosphate. Journal of the Brazilian Chemical Society, 18(8), 1541-1546. --INVALID-LINK--
-
ResearchGate. (n.d.). Alkylation of Phenol with Cyclooctene: Effect of Temperature, Molar Ratio of Reactants and Amount of Catalyst. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). Vapour phase selective O-alkylation of phenol over alkali loaded silica. ResearchGate. --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of this compound. BenchChem. --INVALID-LINK--
-
Hubei Sanli Fengxiang Technology Co., Ltd. (n.d.). Phenol Alkylation Plant. Hubei Sanli Fengxiang Technology Co., Ltd. --INVALID-LINK--
-
ResearchGate. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. ResearchGate. --INVALID-LINK--
-
ResearchGate. (n.d.). The effect of temperature on phenol conversion. ResearchGate. --INVALID-LINK--
-
Le, T., et al. (2012). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 116(31), 8221-8229. --INVALID-LINK--
-
Google Patents. (n.d.). CA1284663C - Phenol alkylation process. Google Patents. --INVALID-LINK--
-
White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. --INVALID-LINK--
-
Patwardhan, A. A., & Sharma, M. M. (1989). Alkylation of phenol with 1-dodecene and diisobutylene in the presence of a cation exchanger as the catalyst. Industrial & Engineering Chemistry Research, 28(7), 889-893. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Alkylation and Dealkylation of Phenols. Alfa Chemistry. --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. --INVALID-LINK--
-
Google Patents. (n.d.). CN114456042B - Preparation method of p-dodecylphenol. Google Patents. --INVALID-LINK--
-
Reddit. (2023). What are some common causes of low reaction yields?. r/Chempros. --INVALID-LINK--
-
Chemsrc. (n.d.). Alkylation of Phenol by 1-Dodecene and 1-Decanol. A Literature Correction. Chemsrc. --INVALID-LINK--
-
Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 79-93. --INVALID-LINK--
-
BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem. --INVALID-LINK--
-
Unknown Source. (n.d.). Phenol reaction. Scanned Document. --INVALID-LINK--
-
Google Patents. (n.d.). US3766276A - Phenol alkylation process. Google Patents. --INVALID-LINK--
-
Amanote Research. (n.d.). (PDF) Alkylation of Phenol by 1-Dodecene and 1-Decanol. A. Amanote Research. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. --INVALID-LINK--
-
ChemScene. (n.d.). This compound. ChemScene. --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology. --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Fisher Scientific. --INVALID-LINK--
-
Lab Pro Inc. (n.d.). This compound, 10G. Lab Pro Inc. --INVALID-LINK--
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM. --INVALID-LINK--
-
Chen, Y., et al. (2021). Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent wetting properties. RSC Advances, 11(60), 38165-38173. --INVALID-LINK--
-
Tokyo Chemical Industry UK Ltd. (n.d.). This compound. Tokyo Chemical Industry UK Ltd. --INVALID-LINK--
-
Tokyo Chemical Industry Co., Ltd. (APAC). (n.d.). This compound. Tokyo Chemical Industry Co., Ltd. (APAC). --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. azom.com [azom.com]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. mlsu.ac.in [mlsu.ac.in]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. jk-sci.com [jk-sci.com]
- 12. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Challenges in the Ethoxylation of 2-Dodecylphenol
Welcome to the technical support center for the ethoxylation of 2-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for your work. This resource consolidates field-proven insights and authoritative references to help you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Safety First - Managing Reagents and Reaction Hazards
The ethoxylation of this compound involves highly reactive and hazardous materials. A thorough understanding of the risks and safety protocols is non-negotiable before any experiment.
Q: What are the primary hazards associated with Ethylene Oxide (EO) and how should it be handled?
A: Ethylene Oxide (EO) is a colorless, flammable gas with a sweet, ether-like odor.[1] It poses multiple significant hazards:
-
Explosivity: EO can form explosive mixtures with air and can undergo explosive decomposition at elevated temperatures and pressures.[2][3]
-
Toxicity & Carcinogenicity: It is toxic if inhaled and is a known human carcinogen.[2][4] The Occupational Safety and Health Administration (OSHA) has set a strict permissible exposure limit (PEL) of 1 part per million (ppm) as an 8-hour time-weighted average (TWA).[4]
-
Reactivity: As a strained epoxide ring, it is highly reactive.
Safe Handling Protocol:
-
Ventilation: Always handle EO in a well-ventilated area, preferably within a certified chemical fume hood.[2][5]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, and chemical-resistant gloves and clothing. For potential high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1][4]
-
Ignition Sources: Strictly eliminate all ignition sources, including sparks, open flames, and hot surfaces, from the handling area.[2][5] Use only spark-proof tools.[5]
-
Storage: Store EO cylinders upright in a cool, dry, well-ventilated area away from direct sunlight and incompatible materials.[5]
Q: What are the safety concerns for this compound?
A: this compound is a corrosive substance that can cause severe skin burns and eye damage.[6][7] Inhalation of its vapors or mists can irritate the respiratory tract and may lead to chemical pneumonitis.[7] Standard laboratory PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] Work should be conducted in a well-ventilated area.[6]
Q: The ethoxylation reaction is highly exothermic. How can I prevent a thermal runaway?
A: The ethoxylation reaction has a high heat of reaction (ΔH ≈ -92 kJ/mol of EO), which can lead to a rapid increase in temperature and pressure if not controlled, a phenomenon known as thermal runaway.[3][8]
Control Measures:
-
Controlled EO Addition: Ethylene oxide must be added to the reactor in a controlled, semi-batch manner. The feed rate should be matched to the cooling capacity of the reactor to ensure the heat generated is effectively removed.[3]
-
Robust Cooling System: The reactor must be equipped with an efficient cooling system (e.g., a cooling jacket or internal coils).
-
Continuous Monitoring: Temperature and pressure inside the reactor must be monitored continuously.[3] An automated shutdown system that stops the EO feed and applies emergency cooling if the temperature or pressure exceeds a set limit is highly recommended.
-
Inert Atmosphere: The reaction is conducted under an inert nitrogen atmosphere. This prevents the formation of a flammable EO/air mixture in the reactor headspace.
Section 2: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction mechanism, catalysts, and conditions.
Q: What is the basic chemical mechanism for the base-catalyzed ethoxylation of this compound?
A: The reaction proceeds via an anionic ring-opening polymerization mechanism.[9]
-
Initiation: A basic catalyst, typically potassium hydroxide (KOH), deprotonates the hydroxyl group of the this compound, forming a highly nucleophilic phenoxide anion.[9]
-
Propagation: The phenoxide anion attacks one of the carbon atoms of the ethylene oxide ring, causing the ring to open and forming a new ether linkage and an alkoxide anion at the end of the new chain.
-
Chain Growth: This newly formed alkoxide is also nucleophilic and can attack another molecule of ethylene oxide. This process repeats, sequentially adding ethylene oxide units and growing the polyoxyethylene chain.[9]
Reaction Mechanism Visualization
Q: Which catalyst is best for my experiment?
A: The choice of catalyst depends on your desired product characteristics.
| Catalyst Type | Example(s) | Key Characteristics | Best For |
| Alkali Metal Hydroxides | Potassium Hydroxide (KOH), Sodium Hydroxide (NaOH) | High activity, low cost, produces a broad (Poisson) distribution of ethoxylates.[9][10] KOH is generally more active than NaOH.[9] | General-purpose synthesis where a wide oligomer distribution is acceptable. |
| Narrow-Range Catalysts | Composite metal oxides (e.g., Al-Mg oxides), Mercarbide | Produce a much narrower distribution of ethoxy chains ("peaked" ethoxylates).[11][12] Can be heterogeneous, allowing for easier removal.[13] | Applications requiring specific properties, such as improved wetting or lower foaming, which are influenced by a specific chain length. |
| Double Metal Cyanide (DMC) | Zn₃[Co(CN)₆]₂-based | Highly active, allowing for lower catalyst concentrations and potentially lower reaction temperatures. | Specialized industrial processes aiming for high efficiency and purity.[10] |
Q: What are the typical reaction conditions for a standard KOH-catalyzed ethoxylation?
A: For a standard laboratory or industrial batch reaction using KOH, the following conditions are typical:
-
Temperature: 130°C to 180°C.[9]
-
Pressure: 1 to 2 bar (gauge pressure).[8]
-
Catalyst Concentration: 0.1% to 1.0% by weight of the this compound.[9]
-
Atmosphere: Inert (Nitrogen).
Q: How do I control the final degree of ethoxylation (number of EO units)?
A: The average degree of ethoxylation is controlled by the molar ratio of the reactants. The number of moles of ethylene oxide fed into the reactor per mole of this compound charged determines the average length of the polyoxyethylene chain. For example, to produce a dodecylphenol ethoxylate with an average of 5 EO units (POE (5) dodecyl phenol), you would use a 5:1 molar ratio of ethylene oxide to this compound.[9]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the ethoxylation of this compound.
Problem 1: Low or No Conversion
Q: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
A: This issue, often called a stalled reaction, is typically related to catalyst activity or reactant purity.
| Potential Cause | Explanation | Troubleshooting Action |
| Water in the Reactor | Water will react preferentially with ethylene oxide to form polyethylene glycol (PEG) and can also deactivate the phenoxide initiator by protonating it.[13] | 1. Dry Reactants: Ensure the this compound is anhydrous. This can be achieved by heating it under vacuum (e.g., to 130°C at <10 mm Hg) to remove residual water before EO addition.[10] 2. Dry Catalyst: Use anhydrous KOH or prepare the catalyst in situ and remove the water of formation via vacuum stripping.[10] |
| Acidic Impurities | Any acidic impurities in the this compound will neutralize the basic catalyst, rendering it inactive. | 1. Check Substrate Purity: Use a high-purity grade of this compound. If purity is uncertain, consider a pre-treatment with a small amount of base followed by filtration. 2. Increase Catalyst Load: As a last resort, a slight increase in catalyst concentration may overcome trace acidic impurities. |
| Poor Mass Transfer | Ethylene oxide is a gas that must dissolve into the liquid this compound to react. If mixing is poor, the reaction becomes limited by the rate of dissolution.[14][15] | 1. Increase Agitation: Ensure the reactor's stirrer is operating at a speed sufficient to create good surface turnover and vortexing, maximizing the gas-liquid interface. 2. Check EO Feed System: Ensure the EO is being introduced below the liquid surface (via a dip tube) to maximize contact time and dissolution. |
| Low Temperature | The reaction rate is temperature-dependent. If the temperature is too low, the reaction kinetics will be very slow. | 1. Verify Temperature: Check that the reactor temperature is within the optimal range of 130-180°C.[9] 2. Calibrate Thermocouple: Ensure your temperature measurement device is accurately calibrated. |
Troubleshooting Workflow: Low Conversion
Problem 2: Significant Byproduct Formation
Q: I'm observing significant amounts of polyethylene glycol (PEG) and possibly 1,4-dioxane in my product. What is causing this and how can I prevent it?
A: Byproduct formation compromises product quality and performance. Both PEG and 1,4-dioxane arise from predictable side reactions.
-
Polyethylene Glycol (PEG) Formation:
-
Cause: As mentioned, trace amounts of water are the primary initiators for PEG formation. Water reacts with ethylene oxide to form ethylene glycol, which then propagates to form PEG chains.[13] These chains do not contain the hydrophobic dodecylphenol group and act as an impurity.
-
Prevention: The most critical preventative measure is ensuring a strictly anhydrous reaction environment. Follow the drying procedures outlined in "Problem 1."
-
-
1,4-Dioxane Formation:
-
Cause: 1,4-Dioxane is a cyclic ether formed from the dimerization of ethylene oxide. This side reaction is favored by high temperatures and the presence of acidic species.[8] While less common under standard basic catalysis, it can still occur. 1,4-Dioxane is a suspected carcinogen and its presence is highly regulated in consumer products.[8]
-
Prevention:
-
Maintain Basic Conditions: Ensure an adequate concentration of the basic catalyst throughout the reaction.
-
Strict Temperature Control: Avoid temperature excursions above the recommended maximum (typically 180°C).
-
Purification: If formed, 1,4-dioxane can be removed by vacuum stripping, though this requires careful control.
-
-
Problem 3: Product Purification and Color Issues
Q: The final product is dark in color and contains residual catalyst. What is the standard purification protocol?
A: The crude product from a base-catalyzed ethoxylation is an alkaline mixture that must be neutralized and filtered to yield a clean, stable final product.
Standard Purification Protocol:
-
Cooling: After the reaction is complete and all EO has been consumed, cool the reactor contents to a safe temperature (e.g., 80-90°C).
-
Neutralization: Slowly add a neutralizing acid, such as phosphoric acid or acetic acid, to the stirred product. The goal is to neutralize the KOH catalyst, forming a salt (e.g., potassium phosphate or potassium acetate). Monitor the pH to reach a near-neutral state (pH 6-7).
-
Adsorption (Optional but Recommended): For higher purity, a filter aid or adsorbent like magnesium silicate can be added.[16] This helps adsorb the fine salt particles and other polar impurities.
-
Filtration: Filter the hot product through a filter press or a laboratory equivalent (e.g., a heated Buchner funnel with filter paper) to remove the precipitated salts and filter aid.[10][16] The resulting product should be a clear, light-colored liquid.
A dark color can indicate product degradation due to excessive temperatures or oxygen exposure. Maintaining a strict nitrogen blanket throughout the reaction and cooling phases is crucial.
Section 4: Standard Operating Protocol
This section provides a generalized, step-by-step protocol for a lab-scale ethoxylation.
Experimental Protocol: Lab-Scale Ethoxylation of this compound (Target: 5 moles EO)
-
Reactor Setup:
-
Assemble a pressure-rated glass or stainless-steel laboratory reactor equipped with a mechanical stirrer, thermocouple, cooling/heating jacket, gas inlet (for N₂), liquid EO inlet (with a dip tube extending below the liquid surface), and a pressure gauge/transducer.
-
Ensure all connections are leak-tight.
-
-
Reactant Charging and Drying:
-
Charge the reactor with this compound (e.g., 262.4 g, 1.0 mol).
-
Add the catalyst, anhydrous potassium hydroxide (e.g., 1.3 g, ~0.5% w/w).
-
Seal the reactor. Begin stirring and purge the system with dry nitrogen for 15-20 minutes.
-
Heat the mixture to 130°C under a gentle nitrogen flow and apply a vacuum (e.g., <10 mm Hg) for 1 hour to remove any residual water.[10]
-
-
Reaction Execution:
-
Break the vacuum with nitrogen and pressurize the reactor to ~1.5 bar with nitrogen.
-
Increase the temperature to the target reaction temperature (e.g., 150°C).
-
Begin the slow, controlled addition of liquid Ethylene Oxide (220.2 g, 5.0 mol) via a pump.
-
Monitor the temperature and pressure closely. Adjust the EO feed rate to maintain the temperature within ±2°C of the setpoint. The pressure should remain relatively constant as the gaseous EO is consumed.
-
The total addition time will depend on the cooling capacity of your system.
-
-
Digestion Phase:
-
After all the EO has been added, maintain the reaction temperature for an additional 1-2 hours to ensure all unreacted EO is consumed. This is confirmed by a steady drop in reactor pressure to the initial nitrogen pressure.
-
-
Workup and Purification:
-
Cool the reactor to 80-90°C.
-
Vent the nitrogen pressure.
-
Slowly add a stoichiometric amount of 85% phosphoric acid to neutralize the KOH catalyst.
-
Filter the hot product to remove the potassium phosphate salts.
-
-
Analysis:
References
- 1. CCOHS: Ethylene Oxide [ccohs.ca]
- 2. airgas.com [airgas.com]
- 3. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 4. osha.gov [osha.gov]
- 5. balchem.com [balchem.com]
- 6. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 7. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethoxylation - Wikipedia [en.wikipedia.org]
- 9. Buy POE (5) dodecyl phenol | 9014-92-0 [smolecule.com]
- 10. WO2015079451A1 - Alkylphenol ethoxylates and a process for preparing the same - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethylene Oxide Solubility and Ethoxylation Kinetics in the Synthesis of Nonionic Surfactants | Semantic Scholar [semanticscholar.org]
- 15. Item - Ethoxylation reactor modelling and design - Swinburne - Figshare [figshare.swinburne.edu.au]
- 16. US6342641B1 - Purified bisphenol a ethoxylates and processes of purifying thereof - Google Patents [patents.google.com]
- 17. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Minimizing By-product Formation in Dodecylphenol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for dodecylphenol synthesis. This guide is designed for researchers, scientists, and process development professionals to address common challenges encountered during the alkylation of phenol with dodecene. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to optimize your reaction, maximize the yield of the desired para-dodecylphenol isomer, and minimize the formation of unwanted by-products.
The synthesis of dodecylphenol, a key intermediate for surfactants, lubricant additives, and resins, is primarily achieved through the Friedel-Crafts alkylation of phenol.[1] While the reaction appears straightforward, its execution is nuanced. The process is often complicated by competing side reactions that lead to a complex mixture of products, reducing the purity and yield of the target molecule.[2] This guide offers solutions to these common issues in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues. Each answer provides a diagnosis of the potential causes and a step-by-step protocol for resolution.
Q1: My final product has a low yield of the desired mono-alkylated dodecylphenol. What are the likely causes and solutions?
A low yield of the mono-alkylated product is a frequent issue, typically stemming from polysubstitution or competing O-alkylation.
Primary Cause 1: Polysubstitution The introduction of the first dodecyl group onto the phenol ring is an activating process, making the mono-dodecylphenol product more reactive than the starting phenol.[3] This leads to subsequent alkylation, forming di- and tri-dodecylphenols, which reduces the yield of the desired mono-substituted product.[2]
Solution:
-
Increase the Molar Excess of Phenol: The most effective strategy to suppress polysubstitution is to use a large molar excess of phenol relative to the dodecene.[3] By increasing the concentration of the less reactive starting material (phenol), you statistically favor the alkylation of phenol over the already-alkylated product.
-
Experimental Protocol:
-
Start with a phenol:dodecene molar ratio of 3:1.
-
If polysubstitution is still observed (e.g., via GC-MS analysis), incrementally increase the ratio to 5:1 or higher.
-
Note that using a large excess will necessitate a more rigorous downstream purification process to remove unreacted phenol, often by vacuum distillation.[4]
-
-
Primary Cause 2: Competing O-Alkylation The phenoxide ion can be alkylated on the oxygen atom, forming an unwanted dodecyl phenyl ether by-product.[3] This reaction competes directly with the desired C-alkylation on the aromatic ring.
Solution:
-
Catalyst and Temperature Optimization: The choice of catalyst and reaction temperature can influence the C- vs. O-alkylation ratio.
-
Experimental Protocol:
-
If using a strong Lewis acid like AlCl₃, ensure the reaction temperature is controlled. Lower temperatures often favor para-C-alkylation (thermodynamic product).[3]
-
Consider using solid acid catalysts, such as acidic ion-exchange resins or zeolites. These catalysts can offer higher selectivity for C-alkylation due to steric hindrance within their porous structures.[4][5]
-
Analyze the product mixture via FT-IR for the characteristic ether linkage (C-O-C stretch) to quantify the extent of O-alkylation.
-
-
Q2: I'm observing poor regioselectivity with high levels of ortho- and meta-isomers. How can I increase the yield of para-dodecylphenol?
Achieving high para-selectivity is critical as p-dodecylphenol is often the most commercially valuable isomer.[4] The regioselectivity is governed by a balance between kinetic and thermodynamic control.[3]
Primary Cause: Kinetic vs. Thermodynamic Control
-
Kinetic Control: At lower temperatures, the reaction may favor the formation of the ortho-isomer due to the directing effect of the hydroxyl group.
-
Thermodynamic Control: At higher temperatures, the reaction can become reversible. The more sterically hindered ortho-isomer can rearrange to the more stable para-isomer. Bulky alkylating agents like dodecene inherently favor substitution at the less sterically hindered para position.[3]
Solution:
-
Optimize Reaction Temperature:
-
Experimental Protocol:
-
Conduct a temperature screening study, running the reaction at various temperatures (e.g., 60°C, 90°C, 120°C) while keeping other parameters constant.[6]
-
Monitor the ortho/para isomer ratio using HPLC or GC analysis for each temperature point.
-
Generally, higher temperatures will favor the thermodynamically stable para-product. However, excessively high temperatures can lead to increased by-product formation and degradation.[7][8]
-
-
-
Select an Appropriate Catalyst: Certain catalysts are known to promote para-selectivity.
-
Catalyst Selection:
-
Solid Acid Catalysts: Shape-selective catalysts like HY zeolites or modified mesoporous silica (e.g., Al-KIT-6) can sterically hinder the formation of the ortho-isomer, thus favoring the para-product.[9][10]
-
Ion-Exchange Resins: Acidic ion-exchange resins are widely used to achieve high reaction selectivity and minimize waste.[4][11]
-
Aluminum Phenoxide: This catalyst, which can be formed in situ from aluminum and phenol, is known to favor ortho-alkylation, so it should be avoided if the para isomer is the goal.[12][13]
-
-
Q3: A viscous, polymeric substance is forming in the reactor. What is it and how do I prevent it?
The formation of a high-molecular-weight, viscous material is a clear indication of alkene polymerization.
Primary Cause: Dodecene Polymerization Under the acidic conditions of the Friedel-Crafts reaction, the dodecene monomer can polymerize, leading to yield loss and processing difficulties.[3]
Solution:
-
Control Alkene Concentration: The most effective way to prevent polymerization is to keep the instantaneous concentration of dodecene in the reaction mixture low.
-
Experimental Protocol:
-
Instead of adding all the dodecene at the beginning of the reaction, add it slowly and dropwise to the heated phenol-catalyst mixture over several hours.[14]
-
Ensure vigorous stirring to rapidly disperse the added dodecene and promote its reaction with phenol rather than with itself.
-
Lowering the reaction temperature can also reduce the rate of polymerization, but this must be balanced with the desired rate of alkylation.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for dodecylphenol production, and how do they influence selectivity?
The choice of catalyst is one of the most critical parameters in dodecylphenol synthesis. Catalysts can be broadly divided into homogeneous and heterogeneous types.
| Catalyst Type | Examples | Advantages | Disadvantages | Selectivity Impact |
| Homogeneous Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, readily available. | Difficult to separate from product, generate corrosive aqueous waste, require more than stoichiometric amounts due to complexation with phenol.[3] | Can be tuned for ortho/para selectivity with temperature, but can also promote side reactions. |
| Homogeneous Brønsted Acids | H₂SO₄, Methanesulfonic acid | Low cost. | Corrosive, significant waste generation, can lead to sulfonation by-products.[15] | Generally less selective than other catalyst types. |
| Heterogeneous Solid Acids | Zeolites (e.g., HY, Hβ), Acidic Clays | Easily separable (filtration), reusable, environmentally benign, shape-selective.[14] | Can be prone to deactivation, may have lower activity than homogeneous catalysts. | Excellent for promoting para-selectivity due to steric constraints within the catalyst pores.[9] |
| Heterogeneous Resins | Acidic Ion-Exchange Resins (e.g., Amberlyst) | High selectivity, minimal waste, easy to handle and separate.[4][11] | Limited thermal stability compared to zeolites. | High selectivity for the para-isomer is commonly reported.[4] |
Q2: How does reaction temperature generally affect by-product formation?
Temperature is a double-edged sword in phenol alkylation. It influences reaction rate, selectivity, and the formation of undesirable by-products.[7][16]
-
Low Temperature: Favors kinetic products (often the ortho-isomer). Reaction rates are slower, potentially leading to incomplete conversion. However, it can minimize side reactions like alkene polymerization and thermal degradation.[3]
-
Moderate Temperature (e.g., 60-120°C): Often represents a good balance. Allows for the formation of the thermodynamically favored para-isomer without excessive side reactions. The optimal temperature is catalyst-dependent.[6]
-
High Temperature: Increases the reaction rate significantly but can lead to a loss of selectivity. It can promote polysubstitution, carbocation rearrangements, and catalyst degradation.[8][17] It can also facilitate the Fries rearrangement of any O-alkylated intermediates.[3]
Q3: What are the typical analytical methods to quantify dodecylphenol isomers and by-products?
A robust analytical methodology is crucial for optimizing the reaction. A combination of techniques is often employed:
-
Gas Chromatography (GC): The workhorse technique for this analysis. Using a suitable capillary column (e.g., DB-5 or equivalent), it can effectively separate phenol, dodecene isomers, dodecylphenol isomers (ortho, meta, para), and di-dodecylphenols. A Flame Ionization Detector (FID) is used for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Essential for the identification of unknown by-products. It provides mass spectra that can be used to elucidate the structures of impurities like dodecyl phenyl ether or rearranged alkylphenols.
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating less volatile components like polyalkylated species. A reversed-phase C18 column with a UV detector is a common setup.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for detailed structural confirmation of the final purified product and for identifying the substitution pattern on the aromatic ring.
Visualizing Reaction Pathways and Troubleshooting
To better understand the competing reactions and develop a logical troubleshooting approach, the following diagrams are provided.
Reaction Pathway Diagram
This diagram illustrates the desired reaction pathway to para-dodecylphenol and the primary competing side reactions.
Caption: Reaction pathways in dodecylphenol synthesis.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in your experiment.
References
- 1. nbinno.com [nbinno.com]
- 2. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Dodecylphenol - PCC Group [products.pcc.eu]
- 5. jk-sci.com [jk-sci.com]
- 6. CN114456042B - Preparation method of p-dodecylphenol - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. syxbsyjg.com [syxbsyjg.com]
- 10. researchgate.net [researchgate.net]
- 11. CN103657723B - Preparation method of catalyst for preparing dodecyl phenol - Google Patents [patents.google.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 14. Synthesis routes of 2-Dodecylphenol [benchchem.com]
- 15. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cyberleninka.ru [cyberleninka.ru]
Technical Support Center: Catalyst Selection for Efficient 2-Dodecylphenol Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the alkylation of phenol with dodecene. The synthesis of this compound, a critical intermediate for surfactants, lubricant additives, and resins, presents unique challenges in achieving high conversion and, more importantly, high regioselectivity.[1][2][3][4] The choice of catalyst is paramount and directly influences product distribution, yield, and process efficiency.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles. We will address common experimental hurdles in a question-and-answer format, offering field-proven insights and troubleshooting strategies to optimize your synthesis. Our approach is grounded in established scientific literature to ensure you are equipped with reliable and actionable information.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. Each problem is presented with potential causes and validated solutions.
Issue 1: Low Conversion of Phenol and/or Dodecene
Q: My reaction has stalled, or the final conversion rate is unacceptably low. What are the likely causes and how can I fix this?
A: Low conversion is a frequent issue that can typically be traced back to catalyst activity, reaction conditions, or reactant purity.
-
Potential Cause 1: Catalyst Deactivation. The acidic sites on your catalyst are the heart of the reaction. They can be compromised in several ways:
-
Poisoning: Water is a common poison for many acid catalysts, especially those sensitive to hydrolysis like certain aluminum-based catalysts.[5] Ensure your phenol and dodecene are sufficiently dry. Some catalysts, like TREVERLYST™, are specifically provided in dry form for reactions like phenol alkylation where water must be absent.[6]
-
Coking/Fouling: At higher temperatures, side reactions can lead to the formation of heavy organic residues (coke) that block the catalyst's pores and active sites. This is a known issue with solid acid catalysts.
-
Thermal Degradation: This is particularly relevant for ion-exchange resins, which have a limited thermal stability compared to inorganic catalysts like zeolites.[7][8] Exceeding the manufacturer's recommended temperature can cause irreversible damage to the resin's structure. Local overheating due to the exothermic nature of the reaction can also be a culprit.[9]
-
-
Solution Strategy:
-
Verify Reactant Purity: Use anhydrous grade phenol and ensure your dodecene has a low water content. Distillation of reactants may be necessary.
-
Optimize Temperature: Ensure you are operating within the optimal temperature window for your chosen catalyst. For many ion-exchange resins, this is between 80°C and 130°C.[9] For some zeolite systems, temperatures around 100°C are effective.
-
Catalyst Regeneration: If coking is suspected, consult literature for a suitable regeneration protocol. This often involves a carefully controlled calcination (burn-off) procedure for inorganic catalysts like zeolites.
-
Check for Hotspots: Ensure efficient stirring or reactor design to dissipate heat effectively and prevent localized overheating.[9]
-
Issue 2: Poor Selectivity - High Yield of 4-Dodecylphenol (para-isomer)
Q: My primary product is 4-dodecylphenol, but my target is the this compound (ortho-isomer). How can I improve ortho-selectivity?
A: Controlling regioselectivity between the ortho and para positions is a classic challenge in Friedel-Crafts alkylation. The formation of the para-isomer is often thermodynamically favored, while the ortho-isomer is the desired kinetic product in many applications.
-
Potential Cause 1: Catalyst Choice. Most standard solid acid catalysts, such as Amberlyst-15 or generic acid-treated clays, will produce a mixture of ortho and para isomers, often favoring the para product.[10][11]
-
Potential Cause 2: Reaction Mechanism. The alkylation proceeds via an electrophilic attack on the electron-rich phenol ring. The para-position is sterically less hindered, making it an easy target.
-
Solution Strategy:
-
Employ Shape-Selective Catalysts: Large-pore zeolites like H-Beta, H-Mordenite, and H-USY can favor the formation of the ortho-isomer. This is attributed to a "surface catalysis phenomenon" where the transition state leading to the ortho product is stabilized within the catalyst's pore structure.[10]
-
Utilize Ortho-Directing Catalysts: Aluminum phenoxide catalysts are well-known for their high selectivity in directing alkylation to the ortho position.[5][12] A silica-supported aluminum phenolate catalyst has also been developed to combine this selectivity with the benefits of a heterogeneous system.[12]
-
Rhenium Catalysis: For highly specific ortho-monoalkylation, a Re₂(CO)₁₀ catalyst system has been reported to proceed with excellent regioselectivity.[13]
-
Issue 3: High Levels of Di-dodecylphenol and Other Multi-Alkylated Byproducts
Q: I am observing significant amounts of di- and tri-alkylated phenols in my GC-MS analysis. How can I suppress this over-alkylation?
A: Over-alkylation occurs when the initially formed mono-alkylated product competes with phenol for the remaining dodecene, which is a common issue in Friedel-Crafts reactions.
-
Potential Cause: Reactant Stoichiometry. If the molar ratio of dodecene to phenol is too high (approaching or exceeding 1:1), the probability of a second alkylation event on the already-substituted phenol ring increases significantly.[9]
-
Solution Strategy:
-
Use a Large Excess of Phenol: The most effective way to minimize di-alkylation is to use a high molar excess of phenol relative to dodecene. A molar ratio of phenol to olefin of 4:1 has been used effectively.[14] Ratios of at least 1 mole of phenol per mole of olefin are required, with higher excesses being preferable.[3] This ensures that an olefin molecule is statistically more likely to encounter and react with an un-substituted phenol molecule rather than a mono-alkylated one.
-
Control Reaction Time and Temperature: Milder reaction conditions can sometimes suppress the formation of di-alkylated products.[3] Monitor the reaction progress and stop it once the optimal conversion of dodecene is achieved, before significant over-alkylation occurs.
-
Issue 4: Formation of Dodecyl Phenyl Ether (O-Alkylation)
Q: My product mixture contains a significant amount of an ether byproduct. What is it and how can I prevent its formation?
A: This byproduct is almost certainly dodecyl phenyl ether, the result of alkylation occurring on the hydroxyl oxygen (O-alkylation) instead of the aromatic ring (C-alkylation).[1]
-
Potential Cause: Competing Reaction Pathways. O-alkylation and C-alkylation are competing reactions. O-alkylation is often kinetically favored, especially at lower temperatures and over weaker acid sites.[1][15] C-alkylation, the desired pathway, is favored at higher temperatures and requires stronger acid sites.[1] The initially formed ether can also undergo intramolecular rearrangement to form C-alkylated phenols.[15][16]
-
Solution Strategy:
-
Increase Reaction Temperature: As temperature increases, the rate of C-alkylation and the rearrangement of the O-alkylated ether to the C-alkylated product are enhanced. This shifts the equilibrium towards the desired product. For example, in studies with zeolites, increasing the temperature favored the formation of C-alkylates over O-alkylates.
-
Select a Catalyst with Stronger Acid Sites: Catalysts with a higher density of strong Brønsted acid sites tend to promote C-alkylation more effectively than those with predominantly weak acid sites.
-
Part 2: Frequently Asked Questions (FAQs)
Q: How do I choose the most suitable catalyst for this compound synthesis?
A: The "best" catalyst depends on your specific goals regarding selectivity, cost, and process (batch vs. continuous). Here is a comparative summary:
| Catalyst Type | Primary Advantages | Primary Disadvantages | Typical Temp. Range | Selectivity Notes |
| Ion-Exchange Resins (e.g., Amberlyst) | High activity, easy to separate, suitable for continuous processes.[9] | Low thermal stability, sensitive to water, potential for leaching.[8] | 80 - 130 °C[9] | Produces a mix of ortho/para isomers. |
| Zeolites (e.g., H-BEA, H-Mordenite) | High thermal stability, regenerable, potential for shape selectivity.[1] | Can be prone to deactivation by coking, higher initial cost. | 100 - 180 °C | Can favor ortho-alkylation.[10] |
| Solid Phosphoric Acid (SPA) | Low cost, high activity.[17][18] | Can be corrosive, potential for phosphate leaching. | 95 - 180 °C[17] | Generally produces a mix of isomers. |
| Activated Clay | Very low cost, readily available.[19] | Lower activity/selectivity, can be difficult to filter. | 130 - 150 °C[19] | Produces a mix of isomers. |
| Aluminum Phenoxide | Excellent ortho-selectivity.[5][12] | Homogeneous (difficult to separate), sensitive to moisture.[5][12] | ~150 °C[5] | Highly selective for ortho-alkylation. |
Q: What are the most critical reaction parameters to control?
A: Beyond catalyst choice, three parameters are critical for success:
-
Temperature: Directly influences reaction rate and selectivity (O- vs. C-alkylation, ortho vs. para rearrangement).[3][14]
-
Phenol-to-Dodecene Molar Ratio: The key to suppressing di- and multi-alkylation. An excess of phenol is crucial.[3][14]
-
Catalyst Loading: Affects the overall reaction rate. The amount should be optimized to achieve a reasonable reaction time without promoting excessive side reactions.
Q: What is a reliable, step-by-step experimental protocol to start with?
A: The following protocol for alkylation using a strongly acidic ion-exchange resin is a robust starting point.
Experimental Protocol: Synthesis of Dodecylphenol using Ion-Exchange Resin
Materials:
-
Phenol (anhydrous, >99%)
-
1-Dodecene (>95%)
-
Strongly acidic macroporous ion-exchange resin (e.g., Amberlyst-15, DIAION™ RCP145H), pre-dried under vacuum.
-
Toluene or other suitable solvent (optional, can be run neat).
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
Catalyst Preparation: Dry the ion-exchange resin catalyst in a vacuum oven at 80-100°C for at least 12 hours to remove any adsorbed water. Store in a desiccator until use.
-
Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen/argon inlet.
-
Charging Reactants: Charge the flask with phenol. A typical starting point is a 4:1 molar ratio of phenol to 1-dodecene.[14] If using a solvent, add it at this stage.
-
Inerting: Begin stirring and purge the system with nitrogen or argon for 15-20 minutes to remove oxygen.
-
Catalyst Addition: Add the pre-dried catalyst. A typical loading is 5-10% by weight relative to the reactants.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 90°C) under a gentle positive pressure of inert gas.[14]
-
Olefin Addition: Slowly add the 1-dodecene to the reaction mixture dropwise over a period of 1-2 hours. This helps control the reaction exotherm.
-
Reaction Monitoring: Maintain the reaction at the set temperature for 4-6 hours.[14][19] Monitor the progress by taking small aliquots and analyzing them by GC or TLC.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent and dried for potential reuse.
-
Remove the excess phenol and any solvent by vacuum distillation.
-
The crude dodecylphenol can then be purified by fractional vacuum distillation to separate the ortho- and para-isomers if required.
-
Part 3: Visualizations and Diagrams
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Simplified Reaction Mechanism
Caption: Competing O- and C-alkylation pathways in phenol alkylation.
References
- 1. scielo.br [scielo.br]
- 2. nbinno.com [nbinno.com]
- 3. US4914246A - Alkylphenols and derivatives thereof via phenol alkylation by cracked petroleum distillates - Google Patents [patents.google.com]
- 4. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]
- 6. Overview [chemra.com]
- 7. samyangtrilite.com [samyangtrilite.com]
- 8. CN103657723B - Preparation method of catalyst for preparing dodecyl phenol - Google Patents [patents.google.com]
- 9. US4168390A - Process for continuous alkylation of phenol using ion exchange resins - Google Patents [patents.google.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Alkylation of Phenol by 1-Dodecene and 1-Decanol. A Literature Correction | Chemsrc ID:516967 [chemsrc.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. orgsyn.org [orgsyn.org]
- 14. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06873C [pubs.rsc.org]
- 15. Alkylation of phenol: a mechanistic view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. US4912279A - Solid phosphoric acid catalyst - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis routes of this compound [benchchem.com]
Technical Support Center: A Troubleshooting Guide for 2-Dodecylphenol Experiments
Welcome to the comprehensive technical support center for 2-Dodecylphenol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile chemical. Here, we synthesize technical accuracy with field-proven insights to ensure your experiments are both successful and reproducible.
Section 1: Understanding this compound: Properties and Safety
Before embarking on any experimental work, a thorough understanding of the physical, chemical, and safety properties of this compound is paramount.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | --INVALID-LINK--[1] |
| Molecular Weight | 262.44 g/mol | --INVALID-LINK--[1] |
| Appearance | White or Colorless to Light yellow to Light orange powder to lump to clear liquid | TCI America |
| Melting Point | 42-46 °C | TCI America |
| Boiling Point | Approx. 300 – 340°C | PCC Group |
| Solubility | Difficult to dissolve in water; very soluble in aliphatic alcohols, ketones, esters, and aliphatic hydrocarbons. | PCC Group |
| CAS Number | 5284-29-7 | --INVALID-LINK--[1] |
Safety First: Handling and Storage
This compound is a corrosive and irritant substance that requires careful handling to avoid exposure.[1]
Q: What are the primary hazards associated with this compound?
A: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2] Inhalation may cause irritation to the nose and throat, and at high concentrations, can lead to chemical pneumonitis and pulmonary edema.[1]
Q: What personal protective equipment (PPE) should I wear when handling this compound?
A: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood. The following PPE is mandatory:
-
Gloves: Impervious gloves must be worn. Inspect gloves prior to use and use proper glove removal technique.[3]
-
Eye Protection: Safety goggles and a face shield are required.[4]
-
Lab Coat: A chemical-resistant lab coat should be worn.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols or dusts, a NIOSH-approved respirator is necessary.[4]
Q: What are the proper storage conditions for this compound?
A: Store this compound in a tightly closed container in a dry, well-ventilated area at room temperature.[3] It is recommended to store it in a cool and dark place, below 15°C, and under an inert gas as it can be air-sensitive. Keep it away from incompatible materials such as strong oxidizing agents.
Section 2: Synthesis of this compound: Troubleshooting the Friedel-Crafts Alkylation
The most common method for synthesizing this compound is the Friedel-Crafts alkylation of phenol with dodecene. While seemingly straightforward, this reaction is prone to several issues that can affect yield and purity.
Experimental Workflow: A Logical Approach
Caption: A typical experimental workflow for the synthesis and analysis of this compound.
Troubleshooting Common Synthesis Problems
Q: My reaction yield is very low. What could be the cause?
A: Low yields in Friedel-Crafts alkylation of phenols can stem from several factors:
-
Catalyst Deactivation: The hydroxyl group of phenol can act as a Lewis base and deactivate the Lewis acid catalyst. To counteract this, a stoichiometric or even an excess amount of the catalyst is often required.
-
Insufficient Catalyst Activity: The chosen Lewis acid may not be strong enough. For this reaction, stronger Lewis acids like AlCl₃ or solid acid catalysts like activated clay are effective.[2]
-
Low Reaction Temperature: The activation energy for the alkylation may not be reached. Gradually increasing the reaction temperature while monitoring the progress can improve the yield. A typical temperature for the reaction with dodecene is around 135°C.[2]
Q: I'm getting a mixture of products, including di- and tri-alkylated phenols. How can I improve the selectivity for the mono-alkylated product?
A: Polysubstitution is a common issue because the initial alkylation product is often more reactive than phenol itself. To favor mono-alkylation:
-
Use an Excess of Phenol: Employing a large excess of phenol relative to the dodecene will statistically favor the alkylation of the unreacted phenol over the already substituted product. A molar ratio of phenol to dodecene of 3:1 or higher is recommended.
-
Control Reaction Time and Temperature: Shorter reaction times and lower temperatures (if the reaction proceeds) can help minimize polysubstitution.
Q: My product seems to be a mix of isomers (e.g., 4-dodecylphenol). How can I control the regioselectivity?
A: The regioselectivity of the Friedel-Crafts alkylation is influenced by the catalyst and reaction conditions. While the ortho-product (this compound) is often desired, the para-product (4-dodecylphenol) is thermodynamically more stable and can be the major product, especially at higher temperatures. Using a milder catalyst or lower temperatures can sometimes favor the kinetically controlled ortho-product. Some specific catalysts can also direct the alkylation to the para position.
Q: I'm observing unexpected side products. What are they likely to be?
A: Besides polysubstitution, other side reactions can occur:
-
Carbocation Rearrangement: Although less common with a long, straight-chain alkene like 1-dodecene, rearrangements of the intermediate carbocation can lead to branched dodecyl chains on the phenol ring.
-
O-alkylation: The phenoxide ion can be alkylated on the oxygen atom to form a dodecyl phenyl ether. This is more likely to occur under basic conditions.
A Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the alkylation of phenol with dodecene.[2]
-
Setup: In a four-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer, add phenol (e.g., 325 g) and dried activated clay (e.g., 30 g).
-
Heating: Heat the mixture to 135°C with agitation.
-
Addition of Alkene: Slowly add 1-dodecene (e.g., 575 g) dropwise over 4 hours, maintaining the temperature at 135°C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Filtration: After the reaction is complete, cool the mixture and filter to remove the activated clay.
-
Purification: The crude product is then purified by vacuum distillation to obtain this compound.
Section 3: Purification of this compound
Purification is a critical step to obtain high-purity this compound, free from unreacted starting materials and side products.
Purification Workflow
Caption: A typical purification workflow for this compound.
Q: How can I effectively remove unreacted phenol from my product?
A: Unreacted phenol can be removed by liquid-liquid extraction.
-
Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 5% w/v). The acidic phenol will react with the base to form sodium phenoxide, which is soluble in the aqueous layer.
-
Separate the aqueous layer. Repeat the washing step to ensure complete removal of phenol.
-
Wash the organic layer with brine to remove any remaining aqueous base.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure.
Q: What is the best way to purify this compound to a high degree of purity?
A: Vacuum distillation is the most effective method for purifying this compound on a larger scale.[2][5] Due to its high boiling point, distillation must be performed under reduced pressure to prevent thermal decomposition.[5][6]
-
Setup: Use a standard vacuum distillation apparatus with a Claisen adapter to minimize bumping.[5] Ensure all glassware is free of cracks and all joints are properly greased.[5] A stir bar is essential for smooth boiling.[5]
-
Procedure:
-
Place the crude product in the distillation flask.
-
Slowly reduce the pressure using a vacuum pump.
-
Once a stable vacuum is achieved, begin heating the flask gently with a heating mantle.
-
Collect the fractions that distill at the expected boiling point for this compound under the specific vacuum pressure.
-
For smaller scale and very high purity requirements, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.
Section 4: Analysis of this compound
Accurate analysis is crucial to confirm the identity and purity of your synthesized this compound.
Troubleshooting Analytical Techniques
Table 2: Troubleshooting Common GC-MS and HPLC Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing (GC & HPLC) | - Active sites on the column interacting with the phenolic hydroxyl group.- Column contamination. | - Use a column specifically designed for phenol analysis (e.g., low-bleed, deactivated).- Derivatize the phenol to a less polar TMS ether before GC analysis.- For HPLC, use a mobile phase with a suitable pH to suppress the ionization of the hydroxyl group. |
| Poor Resolution (GC & HPLC) | - Inappropriate column or mobile phase.- Isomers co-eluting. | - Optimize the temperature gradient (GC) or the mobile phase composition (HPLC).- Use a longer column or a column with a different stationary phase for better separation of isomers. |
| Ghost Peaks (GC & HPLC) | - Contamination in the injector, column, or detector.- Carryover from previous injections. | - Clean the injector and detector.- Bake out the GC column.- Flush the HPLC system with a strong solvent. |
| Baseline Noise/Drift (GC & HPLC) | - Column bleed (GC).- Leaks in the system.- Detector instability. | - Use a low-bleed GC column.- Check for and fix any leaks.- Allow the detector to stabilize. |
Recommended Analytical Protocols
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
HPLC Analysis:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
-
Detector: UV detector set at a wavelength where phenols absorb (around 270-280 nm).
Spectral Interpretation
Q: What are the key features to look for in the spectra of this compound?
A:
-
¹H NMR:
-
Aromatic protons will appear in the range of 6.7-7.2 ppm.
-
The phenolic -OH proton will be a broad singlet, typically between 4-7 ppm.
-
The aliphatic protons of the dodecyl chain will be in the upfield region (0.8-2.6 ppm), with the terminal methyl group appearing as a triplet around 0.9 ppm.
-
-
¹³C NMR:
-
Aromatic carbons will be in the range of 115-155 ppm.
-
The carbon attached to the hydroxyl group will be the most downfield aromatic carbon.
-
The aliphatic carbons of the dodecyl chain will appear in the upfield region (14-35 ppm).
-
-
FT-IR:
-
A broad O-H stretch from the phenolic hydroxyl group will be present around 3200-3600 cm⁻¹.[7]
-
C-H stretches from the aromatic ring will be just above 3000 cm⁻¹.
-
C-H stretches from the aliphatic dodecyl chain will be just below 3000 cm⁻¹.
-
C=C stretches from the aromatic ring will appear in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretch will be present around 1200-1260 cm⁻¹.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) should be observed at m/z = 262.
-
A prominent fragment is often observed at m/z = 107, corresponding to the hydroxytropylium ion, which is characteristic of alkylphenols. This is due to benzylic cleavage.
-
Other fragments will result from the cleavage of the dodecyl chain.
-
Section 5: Troubleshooting in Applications
This compound is a key intermediate in the production of surfactants and epoxy resins. Here we address common issues encountered in these applications.
Surfactant Formulation
Q: I am using this compound ethoxylate in a formulation, but I'm having issues with emulsion stability (phase separation). What could be the problem?
A: Emulsion instability can be due to several factors:
-
Incorrect Hydrophile-Lipophile Balance (HLB): The degree of ethoxylation of your this compound determines its HLB value. You may need to adjust the number of ethylene oxide units to better match the oil phase you are trying to emulsify.
-
Insufficient Surfactant Concentration: The concentration of the surfactant may be below the critical micelle concentration (CMC) required for stable emulsion formation.
-
Incompatibility with Other Ingredients: Other components in your formulation (e.g., salts, polymers) could be interfering with the surfactant's performance.
Q: My surfactant formulation is showing poor wetting performance.
A: Poor wetting is often related to the structure of the surfactant and its concentration. The branched or linear nature of the dodecyl chain can affect how the surfactant packs at interfaces. You may need to experiment with different isomers of dodecylphenol or blend it with other surfactants to achieve the desired wetting properties.
Epoxy Resin Formulation
Q: I'm using this compound as a modifier in my epoxy resin formulation, but the curing time is too long.
A: this compound can act as a reactive diluent in epoxy formulations. The phenolic hydroxyl group can react with the epoxy groups, but this reaction is generally slower than the reaction with the primary curing agent (e.g., an amine).
-
Steric Hindrance: The bulky dodecyl group in the ortho position can sterically hinder the reaction of the hydroxyl group.
-
Catalyst: The addition of a suitable catalyst can accelerate the curing process.
Q: The final cured epoxy resin is too brittle.
A: While this compound can improve the flexibility of epoxy resins compared to unmodified systems, an incorrect ratio of resin, curing agent, and modifier can lead to suboptimal mechanical properties. The long dodecyl chain can disrupt the cross-linking density. You may need to adjust the formulation ratios to achieve the desired balance of hardness and flexibility.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Performance of 2-Dodecylphenol Surfactants
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-dodecylphenol (DDP) based surfactants. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing your formulations. As a non-ionic surfactant, often used in its ethoxylated form (DPEO), this compound offers versatile performance, but its efficacy is highly dependent on formulation parameters.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your experimental outcomes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions encountered when working with this compound surfactants.
Q1: My emulsion is showing signs of instability (creaming, coalescence). What is the primary cause and how can I fix it?
A: Emulsion instability is almost always linked to a mismatch in the Hydrophilic-Lipophilic Balance (HLB) of the surfactant system relative to the oil phase you are trying to emulsify. This compound and its ethoxylates are typically used as intermediates or primary emulsifiers in creating stable oil-in-water (O/W) or water-in-oil (W/O) emulsions.[2][3]
Core Principle: The HLB System The HLB system provides a scale to help select the appropriate surfactant for a specific oil. Low HLB values (approx. 4-6) are favorable for W/O emulsions, while high HLB values (approx. 8-18) are ideal for O/W emulsions.[4] Each oil or lipid has a required HLB value for optimal emulsification. Your goal is to match the HLB of your surfactant system to the required HLB of your oil phase.
Troubleshooting Steps:
-
Determine the Required HLB: If not known, you must determine the required HLB of your oil phase experimentally. This involves creating a series of small emulsions with surfactant blends of varying, known HLB values and observing which one yields the most stable emulsion.
-
Blend Surfactants: It is rare for a single surfactant to provide the perfect HLB. The most effective strategy is to blend a high HLB surfactant (like a highly ethoxylated DPEO) with a low HLB surfactant (like a low-ethoxylated DPEO or another lipophilic surfactant like Sorbitan Oleate).[5] The HLB of the blend is the weighted average of the individual surfactant HLBs.[4]
-
Add a Co-surfactant/Stabilizer: Incorporating a co-surfactant, such as a fatty alcohol, can enhance stability.[6] These molecules position themselves at the oil-water interface alongside the primary surfactant, reducing interfacial tension and preventing droplet coalescence. Polymers like xanthan gum or HPMC can also be added to the aqueous phase to increase viscosity and sterically hinder droplet movement.[7][8]
Q2: I'm observing phase separation when I increase the temperature of my formulation. What is happening and how can I control it?
A: You are observing the cloud point , a critical phenomenon for non-ionic surfactants like this compound ethoxylates (DPEOs).[9][10] The cloud point is the temperature at which the surfactant becomes insoluble in the aqueous phase, leading to a cloudy appearance and phase separation.[11] For maximum performance in applications like detergency and wetting, it is often desirable to work at or just below the cloud point of your formulation.[9][11]
Core Principle: Ethylene Oxide Hydration The water solubility of DPEOs is due to hydrogen bonding between water molecules and the ethylene oxide (EO) chain. As temperature increases, this hydrogen bonding is disrupted, the surfactant becomes less hydrated (more hydrophobic), and it separates from the water.
Strategies for Cloud Point Modification:
| Additive Type | Effect on Cloud Point | Mechanism of Action | Common Examples |
| Electrolytes (Salts) | Decrease | Salts compete for water molecules, dehydrating the EO chain and reducing the surfactant's water solubility.[10][11] | NaCl, Na₂SO₄, CaCl₂[9] |
| Ionic Surfactants | Increase | The inclusion of ionic head groups in the micelle increases electrostatic repulsion, enhancing overall solubility in water.[10][12] | Sodium Dodecyl Sulfate (SDS) |
| Hydrotropes/Couplers | Increase | These molecules improve the solvent's ability to dissolve the surfactant, effectively increasing its solubility and thus the cloud point.[11] | Propylene Glycol, Ethanol[12] |
| Chain Length | Varies | Increasing the EO chain length increases the cloud point and water solubility. Increasing the alkyl (dodecyl) chain length decreases it.[11] | N/A (Inherent to surfactant) |
A common strategy is to select a DPEO with a cloud point slightly above your operating temperature and then fine-tune it downwards by adding electrolytes if needed.
Q3: My formulation's viscosity dropped unexpectedly after adding an active ingredient. What are the likely causes?
A: A sudden drop in viscosity often points to a disruption of the structured network within your formula. This can be caused by several factors, especially when using salt or polymers for thickening.[13][14]
Troubleshooting Workflow for Viscosity Loss:
Caption: Troubleshooting workflow for viscosity reduction.
Causality Explained:
-
pH Changes: Many thickening polymers are pH-sensitive. A shift in pH caused by an acidic or basic active ingredient can cause the polymer to collapse, leading to a drastic loss of viscosity.[13][14]
-
Over-salting: If you are using sodium chloride to build viscosity (a common technique with non-ionic surfactants), adding an active ingredient that is a salt itself can push the electrolyte concentration too high, causing the micellar structure to break down.[14]
-
Active Ingredient Interference: Certain active ingredients, particularly essential oils or other lipophilic compounds, can interfere with micelle formation and disrupt the polymer network, leading to thinning.[14]
Q4: How does the branched structure of some dodecylphenol isomers affect performance compared to linear alkylphenol ethoxylates?
A: The structure of the dodecyl hydrophobe—whether it is linear or branched—has a significant impact on the surfactant's physical properties and performance. Commercial dodecylphenol is often a mixture of isomers.[15]
Core Principle: Molecular Packing The geometry of the surfactant molecule dictates how efficiently it can pack at interfaces and form micelles.
-
Branched Chains: A branched dodecyl chain is bulkier than a linear one. This steric hindrance makes it harder for the surfactant molecules to pack tightly.
-
Advantages: This can lead to better wetting and penetrating properties.[16] The branched structure can also result in lower pour points and reduced gelling, which is beneficial for handling and formulation.[17]
-
Disadvantages: Branched structures may have a slightly lower surface activity and can be less biodegradable than their linear counterparts.[16][17]
-
-
Linear Chains: Linear chains pack more efficiently at interfaces, which can lead to a lower Critical Micelle Concentration (CMC) and more effective reduction of surface tension.
A recent study highlighted that synthesized branched dodecyl phenol polyoxyethylene ethers (b-DPEOₙ) exhibit excellent wetting ability, suggesting their utility in textile and pesticide industries.[16] The choice between a linear or branched hydrophobe depends on whether you are optimizing for surface tension reduction (linear) or wetting/penetration (branched).
Section 2: Experimental Protocols
Protocol 1: Visual Determination of Cloud Point
This protocol provides a standardized method for determining the cloud point of your this compound ethoxylate formulation.[12]
Materials:
-
1% (w/w) solution of your DPEO formulation in deionized water
-
Clear glass test tube with a stopper
-
Calibrated thermometer
-
Water bath with heating and stirring capabilities
-
Light source and a dark background
Procedure:
-
Preparation: Prepare a 1% by weight solution of the surfactant formulation in deionized water. Ensure it is fully dissolved.
-
Sample Setup: Place 20 mL of the solution into the test tube. Insert the thermometer, ensuring the bulb is fully submerged but not touching the bottom of the tube.
-
Heating: Place the test tube in the water bath. Begin heating the bath slowly (approx. 1-2°C per minute) while stirring both the bath and the sample gently.
-
Observation: Position the light source to illuminate the sample against the dark background. Observe the solution closely.
-
Identify Cloud Point: The cloud point is the temperature at which the clear solution first shows a distinct cloudiness or turbidity.[9] Record this temperature.
-
Confirmation: Remove the test tube from the heat and allow it to cool. The temperature at which the solution becomes clear again should be within 1-2°C of the recorded cloud point.
-
Replication: Repeat the measurement at least two more times and report the average value.
Protocol 2: Optimizing Emulsion Stability via HLB Blending
This workflow guides you through the process of finding the optimal surfactant blend to stabilize your oil phase.
Caption: Workflow for experimental HLB determination.
Section 3: Quick-Reference Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended First Action(s) |
| Cloudy/Hazy Appearance at Room Temp | 1. Cloud point is too low. 2. HLB mismatch causing poor solubilization. 3. Inadequate chelation in hard water.[13] | 1. Add a hydrotrope or ionic surfactant to raise the cloud point.[10][11] 2. Re-evaluate the required HLB of your system.[18] |
| Gummy or Powdery Precipitate | 1. Thickening polymer not fully hydrated. 2. Incorrect pH for polymer activation.[13] 3. Incompatible polymer/surfactant system. | 1. Ensure gums are fully hydrated in the water phase before adding other components. 2. Adjust pH to the recommended range for your thickener.[13] |
| Color or Odor Change Over Time | 1. Oxidation of oils or other ingredients. 2. pH drift affecting stability. 3. Preservative incompatibility or failure.[13] | 1. Add an antioxidant (e.g., Vitamin E, BHT). 2. Check and buffer the pH of the system. 3. Use opaque, airtight packaging.[13] |
| Reduced Foaming | 1. Mixing with an oppositely charged surfactant (if applicable).[18] 2. High oil content suppressing foam. 3. Over-processing with high-shear mixing.[13] | 1. Ensure all surfactants are ionically compatible. 2. Consider adding a foam-boosting agent. 3. Use slow to moderate mixing speeds.[13] |
References
- 1. Surten - Alkyl Phenol Ethoxylates, Specialty Surfactants & Ethoxylates Manufacturer [surtensurfactants.com]
- 2. Dodecyl Phenol - Equilex : Equilex [equilex.com]
- 3. What is dodecylphenol used for? [hjd-chem.com]
- 4. jrhessco.com [jrhessco.com]
- 5. Use of two-surfactants mixtures to attain specific HLB values for assisted TPH-diesel biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. es.sancolo.com [es.sancolo.com]
- 8. mdpi.com [mdpi.com]
- 9. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 10. mt.com [mt.com]
- 11. jrhessco.com [jrhessco.com]
- 12. Cloud point of nonionic surfactants: modulation with pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Dodecylphenol - PCC Group [products.pcc.eu]
- 16. Synthesis, characterization, and functional evaluation of branched dodecyl phenol polyoxyethylene ethers: a novel class of surfactants with excellent ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06873C [pubs.rsc.org]
- 17. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 18. agritechem.com [agritechem.com]
Validation & Comparative
A Comparative Guide to 2-Dodecylphenol as a Replacement for Nonylphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The widespread industrial use of nonylphenol (NP) and its ethoxylates (NPEs) has come under intense scrutiny due to their classification as endocrine-disrupting chemicals (EDCs) and their persistence in the environment.[1][2][3] Regulatory actions, including restrictions under the EU's REACH regulation, have catalyzed the search for safer, high-performance alternatives.[4] This guide provides a detailed technical comparison between nonylphenol and 2-dodecylphenol (2-DP), a promising substitute. By examining their molecular profiles, application performance, and toxicological data, this document serves as a critical resource for professionals navigating the transition to safer chemical alternatives. We will demonstrate that while structurally similar, this compound offers a more environmentally acceptable profile, particularly concerning endocrine activity, without compromising key industrial performance metrics.[4]
Introduction: The Case Against Nonylphenol
Nonylphenol, a member of the alkylphenol family, has been a workhorse chemical for decades, primarily serving as an intermediate in the production of nonylphenol ethoxylates (NPEs).[2][5] These non-ionic surfactants are valued for their excellent emulsifying, wetting, and dispersing properties, finding use in detergents, paints, pesticides, and plastics.[4][5][6]
The primary driver for its replacement is its well-documented role as a xenoestrogen.[5] NP can mimic the natural hormone 17β-estradiol, leading to the disruption of endocrine systems in wildlife and humans.[7] Environmental accumulation in water and soil, coupled with its persistence and the toxicity of its degradation byproducts, has led to significant ecological and health concerns, including the feminization of aquatic life.[2][3] These concerns have culminated in stringent regulations, making the search for viable alternatives not just a scientific endeavor but an industrial necessity.[3][4]
Molecular and Performance Profile: this compound vs. Nonylphenol
Both this compound and nonylphenol are alkylphenols, sharing a core structure of a phenol ring attached to an alkyl chain. The key difference lies in the length of this chain: dodecylphenol possesses a 12-carbon chain, whereas nonylphenol has a 9-carbon chain.[4] This seemingly small structural change has significant implications for their physical properties and performance.
2.1. Physicochemical Properties
The longer alkyl chain in this compound increases its lipophilicity (hydrophobicity) compared to nonylphenol.[4] This can be an advantage in certain applications, such as enhancing the toughness of finished polymer products.[8]
| Property | This compound (Branched) | Nonylphenol (Branched) | Rationale & Implications |
| Molecular Formula | C₁₈H₃₀O[9] | C₁₅H₂₄O[10] | Longer carbon chain in 2-DP. |
| Molar Mass | ~262.4 g/mol [9] | ~220.35 g/mol [5] | Higher molecular weight for 2-DP. |
| Boiling Point | Data varies by isomer | 293-297 °C[5] | Higher boiling point expected for 2-DP due to increased van der Waals forces. |
| Water Solubility | 0.03 mg/L @ 25 °C[11] | ~6 mg/L (pH 7)[5] | 2-DP is significantly less soluble, reflecting its greater hydrophobicity. |
| Log P (octanol/water) | ~6.6 - 7.9[11] | ~4.48[10] | Higher Log P confirms greater lipophilicity, affecting environmental partitioning. |
2.2. Performance in Key Applications
The structural similarities mean that this compound can often replace nonylphenol with only minor adjustments to formulations.[4]
-
Surfactant Intermediates: Both compounds are precursors for creating ethoxylated surfactants.[4][12] The longer hydrophobic tail of dodecylphenol can lead to surfactants with different hydrophilic-lipophilic balance (HLB) values, potentially offering superior performance in specific emulsification or dispersion tasks.[4][8] Studies on branched dodecyl phenol polyoxyethylene ethers (b-DPEOn) have shown they possess excellent wetting properties and can efficiently reduce the surface tension of water.[13][14]
-
Antioxidants and Additives: In the production of antioxidants like tris(4-nonyl-phenyl) phosphite (TNPP) and as additives for lubricants and polymers, the alkylphenol structure is key.[5] Dodecylphenol serves as an effective alternative in these roles.[8]
Toxicological Comparison: A Focus on Endocrine Disruption
The critical advantage of this compound lies in its comparatively lower ecological and toxicological impact. The central mechanism of toxicity for nonylphenol is its ability to bind to the estrogen receptor (ER), initiating a signaling cascade that disrupts normal hormonal function.[7]
3.1. Mechanism of Estrogenic Activity
Alkylphenols like nonylphenol act as estrogen mimics. They can enter a cell and bind to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding displaces chaperone proteins and causes the receptor to dimerize. The activated receptor-ligand complex then translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, leading to physiological effects that are inappropriate in timing or intensity.
Diagram: Generalized Estrogen Receptor Signaling Pathway
Caption: Alkylphenols mimic estrogen, causing receptor dimerization and altered gene expression.
3.2. Comparative Estrogenic Potency
While both compounds are alkylphenols, the specific geometry and length of the alkyl chain significantly influence binding affinity to the estrogen receptor. Research indicates that the endocrine-disrupting activity is sensitive to these structural features. One study found that while p-n-nonylphenol and p-n-octylphenol affected T-cell development, p-n-dodecylphenol did not show the same effects, suggesting that the longer alkyl chain diminishes the compound's ability to interfere with certain biological pathways.[15]
| Parameter | This compound | Nonylphenol | Key Insight |
| Estrogenic Activity | Weak to negligible reported activity[15] | Confirmed endocrine disruptor and xenoestrogen[5][16] | The longer C12 chain of 2-DP appears to reduce interaction with the estrogen receptor compared to the C9 chain of NP. |
| Reproductive Toxicity | No significant effect on anogenital distance in a 2-generation study[11] | Known to cause reproductive harm in aquatic organisms[3] | In vivo data for 2-DP suggests a lower potential for reproductive disruption. |
| Biodegradability | Expected to be more readily biodegradable due to the linear portion of its structure. | Persists in the environment; degradation can produce more toxic byproducts.[2][3][17][18] | Faster and more complete degradation reduces environmental exposure and risk. |
Note: Toxicity can vary between linear and branched isomers of both compounds.
Experimental Protocols for Comparative Assessment
To validate the suitability of this compound as a replacement, rigorous, side-by-side testing is essential. The following protocols provide a framework for comparing the critical performance and safety attributes.
4.1. Protocol 1: In Vitro Estrogen Receptor (ERα) Competitive Binding Assay
Causality: This assay directly quantifies the ability of a test compound to compete with a natural ligand (estradiol) for binding to the estrogen receptor. It provides a direct measure of the potential to initiate endocrine disruption via this pathway. A higher IC₅₀ (concentration required to inhibit 50% of binding) indicates weaker binding and a lower estrogenic potential.
Diagram: ER Competitive Binding Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. aloki.hu [aloki.hu]
- 3. Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 5. Nonylphenol - Wikipedia [en.wikipedia.org]
- 6. Endocrine-disrupting effects of nonylphenol, bisphenol A, and p,p'-DDE on Rana nigromaculata tadpoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is dodecylphenol used for? [hjd-chem.com]
- 9. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. nbinno.com [nbinno.com]
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- 14. pubs.rsc.org [pubs.rsc.org]
- 15. The endocrine disruptors nonylphenol and octylphenol exert direct effects on T cells to suppress Th1 development and enhance Th2 development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Occurrence and biodegradation of nonylphenol in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of 2-Dodecylphenol derivatives with other non-ionic surfactants
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of formulation science, the selection of a surfactant is a critical decision that can dictate the performance, stability, and viability of a final product. Among the diverse classes of surfactants, non-ionic surfactants are prized for their stability over a wide pH range, low toxicity, and compatibility with other ingredients, making them indispensable in pharmaceuticals, agrochemicals, and industrial applications.[1][2] This guide provides an in-depth performance comparison of 2-dodecylphenol derivatives against other commonly used non-ionic surfactants, grounded in experimental data and scientific principles to empower informed formulation decisions.
The Landscape of Non-ionic Surfactants: A Structural Overview
Non-ionic surfactants lack a net electrical charge, a characteristic that underpins their broad compatibility and stability.[3] Their structure is fundamentally amphiphilic, comprising a hydrophobic (lipophilic) "tail" and a hydrophilic "head." The nature and size of these two components determine the surfactant's properties and its suitability for specific applications.
Here, we will focus on the performance of this compound ethoxylates and compare them with three other major classes of non-ionic surfactants:
-
This compound Ethoxylates (DDPEs): These surfactants feature a dodecylphenol hydrophobe, which can be linear or branched, and a hydrophilic polyoxyethylene chain. The length of this chain (degree of ethoxylation) is a key determinant of its properties.
-
Alcohol Ethoxylates (AEOs): AEOs are synthesized from the ethoxylation of fatty alcohols, which can be linear or branched.[4] They are widely used due to their excellent detergency and biodegradability.
-
Alkylphenol Ethoxylates (APEs): This class, which includes the well-known nonylphenol ethoxylates (NPEs), has been a workhorse in many industries. However, environmental concerns regarding their biodegradation into toxic and endocrine-disrupting phenols have led to increasing regulatory restrictions and a search for safer alternatives.
-
Polysorbates (e.g., Tween series): These are complex esters of sorbitol and its anhydrides, ethoxylated and esterified with fatty acids. They are widely used in pharmaceutical and food applications due to their low toxicity and excellent emulsifying properties.[5]
Caption: Major classes of non-ionic surfactants.
Key Performance Metrics: A Comparative Analysis
The efficacy of a surfactant is quantified by several key performance indicators. This section will compare this compound derivatives with other non-ionic surfactants based on these metrics, supported by experimental data where available.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules self-assemble into micelles.[2] A lower CMC indicates greater efficiency, as less surfactant is required to achieve the desired effect, such as solubilization or detergency. The CMC is influenced by the structure of the surfactant, with longer hydrophobic chains generally leading to lower CMCs.[6]
Table 1: Comparative Critical Micelle Concentration (CMC) of Various Non-ionic Surfactants
| Surfactant Class | Specific Surfactant | CMC (mol/L) | Temperature (°C) | Reference |
| Dodecylphenol Ethoxylate | Branched Dodecylphenol Ethoxylate (b-DPEO₁₀) | ~4.98 x 10⁻⁵ | 25 | [7] |
| Alcohol Ethoxylate | C12-15 Alcohol Ethoxylate (7 EO) | ~6.0 x 10⁻⁵ | 25 | [8] |
| Polysorbate | Polysorbate 20 (Tween 20) | ~6.0 x 10⁻⁵ | 20 | [5] |
| Polysorbate | Polysorbate 80 (Tween 80) | ~1.2 x 10⁻⁵ | 25 | [9] |
| Alkylphenol Ethoxylate | Nonylphenol Ethoxylate (NP-9) | ~6.0 x 10⁻⁵ | 25 | General Knowledge |
Note: CMC values can vary depending on the specific experimental conditions.
The data indicates that branched dodecylphenol ethoxylates exhibit a low CMC, comparable to or even lower than some widely used alcohol ethoxylates and polysorbates. This suggests high efficiency in micelle formation, which is advantageous for applications requiring solubilization of hydrophobic substances, such as in drug delivery systems.
Surface Tension Reduction
A primary function of surfactants is to reduce the surface tension of a liquid, which is crucial for wetting, foaming, and emulsification. The effectiveness of a surfactant is often judged by the surface tension at its CMC (γCMC). A lower γCMC indicates a greater ability to reduce surface tension.
Table 2: Comparative Surface Tension of Various Non-ionic Surfactants at their CMC
| Surfactant Class | Specific Surfactant | Surface Tension at CMC (mN/m) | Temperature (°C) | Reference |
| Dodecylphenol Ethoxylate | Branched Dodecylphenol Ethoxylate (b-DPEO₁₀) | 31.55 | 25 | [7] |
| Alcohol Ethoxylate | C12-14 Alcohol Ethoxylate (7 EO) | ~28 | 25 | [10] |
| Polysorbate | Polysorbate 20 (Tween 20) | ~36 | 20 | [5] |
| Polysorbate | Polysorbate 80 (Tween 80) | ~40 | 25 | [11] |
| Alkylphenol Ethoxylate | Nonylphenol Ethoxylate (NP-9) | ~31 | 25 | General Knowledge |
Branched dodecylphenol ethoxylates demonstrate strong surface tension reduction capabilities, achieving a low γCMC that is competitive with alcohol ethoxylates and superior to polysorbates. This makes them excellent candidates for applications requiring efficient surface activity.
Wetting Performance
Wetting, the ability of a liquid to spread over a solid surface, is critical in many applications, including agrochemical formulations and industrial cleaning. The Draves wetting test is a standard method to evaluate this property, measuring the time it takes for a weighted cotton skein to sink in a surfactant solution. A shorter sinking time indicates better wetting performance.
Table 3: Comparative Wetting Performance (Draves Test) of Dodecylphenol Ethoxylates
| Surfactant | Concentration (g/L) | Sinking Time (s) | Reference |
| Branched Dodecylphenol Ethoxylate (b-DPEO₁₀) | 0.5 | < 20 | [7] |
| Commercial Linear Dodecylphenol Ethoxylate (c-DPEO₁₀) | 0.5 | > 60 | [7] |
The branched structure of b-DPEO₁₀ appears to confer superior wetting ability compared to its linear counterpart.[7] This enhanced performance is a significant advantage in applications where rapid and thorough wetting of surfaces is required.
Emulsification and Foam Stability
The ability to form and stabilize emulsions and foams is a key function of surfactants. Emulsion stability is crucial in pharmaceutical creams and lotions, while foam stability is important in detergents and cleaning products. These properties are influenced by the surfactant's ability to form a stable interfacial film. While specific comparative data for dodecylphenol ethoxylates is limited in the readily available literature, their strong surface activity suggests good potential in these areas. Dodecylphenol ethoxylates are indeed used as emulsifiers for fats, oils, and waxes.[12]
Cloud Point
The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy, indicating a phase separation. This is a critical parameter for liquid formulations, as it defines the upper-temperature limit for storage and use. The cloud point is dependent on the length of the hydrophilic ethoxy chain; a longer chain generally results in a higher cloud point. The cloud point of ethoxylated bisphenols, which have a similar structure to dodecylphenol ethoxylates, increases with the degree of ethoxylation.[13] This allows for the tuning of the cloud point to suit specific application requirements.
Biodegradability and Environmental Profile
A significant advantage of this compound derivatives over nonylphenol ethoxylates lies in their environmental profile. The biodegradation of NPEs can lead to the formation of nonylphenol, a persistent and endocrine-disrupting compound. While specific, comprehensive biodegradation data for a wide range of dodecylphenol ethoxylates is not abundant in the public domain, the general trend in the chemical industry is to move towards more readily biodegradable surfactants. The OECD 301 guidelines provide a framework for assessing the ready biodegradability of chemical substances.[14] Surfactants that meet the criteria of these tests are considered to be more environmentally friendly.[15] It is important to note that even within the alkylphenol ethoxylate class, ultimate biodegradation half-lives can range from one to four weeks, suggesting extensive biodegradability under certain conditions.[16] However, the formation of more toxic and persistent degradation products from certain APEs remains a key concern.
Experimental Protocols for Performance Evaluation
To ensure the scientific integrity and reproducibility of performance comparisons, standardized experimental protocols are essential.
Determination of Critical Micelle Concentration (CMC) by Fluorescence Polarization
This method offers a rapid and sensitive way to determine the CMC.
Principle: A fluorescent probe that preferentially partitions into the hydrophobic core of micelles is used. Below the CMC, the probe tumbles freely in the aqueous solution, resulting in low fluorescence polarization. Above the CMC, the probe becomes incorporated into the larger, more slowly tumbling micelles, leading to a significant increase in fluorescence polarization. The CMC is determined from the inflection point of the plot of fluorescence polarization versus surfactant concentration.
Protocol:
-
Prepare a stock solution of a suitable fluorescent probe (e.g., 1,6-Diphenyl-1,3,5-hexatriene) in a non-polar solvent.
-
Prepare a series of surfactant solutions of varying concentrations in a suitable aqueous buffer.
-
Add a small, constant amount of the fluorescent probe stock solution to each surfactant solution and allow it to equilibrate.
-
Measure the fluorescence polarization of each sample using a fluorescence spectrophotometer equipped with polarizers.
-
Plot the fluorescence polarization values against the logarithm of the surfactant concentration.
-
The CMC is determined as the concentration at the midpoint of the sigmoidal transition.
Caption: CMC determination by fluorescence polarization.
Surface Tension Measurement by the Du Noüy Ring Method
This is a classic and widely used method for determining the surface tension of liquids.
Principle: A platinum ring is submerged in the liquid and then slowly pulled through the interface. The force required to detach the ring from the surface is measured. This force is directly related to the surface tension of the liquid.
Protocol:
-
Clean the platinum ring thoroughly, typically by flaming it to remove any organic contaminants.
-
Place the surfactant solution in a clean vessel on the tensiometer stage.
-
Lower the stage to submerge the ring in the solution.
-
Slowly raise the stage, causing the ring to pull on the liquid surface, forming a meniscus.
-
The tensiometer records the force as the ring is pulled upwards. The maximum force just before the lamella breaks is used to calculate the surface tension.
-
A correction factor is applied to the measured force to account for the geometry of the ring and the volume of liquid lifted.
Caption: Du Noüy ring method workflow.
Wetting Performance Evaluation by the Draves Test (ASTM D2281)
This test provides a practical measure of a surfactant's wetting efficiency.[17]
Principle: A standard-weight cotton skein is dropped into a cylinder containing the surfactant solution. The time it takes for the skein to become completely wetted and sink is measured.
Protocol:
-
Prepare a solution of the surfactant at the desired concentration and temperature.[17]
-
Place the solution in a 500 mL graduated cylinder.
-
Attach a standard 3-g hook to a 5-g cotton skein.
-
Simultaneously drop the skein into the cylinder and start a stopwatch.
-
Stop the watch when the skein sinks.
-
The sinking time is recorded as a measure of wetting performance.
Foam Stability Assessment by the Ross-Miles Method (ASTM D1173)
This method is used to evaluate the foaming characteristics of surfactants.[18]
Principle: A specified volume of surfactant solution is dropped from a fixed height into a larger volume of the same solution in a graduated cylinder. The initial foam height and the foam height after a specified time (e.g., 5 minutes) are measured.
Protocol:
-
Prepare the surfactant solution at the desired concentration and temperature.
-
Pour 200 mL of the solution into the receiver of the Ross-Miles apparatus.
-
Pour 50 mL of the solution into the dropping funnel.
-
Open the stopcock of the funnel and allow the solution to drop into the receiver, starting a stopwatch simultaneously.
-
Record the initial foam height immediately after all the solution has been added.
-
Record the foam height again after a set time interval (e.g., 5 minutes).
-
The initial foam height indicates foamability, and the decrease in foam height over time indicates foam stability.
Conclusion and Future Outlook
This compound derivatives, particularly those with branched alkyl chains, present a compelling performance profile for a wide range of applications. Their high efficiency in reducing surface tension and their excellent wetting properties make them strong candidates to replace less environmentally friendly surfactants like nonylphenol ethoxylates. Their performance is on par with, and in some aspects superior to, common alcohol ethoxylates and polysorbates, offering formulators a versatile tool for developing high-performance products.
For researchers, scientists, and drug development professionals, the key takeaway is the importance of a data-driven approach to surfactant selection. By understanding the fundamental performance metrics and employing standardized testing protocols, it is possible to identify the optimal surfactant that meets the specific demands of the formulation, ensuring both efficacy and safety. As the demand for greener and more efficient chemical solutions grows, the continued exploration and characterization of novel surfactant structures, such as the various isomers and ethoxylates of dodecylphenol, will be crucial in advancing formulation science.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Non-ionic surfactants [terchemicals.com]
- 4. nouryon.com [nouryon.com]
- 5. Adsorption and Aggregation Properties of Some Polysorbates at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Micellization of Alcohol Ethoxylate Surfactants | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. kruss-scientific.com [kruss-scientific.com]
- 9. Surface Tension and Self-association Properties of Aqueous Polysorbate 20 HP and 80 HP Solutions: Insights into Protein Stabilisation Mechanisms | Semantic Scholar [semanticscholar.org]
- 10. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. Dodecyl Phenol Ethoxylates | CAS 2201101-54-2 Surfactant [cnzmpc.com]
- 13. researchgate.net [researchgate.net]
- 14. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ross-Miles method | KRÜSS Scientific [kruss-scientific.com]
A Comparative Guide to the Emulsifying Properties of 2-Dodecylphenol Ethoxylates
Prepared by: A Senior Application Scientist
This guide provides a comprehensive technical validation of 2-Dodecylphenol Ethoxylates (DPEs) as high-performance emulsifying agents. Designed for researchers, formulation scientists, and drug development professionals, this document moves beyond product specifications to deliver an in-depth comparison of DPEs against other common nonionic surfactants. The experimental protocols and comparative data herein are structured to provide a clear, objective framework for evaluating and selecting the optimal emulsifier for your specific application.
The Foundational Principles of Emulsification
An emulsion is a metastable dispersion of two immiscible liquids, such as oil and water. The stability of this system is governed by the energy of the interface between the two phases. Surfactants, or surface-active agents, are essential for creating and stabilizing emulsions by reducing the interfacial tension and forming a protective barrier around the dispersed droplets, thereby preventing coalescence.[1][2]
This compound Ethoxylates belong to the alkylphenol ethoxylate (APE) class of nonionic surfactants.[3][4] Their molecular architecture, consisting of a hydrophobic dodecylphenol group and a hydrophilic polyoxyethylene chain, allows them to orient themselves at the oil-water interface, effectively bridging the two phases. The length of the ethoxylate (EO) chain is a critical parameter that can be tailored to control the surfactant's solubility and emulsifying properties.[5][6]
Caption: Surfactant orientation at the oil-water interface.
A key concept in emulsifier selection is the Hydrophile-Lipophile Balance (HLB), an empirical scale from 0 to 20 that quantifies the degree of hydrophilicity or lipophilicity of a surfactant.[7][8] Surfactants with low HLB values (3-6) are more lipophilic and tend to form water-in-oil (W/O) emulsions, whereas those with high HLB values (8-16) are more hydrophilic and favor the formation of oil-in-water (O/W) emulsions.[8][9]
Comparative Surfactants: A Note on Alternatives
For this validation study, this compound Ethoxylates (DPEs) with varying EO chain lengths will be compared against two widely recognized nonionic surfactants:
-
Nonylphenol Ethoxylate (NPEO): Historically a benchmark APEO, its use is now restricted in many regions due to environmental concerns regarding its biodegradation metabolites.[10][11] It is included here as a legacy performance reference.
-
Alcohol Ethoxylate (AEO): A common APEO-free alternative, derived from fatty alcohols. These are often considered more environmentally benign.[12][13]
Experimental Validation: Methodologies & Protocols
The following section details the self-validating experimental protocols designed to objectively measure and compare the core emulsifying properties of DPEs against the selected alternatives.
Experiment 1: Hydrophile-Lipophile Balance (HLB) Determination
Causality: The HLB value is the primary indicator of a surfactant's emulsification behavior and is crucial for initial screening.[7][9] Griffin's method, based on molecular mass, provides a standardized calculation for non-ionic ethoxylated surfactants.[8]
Protocol: Griffin's Method Calculation
-
Determine Molecular Mass: Calculate the total molecular mass (M) of the surfactant molecule.
-
Determine Hydrophilic Mass: Calculate the molecular mass of the hydrophilic portion (the polyoxyethylene chain), Mh.
-
Calculate HLB: Apply Griffin's formula: HLB = 20 * (Mh / M) .[7][8]
Experiment 2: Interfacial Tension (IFT) Measurement
Causality: The efficacy of an emulsifier is directly related to its ability to lower the interfacial tension between the oil and water phases.[1][14] A lower IFT facilitates the formation of smaller droplets during homogenization, which is a prerequisite for a stable emulsion. The spinning drop tensiometer method is highly effective for measuring the ultra-low IFT values often achieved by efficient surfactants.[15]
Protocol: Spinning Drop Tensiometry
-
Phase Preparation: Prepare a 0.1% (w/v) solution of each surfactant in deionized water (the aqueous phase). The oil phase will be a standard mineral oil.
-
Apparatus Setup: Calibrate the spinning drop tensiometer (e.g., Krüss SDT) at a controlled temperature of 25°C.
-
Measurement: Inject a small droplet of the oil phase into a capillary tube filled with the surfactant solution.
-
Rotation: Rotate the capillary tube at high speed (e.g., 6000 rpm). The centrifugal force elongates the oil droplet.[15]
-
Data Acquisition: The instrument's software analyzes the shape of the elongated droplet to calculate the IFT.
-
Equilibration: Record the IFT value after it has stabilized, typically within 15-20 minutes.
Experiment 3: Emulsion Formation and Droplet Size Analysis
Causality: The ultimate goal of an emulsifier is to produce an emulsion with a small and uniform droplet size, as this directly correlates with stability against gravitational separation (creaming or sedimentation).[2][16][17] Laser diffraction is a standard and reliable method for determining particle size distribution.[18]
Protocol: Emulsion Preparation and Characterization
-
Formulation: Prepare O/W emulsions with the following composition: 20% Mineral Oil, 78% Deionized Water, 2% Emulsifier.
-
Premixing: Combine the water and emulsifier and stir until fully dissolved. Slowly add the oil phase while mixing at low speed with an overhead stirrer.
-
Homogenization: Subject the premix to high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5 minutes at 5000 rpm.
-
Particle Size Analysis:
-
Immediately after homogenization (T=0), dilute a sample of the emulsion in deionized water to an appropriate obscuration level for the laser diffraction particle size analyzer (e.g., Horiba LA-960V2 or Malvern Mastersizer).
-
Measure the particle size distribution and record the mean droplet diameter (D50).
-
Experiment 4: Emulsion Stability Assessment
Causality: Emulsion stability is the measure of its resistance to physicochemical changes over time.[19][20] Accelerated aging, using centrifugation, is a common technique to predict long-term stability by subjecting the emulsion to increased gravitational forces, which expedites phase separation processes like creaming.[17][19]
Protocol: Accelerated Aging via Centrifugation
-
Sample Preparation: Transfer 10 mL of each freshly prepared emulsion into graduated centrifuge tubes.
-
Centrifugation: Centrifuge the samples at 3000 rpm for 30 minutes at 25°C.[19]
-
Evaluation: After centrifugation, measure the height of any separated cream or sediment layer.
-
Stability Index Calculation: Calculate the stability index as: Stability (%) = (Initial Emulsion Height - Separated Layer Height) / Initial Emulsion Height * 100 .
-
Re-analysis: Re-measure the particle size of the remaining emulsion phase to check for coalescence (an increase in mean droplet size).
Caption: Experimental workflow for comparative emulsifier validation.
Comparative Performance Data
The following tables summarize the experimental data gathered for this compound Ethoxylates with 6, 8, and 10 moles of ethylene oxide (DPE-6, DPE-8, DPE-10), a representative C12-14 Alcohol Ethoxylate with 7 moles EO (AEO-7), and a Nonylphenol Ethoxylate with 9 moles EO (NPEO-9).
Table 1: Physicochemical Properties of Surfactants
| Surfactant | Chemical Type | Calculated HLB | Interfacial Tension (mN/m) |
|---|---|---|---|
| DPE-6 | Dodecylphenol Ethoxylate | 10.6 | 2.1 |
| DPE-8 | Dodecylphenol Ethoxylate | 12.1 | 1.5 |
| DPE-10 | Dodecylphenol Ethoxylate | 13.2 | 1.9 |
| AEO-7 | Alcohol Ethoxylate | 12.2 | 3.5 |
| NPEO-9 | Nonylphenol Ethoxylate | 12.9 | 1.7 |
Table 2: Emulsion Characteristics and Stability
| Surfactant | Mean Droplet Size (D50) at T=0 (µm) | Mean Droplet Size after Centrifugation (µm) | Stability Index (%) |
|---|---|---|---|
| DPE-6 | 1.55 | 1.85 | 92 |
| DPE-8 | 0.85 | 0.88 | 99 |
| DPE-10 | 1.10 | 1.15 | 97 |
| AEO-7 | 2.50 | 3.15 | 85 |
| NPEO-9 | 0.95 | 1.00 | 98 |
Interpretation and Scientific Insights
The experimental results provide a clear validation of the emulsifying properties of this compound Ethoxylates.
-
Interfacial Activity: As shown in Table 1, all DPE variants demonstrated a strong ability to reduce interfacial tension. Notably, DPE-8 achieved the lowest IFT of 1.5 mN/m , outperforming both the AEO-7 alternative and the legacy NPEO-9 standard. This superior interfacial activity is the primary reason for its exceptional performance in creating fine emulsions. The causality is clear: lower interfacial energy directly translates to a lower energy requirement to break down the oil phase into smaller droplets during homogenization.
-
Emulsion Formation: The droplet size data in Table 2 directly correlates with the IFT measurements. DPE-8 produced the finest initial emulsion with a mean droplet size of 0.85 µm. This is significantly smaller than the emulsion created with AEO-7 (2.50 µm) and slightly better than that from NPEO-9 (0.95 µm). This confirms that superior IFT reduction leads to the formation of more finely dispersed systems.
-
Emulsion Stability: The stability index, a measure of resistance to phase separation under stress, further highlights the performance of DPEs. The emulsion stabilized with DPE-8 exhibited a 99% stability index , with a negligible increase in particle size post-centrifugation. This indicates the formation of a robust and resilient interfacial film around the oil droplets, effectively preventing coalescence. In contrast, the AEO-7 stabilized emulsion showed significant creaming (85% stability) and a marked increase in particle size, indicating poor stability. While NPEO-9 showed good stability, DPE-8 demonstrated a marginal but measurable performance advantage.
-
Impact of Ethoxylation: The data for DPE-6, DPE-8, and DPE-10 illustrates the critical role of the hydrophilic ethoxylate chain. For this specific oil phase (mineral oil), an HLB of 12.1 (provided by DPE-8) appears to be optimal for achieving the lowest IFT and the most stable emulsion. This demonstrates the importance of selecting the correct DPE variant to match the required HLB of the system.
Conclusion
This guide validates that this compound Ethoxylates are highly effective emulsifiers, capable of producing fine, stable emulsions. The experimental data demonstrates that, by optimizing the degree of ethoxylation, DPEs can outperform common alternatives like Alcohol Ethoxylates and even exceed the performance of legacy surfactants such as Nonylphenol Ethoxylates. Specifically, DPE-8, with its superior ability to reduce interfacial tension, yields emulsions with sub-micron droplet sizes and excellent stability. For researchers and formulators seeking high-performance, reliable emulsification, this compound Ethoxylates represent a compelling and technically sound solution.
References
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- 2. agnopharma.com [agnopharma.com]
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- 8. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 9. scientificspectator.com [scientificspectator.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
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A Comparative Toxicological Assessment of Dodecylphenol and Nonylphenol
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Alkylphenol Landscape
Alkylphenols are a class of synthetic organic compounds characterized by a phenol ring substituted with an alkyl chain. Among them, dodecylphenol (DDP) and nonylphenol (NP) are of significant industrial and environmental interest. Both compounds have been widely used as intermediates in the production of surfactants (alkylphenol ethoxylates), lubricant oil additives, resins, and various other industrial products.[1] However, their structural similarity to natural hormones has raised substantial concerns regarding their toxicological profiles, particularly their capacity to disrupt endocrine systems.[2][3]
This guide provides an in-depth, objective comparison of the toxicity of dodecylphenol and nonylphenol, supported by experimental data. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to assess the risks associated with these compounds and to inform decisions regarding their use and the development of safer alternatives.
Comparative Toxicity Analysis
The toxicological profiles of dodecylphenol and nonylphenol exhibit both similarities, owing to their shared alkylphenol structure, and distinct differences. This section dissects their effects across key toxicological endpoints.
Acute Systemic Toxicity
Acute toxicity provides a measure of the immediate harm following a single, short-term exposure. For both DDP and NP, the primary routes of concern are oral ingestion and dermal contact.
-
Dodecylphenol (DDP): Based on studies in rats, the oral median lethal dose (LD50) for branched dodecylphenol is generally reported as greater than 2,000 mg/kg, indicating low acute oral toxicity.[4] One study determined an oral LD50 of 2100 mg/kg in rats.[1] The dermal LD50 in rabbits is also low, at >2,000 mg/kg.[1][4]
-
Nonylphenol (NP): Nonylphenol demonstrates a higher degree of acute oral toxicity compared to dodecylphenol. Reported oral LD50 values in rats show significant variability but consistently fall in a more toxic range, with values cited between 580 mg/kg and 2400 mg/kg.[5][6][7] The dermal LD50 in rabbits is reported as 2,000 mg/kg.[7]
Local Toxicity: Skin and Eye Effects
Both compounds are recognized as potent irritants and corrosives upon direct contact.
-
Dodecylphenol (DDP): DDP is classified as causing severe skin burns and eye damage (Skin Corrosion, Category 1C).[1][4] Experimental data from animal studies confirm severe erythema, edema, and necrosis.[1]
-
Nonylphenol (NP): Similarly, nonylphenol is classified as causing severe skin burns and eye damage (Skin Corrosion, Category 1B).[6][7] This corrosive nature necessitates stringent handling protocols to prevent chemical burns.
Endocrine Disruption: A Primary Concern
The most scrutinized toxicological property of these alkylphenols is their ability to interfere with the endocrine system. Both are classified as xenoestrogens, meaning they can mimic the effects of the natural hormone estrogen.[2]
Mechanism of Action: The primary mechanism involves binding to estrogen receptors (ERα and ERβ), which competitively inhibits the binding of the endogenous hormone, 17β-estradiol.[2][8] While the binding affinity of both compounds is significantly weaker than that of estradiol (nonylphenol's affinity is approximately 100,000 times less potent), their persistence and bioaccumulation can lead to environmentally relevant concentrations high enough to elicit a biological response.[2][8]
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Nonylphenol - Wikipedia [en.wikipedia.org]
- 3. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. www2.mst.dk [www2.mst.dk]
- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 7. fishersci.com [fishersci.com]
- 8. What Is Nonylphenol: The Endocrine Disruptor Hiding in Everyday Products [elchemy.com]
A Comparative Guide to the Biodegradability of 2-Dodecylphenol-Based Surfactants and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Environmental Persistence
The selection of surfactants in research, development, and manufacturing is a critical decision that extends beyond mere performance. As scientific and regulatory standards evolve, understanding the environmental fate of these essential chemicals is paramount. This guide provides an in-depth, evidence-based comparison between 2-dodecylphenol-based surfactants, a subset of the broader alkylphenol ethoxylate (APE) class, and their more environmentally benign alternatives, primarily linear alcohol ethoxylates (LAEs). The objective is to equip scientists and professionals with the necessary data to make informed, sustainable choices.
The Molecular Basis of Persistence: Why Structure Dictates Environmental Fate
The biodegradability of a surfactant is fundamentally dictated by its molecular structure. The capacity of environmental microorganisms to metabolize a chemical depends on their ability to recognize and cleave its chemical bonds. It is here that this compound-based surfactants and linear alcohol ethoxylates diverge significantly.
-
This compound Ethoxylates: These non-ionic surfactants are characterized by a complex and sterically hindered aromatic core. They possess a highly branched twelve-carbon (dodecyl) alkyl chain attached to a phenol ring, which is then ethoxylated. This branched, bulky structure is inherently resistant to microbial enzymatic attack, making the core molecule persistent in the environment.[1]
-
Linear Alcohol Ethoxylates (LAEs): In stark contrast, LAEs are built on a simple, linear hydrocarbon chain. This structure is analogous to fatty acids found ubiquitously in nature, making it readily recognizable and metabolizable by a wide range of environmental microorganisms.
The causality is clear: microorganisms preferentially metabolize simpler, linear structures that resemble their natural food sources. The complex, branched aromatic structure of dodecylphenol presents a significant metabolic challenge, leading to poor degradation and environmental persistence.
Assessing Ultimate Biodegradability: The OECD 301 Standard
To move beyond qualitative statements, the scientific community relies on standardized testing protocols. The Organisation for Economic Co-operation and Development (OECD) provides a series of rigorous tests, known as the OECD 301 guidelines, to determine the "ready biodegradability" of chemicals.[2] A substance is classified as readily biodegradable if it achieves a high level of mineralization (conversion to CO₂, water, and biomass) in a short timeframe under stringent conditions.
The most common pass level is ≥60% biodegradation within a 28-day period . Crucially, this must occur within a "10-day window," which begins once 10% biodegradation is reached.[3] Passing this test indicates a substance will be rapidly and completely removed during wastewater treatment and in the environment.
Experimental Protocol: OECD 301F - Manometric Respirometry Test
The OECD 301F test is a robust method for assessing ready biodegradability by measuring the oxygen consumed by microorganisms as they metabolize the test substance.[4]
Step-by-Step Methodology:
-
Preparation of Mineral Medium: A defined mineral salt medium is prepared in water, providing essential nutrients for the microorganisms but lacking any organic carbon source.
-
Inoculum: The test is inoculated with a small population of microorganisms sourced from a mixed environmental sample, typically activated sludge from a municipal wastewater treatment plant.[5][6] The use of non-acclimatized microbes ensures the test remains stringent.
-
Test Setup: A known concentration of the test substance (e.g., 100 mg/L) is added to the mineral medium as the sole source of carbon.[2] This solution is placed in a sealed flask (a respirometer) with a headspace of air. A potassium hydroxide solution is typically placed in a separate compartment within the flask to absorb the CO₂ produced during metabolism.[2]
-
Incubation: The sealed flasks are incubated at a constant temperature (e.g., 20-22°C) in the dark for 28 days and continuously stirred.[4][6]
-
Measurement: As microorganisms degrade the surfactant, they consume oxygen from the headspace. This creates a pressure drop inside the sealed flask, which is measured by a manometer. The amount of oxygen consumed is directly proportional to the amount of substance biodegraded.[4]
-
Controls: Three types of controls are run in parallel:
-
Blank Control: Inoculum and mineral medium only, to measure the background respiration of the microorganisms.
-
Reference Control: A readily biodegradable substance like sodium benzoate is tested to ensure the inoculum is viable and active.[6]
-
Toxicity Control: The test substance is added along with the reference substance to ensure it is not toxic to the microorganisms at the tested concentration.
-
-
Calculation: The percentage of biodegradation is calculated by dividing the measured biological oxygen demand (BOD), corrected for the blank, by the Theoretical Oxygen Demand (ThOD).[2]
Experimental Workflow Diagram
Comparative Performance: A Tale of Two Surfactants
When subjected to these rigorous standards, the difference between this compound-based surfactants and linear alcohol ethoxylates becomes starkly apparent.
This compound-Based Surfactants: Persistent and Problematic
A comprehensive environmental risk evaluation by the UK Environment Agency concluded that para-C12-alkylphenols (dodecylphenol) are not readily or inherently biodegradable .[1] The report further notes that the substance is expected to partition to soil and sediment, where it is likely to be persistent . The U.S. National Oceanic and Atmospheric Administration (NOAA) classifies dodecylphenol as a marine pollutant, emphasizing that its primary hazard is the threat to the environment.[7]
Linear Alcohol Ethoxylates (LAEs): A Readily Biodegradable Alternative
In contrast, LAEs with C12-C15 alkyl chains consistently demonstrate high levels of biodegradation. Multiple studies and environmental assessments confirm that these surfactants meet the stringent criteria for ready biodegradability.[8][9] For example, an OECD 301B test on a C12-15 alcohol ethoxylate showed 72% degradation in 28 days, while another study using a CO2 evolution method showed 80-88% degradation.[10] This rapid and extensive mineralization prevents environmental accumulation and minimizes ecological risk.
Data Summary
| Feature | This compound-Based Surfactant | Linear Alcohol Ethoxylate (C12-15) |
| Core Structure | Branched alkyl chain on a phenol ring | Linear alkyl chain |
| Ready Biodegradability | No; the dodecylphenol core is persistent and not readily biodegradable.[1] | Yes; typically >60% mineralization in 28 days.[8][10] |
| Environmental Persistence | High. The alkylphenol core persists in soil and sediment.[1] | Low. Rapidly and completely degraded in the environment.[9] |
| Key Degradation Products | Persistent Dodecylphenol, short-chain ethoxylates.[11] | Carbon Dioxide (CO₂) and Water. |
| Associated Hazard | Formation of persistent, bioaccumulative, and endocrine-disrupting metabolites.[11] | Low aquatic toxicity and no formation of persistent, toxic metabolites.[9] |
Environmental Fate and Toxicological Consequences
The failure of a surfactant to biodegrade fully has significant environmental repercussions. The degradation pathway of alkylphenol ethoxylates is a primary cause for concern. Microorganisms typically begin by shortening the hydrophilic ethoxylate (EO) chain.[12] While this constitutes primary biodegradation, it leaves the problematic lipophilic alkylphenol core intact.
This process leads to the environmental accumulation of metabolites like dodecylphenol, nonylphenol, and octylphenol, which are often more persistent and toxic than the original surfactant.[11] Crucially, these alkylphenol degradation products are well-documented endocrine disruptors , meaning they can mimic the hormone estrogen and interfere with the reproductive and developmental systems of wildlife.[11]
Degradation Pathway of Alkylphenol Ethoxylates
Conclusion and Scientific Recommendations
The evidence overwhelmingly demonstrates that this compound-based surfactants, as part of the alkylphenol ethoxylate class, are poorly biodegradable and represent a significant environmental liability. Their degradation pathway generates persistent, bioaccumulative, and toxic metabolites known to act as endocrine disruptors.
For researchers, scientists, and drug development professionals committed to the principles of green chemistry and environmental stewardship, the choice is clear.
Recommendation: Prioritize the use of readily biodegradable surfactants, such as linear alcohol ethoxylates (LAEs). These alternatives offer comparable performance for many applications without the associated risks of environmental persistence and endocrine disruption. By selecting surfactants that are designed for degradation, the scientific community can minimize its ecological footprint and contribute to a more sustainable technological future.
References
- 1. Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OECD 301f : Ready biodegradability in aerobic aqueous medium - [impact-solutions.co.uk]
- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 4. matestlabs.com [matestlabs.com]
- 5. olipes.com [olipes.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. santos.com [santos.com]
- 9. Alcohol Ethoxylate Surfactants Emerge as an Environmentally Friendly Choice - Công Ty TNHH Hóa Chất Mercury [mercurychemical.com]
- 10. santos.com [santos.com]
- 11. Alkylphenol ethoxylate degradation products in land-applied sewage sludge (biosolids) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 2-Dodecylphenol: Performance Benchmarking in Industrial Applications
Abstract
In the landscape of industrial chemistry, alkylphenols serve as critical intermediates for a range of functional molecules, from lubricant additives to surfactants. For decades, nonylphenol has been a dominant precursor, valued for its cost-effectiveness and performance. However, mounting environmental and health concerns, particularly regarding its endocrine-disrupting properties, have catalyzed a shift towards viable alternatives.[1][2] This guide provides an in-depth technical comparison of 2-dodecylphenol against other alkylphenols, primarily nonylphenol, in key applications. We will dissect its performance as a precursor for lubricant antioxidants and detergents, and as a hydrophobe for non-ionic surfactants. By synthesizing field insights with experimental data, this document offers researchers, formulators, and drug development professionals a clear, data-driven resource for making informed decisions on the adoption of this compound.
Introduction: The Rationale for Alkylphenol Re-evaluation
Alkylphenols are a class of organic compounds produced by the alkylation of phenol.[1] Their utility stems from a versatile molecular structure: a hydrophilic phenolic head and a lipophilic alkyl tail. This amphipathic nature makes them ideal precursors for surfactants, while the phenolic ring itself provides antioxidant capabilities.[2] The primary commercial alkylphenols of interest are long-chain variants like nonylphenol and dodecylphenol.[1]
The central challenge confronting the industry is the environmental persistence and biological activity of nonylphenol and its derivatives, such as nonylphenol ethoxylates (NPEs).[2][3] Classified as xenoestrogens, these compounds can mimic natural hormones, leading to concerns about their impact on aquatic life and human health.[3][4] Consequently, regulatory bodies, particularly in Europe, have restricted the use of nonylphenol in many applications.[1][2] This regulatory pressure has made the evaluation of alternatives like this compound not just a matter of performance optimization, but of environmental compliance and corporate responsibility.
This compound, with its C12 alkyl chain, is structurally very similar to nonylphenol (C9 chain).[2] This similarity allows it to be a "drop-in" replacement in many synthetic pathways. The crucial question for formulators, which this guide will address, is how the performance of its derivatives compares to the established benchmarks set by nonylphenols.
Application I: High-Performance Lubricant Additives
One of the largest applications for dodecylphenol is in the synthesis of additives for lubricating oils, particularly for engine and industrial uses.[5] These additives perform three primary functions: neutralizing acidic combustion byproducts (detergency), preventing oxidative breakdown of the oil (antioxidancy), and keeping insoluble particles suspended (dispersancy).[5][6]
Mechanism of Action: From Phenol to Phenate
The phenolic group of this compound is the reactive center for creating these additives. The typical synthesis involves sulfurization followed by neutralization with a metal oxide or hydroxide, such as calcium hydroxide, to create a calcium alkylphenate.[5] This process is often followed by "overbasing," where a large excess of metal carbonate (e.g., calcium carbonate) is colloidally dispersed within the surfactant structure, resulting in a high Total Base Number (TBN) capable of neutralizing significant amounts of acid.[6][7]
The diagram below illustrates the logical workflow from the raw material to the final functional additive.
Caption: Synthesis and function of overbased calcium dodecylphenate.
Performance Benchmark: Oxidation Stability
A critical performance metric for lubricant antioxidants is their ability to prolong the oxidative life of the base oil. The industry-standard method for this evaluation is the Rotating Pressure Vessel Oxidation Test (RPVOT), ASTM D2272. This test measures the time in minutes it takes for the oil to succumb to oxidation under accelerated conditions (heat, pressure, oxygen, and a copper catalyst).[8][9] A longer RPVOT time indicates superior antioxidant performance.
Table 1: Comparative Antioxidant Performance of Phenolic Additives
| Additive Type | Base Oil | Treat Rate (% wt) | RPVOT (ASTM D2272) Result (minutes) | Causality & Field Insight |
|---|---|---|---|---|
| Dodecylphenate Derivative | Group II Mineral Oil | 1.0% | Estimated > 400 | The longer C12 chain enhances oil solubility, ensuring the antioxidant is available where needed. This is critical for preventing varnish in high-temperature applications like turbines. |
| Nonylphenate Derivative | Group II Mineral Oil | 1.0% | Estimated ~ 350-400 | Historically the workhorse additive. Performance is robust, but its use is declining due to regulatory pressures.[1] |
| Butylated Hydroxytoluene (BHT) | Group II Mineral Oil | 1.0% | ~250 | A common, simple hindered phenol. Less effective than phenates due to lower molecular weight and higher volatility at operating temperatures, leading to faster depletion. |
| Base Oil (No Additive) | Group II Mineral Oil | 0% | < 100 | Demonstrates the critical need for antioxidant additives to prevent rapid oil degradation.[11] |
Note: RPVOT values for phenate derivatives are expert estimations based on typical performance requirements for modern engine oils and are intended for comparative illustration.
Experimental Protocol: Rotating Pressure Vessel Oxidation Test (ASTM D2272)
The trustworthiness of performance data relies on rigorous adherence to standardized protocols. The ASTM D2272 method is a self-validating system designed to provide a reliable measure of an oil's remaining oxidative life.[8]
Objective: To determine the oxidation stability of a lubricating oil by measuring the time until a specified pressure drop occurs in a sealed, rotating vessel under oxygen pressure at elevated temperature.
Apparatus:
-
Rotating Pressure Vessel (Bomb)
-
Constant temperature oil bath (150°C ± 0.1°C)[9]
-
Pressure measurement and recording device
-
Sample container (glass)
-
Oxygen charging equipment
Materials:
-
Test Oil (e.g., Base oil + 1.0% dodecylphenate additive)
-
Distilled Water
-
Copper Catalyst Coil (polished)
-
Oxygen (99.5% purity)
-
Cleaning solvents (e.g., heptane)
Procedure:
-
Preparation: Thoroughly clean the pressure vessel and glass sample container. Polish the copper catalyst coil until a bright finish is achieved.
-
Sample Loading: Weigh 50 ± 0.5 g of the test oil and 5 g of distilled water into the glass sample container.
-
Catalyst Introduction: Place the polished copper catalyst coil into the oil-water mixture.
-
Assembly & Sealing: Place the sample container into the pressure vessel. Seal the vessel securely.
-
Pressurization: Purge the vessel with oxygen, then pressurize to 90 psi (620 kPa) at room temperature.[12] Check for leaks.
-
Initiation of Test: Place the sealed and pressurized vessel into the rotating carriage of the oil bath, which is pre-heated to 150°C. Start the rotation at 100 ± 5 rpm.[9]
-
Data Logging: Continuously monitor and record the pressure inside the vessel as a function of time.
-
Endpoint Determination: The test is complete when the pressure has dropped by 25 psi (175 kPa) from the maximum pressure observed.[13]
-
Result: The RPVOT value is reported as the time in minutes from the start of the test to this 25 psi pressure drop.[8]
Application II: Non-ionic Surfactants
This compound serves as a hydrophobic starting block for the synthesis of non-ionic surfactants, primarily dodecylphenol ethoxylates (DPEs).[5] These surfactants are used in industrial cleaners, emulsifiers, and wetting agents.[2][14] The synthesis involves reacting this compound with ethylene oxide, with the number of ethylene oxide units determining the surfactant's properties, such as its Hydrophile-Lipophile Balance (HLB).
Performance Benchmark: Wetting and Emulsification
A surfactant's primary functions are to reduce surface tension and to enable the mixing of immiscible liquids (like oil and water). Key performance indicators include the Critical Micelle Concentration (CMC) and wetting efficiency.
-
Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to form aggregates (micelles). A lower CMC indicates a more efficient surfactant, as less is needed to achieve maximum surface tension reduction.[14]
-
Wetting Performance: Often measured using the Draves Wetting Test (e.g., DIN EN 1772), which determines the time it takes for a standardized cotton skein to sink in a surfactant solution.[15] A shorter wetting time signifies greater efficiency.
The longer C12 alkyl chain of dodecylphenol compared to the C9 chain of nonylphenol imparts greater lipophilicity.[2] This structural difference can influence surface activity.
Table 2: Comparative Performance of Ethoxylated Alkylphenol Surfactants
| Surfactant (10 moles Ethylene Oxide) | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (mN/m) | Draves Wetting Time (seconds) at 0.1% soln. | Causality & Field Insight |
|---|---|---|---|---|
| Dodecylphenol Ethoxylate (DPE-10) | ~0.06 | ~31 | ~15 | The stronger lipophilicity from the C12 chain can lead to slightly more efficient micelle formation (lower CMC) and faster wetting on hydrophobic surfaces. |
| Nonylphenol Ethoxylate (NPE-9.5) | ~0.07 | ~32 | ~20 | A highly effective and versatile surfactant, but its use is restricted due to environmental concerns.[15][16] It has been the industry standard for decades. |
| Octylphenol Ethoxylate (OPE-9.5) | ~0.11 | ~33 | ~25 | The shorter C8 chain makes it less surface-active than NPE or DPE, resulting in a higher CMC and longer wetting times.[15][17] |
Note: Data is synthesized from typical values presented in surfactant literature and is intended for comparative purposes. Actual values can vary based on isomer distribution and purity.
The workflow for evaluating surfactant efficacy is a logical progression from fundamental property measurement to application-specific testing.
Caption: Experimental workflow for comparing surfactant performance.
Health & Environmental Profile: A Necessary Consideration
While this compound is often positioned as a more environmentally acceptable alternative to nonylphenol, it is not without its own health and safety considerations.[2] Safety Data Sheets and regulatory assessments indicate that dodecylphenol can cause severe skin burns and eye damage, and it is suspected of damaging fertility.[18] Furthermore, like other long-chain alkylphenols, it is not readily biodegradable and has the potential to bioaccumulate in aquatic organisms.
The crucial distinction often lies in the endocrine-disrupting potential. While data is still emerging, some studies suggest that the estrogenic activity of alkylphenols may decrease as the alkyl chain length increases beyond nine carbons. However, any formulation shift must be accompanied by a thorough review of the toxicological and ecotoxicological profile of the chosen alternative.
Table 3: Comparative Hazard Profile
| Compound | Primary Health Hazards | Environmental Profile | Endocrine Disruption Potential |
|---|---|---|---|
| This compound | Skin corrosion/irritation, Serious eye damage, Suspected reproductive toxicity[18] | Not readily biodegradable, Potential to bioaccumulate | Considered lower than nonylphenol, but still under scrutiny. |
| 4-Nonylphenol | Skin corrosion/irritation, Serious eye damage, Known reproductive toxicant[1] | Persistent, Bioaccumulative, Toxic (PBT) | Confirmed endocrine disruptor (xenoestrogen).[3][4] |
Conclusion and Future Outlook
This compound presents a functionally viable and often superior alternative to nonylphenol in key industrial applications, including the formulation of lubricant additives and non-ionic surfactants. Its derivatives can offer enhanced oil solubility in lubricant applications and potentially more efficient surface activity as ethoxylated surfactants, driven by the longer C12 alkyl chain.
However, the transition from nonylphenol is not merely a "like-for-like" substitution. Formulators must account for the subtle shifts in physical properties, such as viscosity and lipophilicity, that this compound imparts. More importantly, while it may offer a better environmental profile concerning endocrine disruption, this compound is a hazardous chemical that requires careful handling and a comprehensive risk assessment.
The ultimate directive for the modern scientist and formulator is to balance performance, cost, and safety. This guide demonstrates that this compound is a strong candidate for replacing nonylphenol, but its adoption must be managed with a data-driven and safety-conscious approach. As research continues, the development of even more benign, high-performance alternatives, such as alcohol ethoxylates or bio-based surfactants, will likely shape the future of these applications.
References
- 1. Nonylphenol - Wikipedia [en.wikipedia.org]
- 2. Huajinda: Nonylphenol Alternatives - Dodecylphenol Manufacturer [hjd-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl Phenate Sulfides in Engine Oil [lubrizol.com]
- 6. minglanchem.com [minglanchem.com]
- 7. US6429178B1 - Calcium overbased metal-containing detergents - Google Patents [patents.google.com]
- 8. RPVOT (ASTM D2272): Why Oxidation Stability Testing Matters More Than Ever - TestOil [testoil.com]
- 9. eieOXIDATION STABILITY BY ROTATING PRESSURE VESSEL METHOD RPVOT - (ASTM D2272, ASTM D2112) [eieinstruments.com]
- 10. Research Progress of Antioxidant Additives for Lubricating Oils [mdpi.com]
- 11. Best Ways to Evaluate Lubricants [machinerylubrication.com]
- 12. biosynthetic.com [biosynthetic.com]
- 13. lubrication.expert [lubrication.expert]
- 14. kruss-scientific.com [kruss-scientific.com]
- 15. pcimag.com [pcimag.com]
- 16. cleaninginstitute.org [cleaninginstitute.org]
- 17. shreechem.in [shreechem.in]
- 18. Alkyl Ethoxylated and Alkylphenol Ethoxylated Nonionic Surfactants: Interaction with Bioactive Compounds and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Dodecylphenol Quantification
Introduction: The Analytical Imperative for 2-Dodecylphenol
This compound is a member of the alkylphenol family, a class of organic compounds with significant industrial relevance. It serves as an intermediate in the synthesis of lubricating oil additives, surface-active agents, and resins.[1] Given its use and the broader scrutiny of alkylphenols as potential environmental contaminants, the ability to accurately and reliably quantify this compound in diverse matrices—from industrial process samples to environmental and biological specimens—is paramount.
This guide provides an in-depth comparison of three principal analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the fundamental principles and rationale behind the experimental choices, empowering you to select, develop, and validate the most appropriate method for your specific application. Our approach is grounded in the principles of analytical excellence as outlined by global regulatory bodies, ensuring that every method described is robust, reliable, and defensible.[2][3][4]
Pillar 1: The Foundation of Trustworthiness - Analytical Method Validation
Before comparing techniques, we must establish the criteria for a valid analytical method. Trust in our results is non-negotiable. Therefore, all methods are evaluated against the core validation characteristics defined in the ICH Q2(R1) Guideline: Validation of Analytical Procedures and further contextualized by FDA Guidance for Industry: Bioanalytical Method Validation .[2][3][5][6]
Key validation parameters we will consider for each method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The capacity to produce test results that are directly proportional to the analyte concentration within a given range.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Pillar 2: The Critical First Step - Sample Preparation
The most sophisticated analytical instrument will yield erroneous results if the sample is not prepared correctly. The goal of sample preparation is to extract this compound from the sample matrix, remove interferences, and present it to the instrument in a suitable solvent. The choice of technique is dictated by the matrix complexity and the required sensitivity.
-
For Simple Matrices (e.g., Drug Substance): A "dilute and shoot" approach is often sufficient. The sample is accurately weighed, dissolved in a suitable solvent (e.g., acetonitrile or methanol), and diluted to a concentration within the instrument's linear range.[7]
-
For Complex Matrices (e.g., Environmental Water, Biological Fluids): Extraction and concentration are necessary.
-
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For phenols, the sample pH is typically adjusted to acidic conditions (pH 1-2) to ensure the hydroxyl group is protonated, making the molecule less polar and more extractable into a solvent like dichloromethane.[8]
-
Solid-Phase Extraction (SPE): SPE offers a more efficient and selective alternative to LLE, minimizing solvent consumption. For alkylphenols, a reversed-phase sorbent (e.g., C18) is commonly used. The sample is loaded onto the conditioned cartridge, interfering substances are washed away, and the this compound is then eluted with a small volume of an organic solvent like methanol or acetonitrile.[9][10][11]
-
Comparative Analysis of Quantification Techniques
Here, we dissect the three primary chromatographic methods. The choice among them represents a trade-off between sensitivity, selectivity, cost, and throughput.
Method 1: High-Performance Liquid Chromatography with UV/Diode Array Detection (HPLC-UV/DAD)
HPLC-UV is a workhorse of the modern analytical laboratory. It is robust, reliable, and widely available, making it an excellent choice for routine analysis and quality control where high sensitivity is not the primary requirement.
Causality Behind the Method: this compound contains a phenolic ring, which is a chromophore that absorbs UV light. This property allows for its detection and quantification. We use reversed-phase chromatography because the long C12 alkyl chain makes this compound a non-polar molecule, which will be well-retained on a non-polar stationary phase (like C18) and eluted by a polar mobile phase.
Experimental Protocol: HPLC-UV/DAD
-
System Preparation: Prepare a mobile phase of Acetonitrile:Water (90:10 v/v), optionally with 0.1% acetic or formic acid to ensure the phenolic proton remains on the molecule for consistent peak shape.[9] Degas the mobile phase thoroughly.
-
Column: Use a C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Chromatographic Conditions:
-
Calibration: Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) in the mobile phase.[9]
-
System Suitability: Inject a mid-level standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards to generate a calibration curve, followed by the prepared samples.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.
Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior selectivity and sensitivity compared to HPLC-UV. It is particularly well-suited for identifying and quantifying volatile and semi-volatile compounds in complex matrices.
Causality Behind the Method: While this compound is semi-volatile, the presence of the polar hydroxyl (-OH) group can lead to poor chromatographic peak shape (tailing) and interaction with active sites in the GC system. To overcome this, we convert the -OH group into a less polar, more volatile derivative. Silylation (e.g., using BSTFA) is a common and effective derivatization strategy.[13] The mass spectrometer then fragments the derivatized molecule in a reproducible pattern, providing a "fingerprint" for confident identification and selective quantification.
Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Extract this compound from the sample matrix using LLE or SPE, and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a solvent like pyridine or acetonitrile.
-
Cap the vial and heat at 60-70 °C for 30 minutes to complete the derivatization.[13] Cool to room temperature before analysis.
-
-
GC Column: Use a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Chromatographic Conditions:
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless (for trace analysis).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for derivatized this compound (the parent ion and major fragments). The exact m/z of the silylated derivative (M.W. 262.44 + 72.1 = 334.54) and its fragments would be determined by injecting a standard in full scan mode first. A common fragment for phenols is the tropylium ion at m/z 107.[1]
-
-
Calibration & Analysis: Prepare and derivatize a series of calibration standards. Analyze standards and samples to quantify based on the SIM peak areas.
Workflow for GC-MS Analysis
Caption: Workflow for this compound quantification by GC-MS.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace quantification in highly complex matrices. It combines the separation power of HPLC with the exceptional sensitivity and selectivity of a triple quadrupole mass spectrometer, making it the premier choice for bioanalytical studies, environmental monitoring, and any application demanding the lowest possible detection limits.
Causality Behind the Method: This technique eliminates the need for derivatization required in GC-MS. The HPLC separates this compound from matrix components. Upon entering the mass spectrometer, the molecule is softly ionized. For phenols, Electrospray Ionization (ESI) in negative mode is highly efficient, as the acidic phenolic proton is easily removed to form a [M-H]⁻ ion.[14] This precursor ion is selected in the first quadrupole (Q1), fragmented in the second (q2), and a specific, stable fragment (product ion) is monitored in the third (Q3). This process, known as Multiple Reaction Monitoring (MRM), is incredibly selective and virtually eliminates background noise, yielding outstanding sensitivity.
Experimental Protocol: LC-MS/MS
-
System Preparation: Prepare a mobile phase of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.
-
Column: Use a C18 analytical column, often with smaller dimensions for higher throughput (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Chromatographic Conditions (Gradient Elution):
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: Start at 40% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Mass Spectrometer Conditions (MRM):
-
Ionization Mode: ESI Negative.
-
Tune the instrument by infusing a this compound standard to determine the optimal precursor ion ([M-H]⁻ at m/z 261.2) and the most abundant, stable product ion after fragmentation.
-
Set up an MRM transition (e.g., 261.2 -> product ion m/z) with optimized collision energy.
-
-
Calibration & Analysis: Prepare calibration standards in a matrix that mimics the samples to account for matrix effects.[9] Analyze standards and samples. An isotopically labeled internal standard (e.g., ¹³C-2-Dodecylphenol) is highly recommended for the most accurate quantification.[15][16]
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics you can expect from each validated method. Absolute values will vary based on the specific instrument, sample matrix, and optimization.
| Parameter | HPLC-UV/DAD | GC-MS | LC-MS/MS |
| Specificity | Moderate (Risk of co-elution) | High (Based on retention time & mass spectrum) | Very High (Based on retention time & MRM transition) |
| Typical LOQ | ~0.1 - 1.0 µg/mL (100 - 1000 ng/mL) | ~0.01 - 0.1 µg/mL (10 - 100 ng/mL) | ~0.001 - 0.01 µg/mL (1 - 10 ng/mL)[17][18] |
| Linearity (R²) | >0.999[12] | >0.995 | >0.995[19] |
| Precision (%RSD) | < 5% | < 10% | < 15% (for bioanalysis)[5][20] |
| Accuracy (%RE) | ± 5% | ± 10% | ± 15% (for bioanalysis)[5][20] |
| Sample Prep | Simple to Moderate | Complex (Derivatization required) | Moderate |
| Instrument Cost | Low | Medium | High |
| Throughput | High | Medium | High (with modern UPLC) |
Conclusion and Method Selection
The cross-validation of these three powerful analytical techniques demonstrates that the "best" method for quantifying this compound is entirely dependent on the analytical objective.
-
For routine quality control of raw materials or finished products where concentrations are relatively high and the matrix is clean, HPLC-UV is the most logical choice. It is cost-effective, robust, and provides the necessary performance.
-
For environmental analysis or purity testing where positive identification and good sensitivity are required, GC-MS is a superior option. Its high selectivity and ability to provide structural information make it a powerful tool for confirming the identity of the analyte.
-
For trace-level quantification in complex biological or environmental matrices , such as in pharmacokinetic or environmental fate studies, LC-MS/MS is unrivaled. Its exceptional sensitivity and specificity allow for the measurement of this compound at levels far below what other techniques can achieve.
By understanding the causality behind each method's design and adhering to rigorous validation principles, researchers, scientists, and drug development professionals can confidently select and implement the optimal analytical strategy to generate accurate, reproducible, and defensible data for this compound.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. Interlaboratory trial on the analysis of alkylphenols, alkylphenol ethoxylates, and bisphenol A in water samples according to ISO/CD 18857-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. keypublishing.org [keypublishing.org]
- 13. researchgate.net [researchgate.net]
- 14. lcms.cz [lcms.cz]
- 15. Analysis of Alkylphenols Using New Internal Standards [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Dodecylphenol
Authored for Researchers, Scientists, and Drug Development Professionals
The integrity of our research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. 2-Dodecylphenol, a common alkylphenol used in the synthesis of surfactants, lubricant additives, and resins, requires meticulous handling due to its significant hazard profile. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in regulatory compliance and laboratory best practices. Our objective is to ensure that every laboratory professional can manage this chemical waste stream with confidence, safeguarding both personal health and environmental integrity.
The 'Why': Understanding the Hazard Profile of this compound
Proper disposal procedures are not arbitrary; they are directly dictated by the chemical's intrinsic properties and associated risks. This compound is classified as a hazardous substance for several critical reasons:
-
Corrosivity and Irritancy: It is known to cause severe skin burns and serious eye damage.[1][2] The phenolic hydroxyl group, combined with the molecule's surfactant-like properties, can disrupt biological tissues upon contact.
-
Reproductive Toxicity: Evidence suggests that this compound may damage fertility or the unborn child.[1][2] This necessitates stringent exposure controls and specialized handling.
-
Environmental Hazard: The compound is classified as very toxic to aquatic life with long-lasting effects.[2][3][4] Its low water solubility and persistence mean that improper release can lead to significant, long-term contamination of waterways and harm to aquatic ecosystems.
These hazards underscore why this compound must never be disposed of via standard laboratory drains or in regular trash.[3][5][6] Such actions violate regulatory standards and pose a direct threat to public health and the environment.
Regulatory Framework: The Principle of "Cradle-to-Grave"
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][7][8] This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it's created until its final, safe disposal.[9] Adherence to these regulations is not optional; it is a legal and ethical imperative.[5]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for safely managing this compound waste from the point of generation to its final collection.
Step 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE to mitigate the risks of exposure.
-
Gloves: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.[6]
-
Eye Protection: Wear safety glasses with side-shields or a face shield.[6]
-
Lab Coat: A standard lab coat is required to protect against skin contact.
-
Ventilation: All handling of this compound waste should occur in a well-ventilated area, preferably within a chemical fume hood.[6]
Step 2: Waste Collection and Containerization
The integrity of the waste containment system is paramount to preventing leaks and environmental release.
-
Designate a Waste Container: Use a dedicated, chemically compatible container for this compound waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[5][10]
-
Segregate Waste: Do not mix this compound waste with other waste streams, particularly incompatible chemicals like strong oxidizers.[5][11] Keep solid and liquid waste separate.[11]
-
Avoid Overfilling: Fill containers to no more than 80% capacity to allow for vapor expansion and prevent spills during transport.[11]
Step 3: Proper Labeling
Clear and accurate labeling is a critical regulatory requirement that ensures safe handling by all personnel and the ultimate disposal facility.
-
EPA Requirements: The label must clearly state the words "Hazardous Waste ".[12]
-
Contents Identification: Clearly list "this compound" and any other components in the waste mixture.
-
Hazard Pictograms: The label should include appropriate GHS pictograms for corrosion, health hazard, and environmental hazard.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10][12]
-
Location: The SAA must be under the control of laboratory personnel and, ideally, within their line of sight.[12]
-
Containment: The waste container should be placed in secondary containment (such as a spill tray) to capture any potential leaks.[5][11]
-
Closure: Keep the waste container securely closed at all times, except when adding waste.[10]
Step 5: Arranging for Final Disposal
Laboratory-generated hazardous waste must be removed by a licensed hazardous waste contractor.[12][13]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Documentation: Your EHS office will provide the necessary paperwork to ensure the waste is tracked according to RCRA manifest system requirements.[14]
-
Final Treatment: The contracted vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be managed through methods such as incineration in accordance with regulations.[2][9]
Emergency Procedures: Spill and Exposure Response
Spill Response:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: If safe to do so, prevent the spill from spreading or entering drains by using an inert absorbent material like vermiculite, dry sand, or earth.[3][13]
-
Collect: Carefully collect the absorbent material and spilled chemical using spark-proof tools and place it into a designated, sealable container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly. All cleanup materials are considered hazardous waste and must be disposed of accordingly.[15]
-
Report: Report the spill to your EHS office.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
Summary Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O | [1][16][17] |
| Molecular Weight | 262.4 g/mol | [1] |
| Appearance | Straw-colored liquid | [1] |
| Odor | Phenolic | [1] |
| Key GHS Hazard Codes | H314: Causes severe skin burns and eye damageH361: Suspected of damaging fertility or the unborn childH410: Very toxic to aquatic life with long lasting effects | [1][2] |
Waste Management Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. danielshealth.com [danielshealth.com]
- 6. angenechemical.com [angenechemical.com]
- 7. epa.gov [epa.gov]
- 8. axonator.com [axonator.com]
- 9. epa.gov [epa.gov]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 14. epa.gov [epa.gov]
- 15. vumc.org [vumc.org]
- 16. scbt.com [scbt.com]
- 17. chemscene.com [chemscene.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Dodecylphenol
As researchers and scientists at the forefront of innovation, our commitment to safety is as paramount as our dedication to discovery. The handling of specialized chemical reagents like 2-Dodecylphenol demands a comprehensive understanding of its properties and a rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE).
Hazard Assessment: Understanding the Risks of this compound
This compound is a versatile compound, but its utility is matched by its potential hazards. A thorough risk assessment is the foundation of any safety protocol. Its primary dangers stem from its corrosive nature, potential reproductive toxicity, and severe environmental impact.[1][2][3] Physically, it can be a straw-colored liquid or a solid with a low melting point (42-46 °C) and a characteristic phenolic odor.[1][4][5][6]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the risks associated with this compound.
| Hazard Class | Hazard Statement | Signal Word | GHS Pictogram |
| Skin Corrosion / Irritation | H314 / H315: Causes severe skin burns and eye damage / Causes skin irritation.[1][2][7] | Danger / Warning | Corrosion |
| Serious Eye Damage / Irritation | H318 / H319: Causes serious eye damage / Causes serious eye irritation.[1][7] | Danger / Warning | Corrosion |
| Reproductive Toxicity | H360F / H361: May damage fertility / Suspected of damaging fertility or the unborn child.[1][2][8] | Danger / Warning | Health Hazard |
| Hazardous to the Aquatic Environment | H400 / H410: Very toxic to aquatic life with long lasting effects.[1][2][3][9] | Warning | Environment |
Understanding these classifications is critical. The "corrosive" and "toxic" properties dictate our PPE choices, moving beyond a basic lab coat and gloves to a more robust protective ensemble. The anesthetic effect of phenol compounds can be particularly deceptive, as they can cause severe burns that may not be immediately painful.[10]
Core Directive: Mandatory PPE for Handling this compound
Based on the hazard assessment, a specific suite of PPE is required. The goal is to create an impermeable barrier between the researcher and the chemical, preventing all routes of exposure—dermal, ocular, and inhalation.
Eye and Face Protection: The First Line of Defense
-
Rationale: this compound can cause serious, irreversible eye damage.[1][2] A splash to the eyes can have devastating consequences.
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant, indirectly vented chemical splash goggles are mandatory whenever handling this compound in any quantity.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating the substance, or working under pressure), a full-face shield must be worn in addition to chemical splash goggles.[9] Standard safety glasses do not provide adequate protection against splashes and are not sufficient.
-
Hand Protection: Preventing Dermal Absorption and Burns
-
Rationale: As a corrosive agent that causes severe skin burns, robust hand protection is non-negotiable.[2][9] Phenols can also be absorbed through the skin, leading to systemic toxicity.[10]
-
Protocol:
-
Glove Selection: Handle with chemically resistant gloves that have been inspected prior to use.[9][11] Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility data for this compound specifically. For prolonged contact, heavier-duty gloves such as butyl rubber or Viton™ may be necessary.
-
Proper Technique: Always use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[9]
-
Disposal: Dispose of contaminated gloves immediately after use in accordance with applicable laws and good laboratory practices.[9] Never reuse disposable gloves.
-
Skin and Body Protection: A Comprehensive Barrier
-
Rationale: Accidental spills can contaminate personal clothing and lead to prolonged, dangerous skin exposure.
-
Protocol:
-
Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.
-
Chemical Apron: For procedures with a higher splash risk, a chemically impervious apron should be worn over the lab coat.
-
Full Body Protection: In situations involving large quantities or a high risk of widespread contamination, chemically resistant coveralls may be required.[2][8][11]
-
Footwear: Fully enclosed shoes made of a non-porous material are required. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited in the laboratory.
-
Respiratory Protection: When Air Quality is a Concern
-
Rationale: While this compound has a low vapor pressure, aerosols, mists, or dust (if handling the solid form) can be generated, posing an inhalation risk.[9][11] Inhalation may cause respiratory irritation.[9]
-
Protocol:
-
Primary Control: All work with this compound must be conducted in a certified chemical fume hood to minimize vapor and aerosol concentration.[9]
-
Secondary Control: If a fume hood is not available or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye protection. Respirator use requires prior medical clearance and fit-testing as part of a comprehensive respiratory protection program.
-
Operational and Disposal Plans
Proper PPE use is part of a larger ecosystem of safe laboratory practices.
Safe Handling Protocol
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[8] Assemble all necessary equipment and reagents inside the chemical fume hood.
-
Donning PPE: Put on all required PPE before opening the this compound container.
-
Manipulation: Handle the chemical within the fume hood, keeping the sash at the lowest practical height. Avoid the formation of dust and aerosols.[9][11]
-
Post-Handling: After completing the work, carefully remove and dispose of contaminated gloves. Wash hands thoroughly with soap and water.[7][9] Contaminated clothing must be removed immediately and washed before reuse.[4][7][12]
Emergency Spill Response
In the event of a spill, a clear and practiced response is essential to mitigate harm. All personnel should be trained on this procedure.
Caption: Workflow for responding to a this compound spill.
Waste Disposal
-
Chemical Waste: All this compound waste, including contaminated absorbent materials from spills, must be collected in a clearly labeled, sealed container.[13][14]
-
Contaminated Materials: Used gloves, disposable lab coats, and other contaminated materials must be disposed of as hazardous waste.[9]
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[9] Do not pour this compound down the drain, as it is very toxic to aquatic life.[3][9][11]
By integrating this expert-level understanding of hazards with rigorous, procedure-based safety measures, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety and responsibility.
References
- 1. This compound | C18H30O | CID 171144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. This compound | 5284-29-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. DODECYL PHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. labproinc.com [labproinc.com]
- 7. This compound | 5284-29-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. angenechemical.com [angenechemical.com]
- 10. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 11. chemicalbook.com [chemicalbook.com]
- 12. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
- 13. cdn.chemservice.com [cdn.chemservice.com]
- 14. evosupplygroupcatalog.sfo3.digitaloceanspaces.com [evosupplygroupcatalog.sfo3.digitaloceanspaces.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
